molecular formula C24H28N4O10S B1600155 Amoxicillin and clavulanic acid CAS No. 79198-29-1

Amoxicillin and clavulanic acid

Cat. No.: B1600155
CAS No.: 79198-29-1
M. Wt: 564.6 g/mol
InChI Key: QJVHTELASVOWBE-AGNWQMPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A fixed-ratio combination of amoxicillin trihydrate and potassium clavulanate.

Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13)/b;4-1-/t9-,10-,11+,14-;6-,7-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHTELASVOWBE-AGNWQMPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74469-00-4 (Parent)
Record name Amoxicillin mixture with Clavulanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
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DSSTOX Substance ID

DTXSID80872429
Record name Amoksiclav
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Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79198-29-1
Record name Amoxicillin-clavulanic acid mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79198-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amoxicillin mixture with Clavulanate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079198291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoksiclav
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Foundational & Exploratory

Clavulanic Acid: A Technical Guide to its Mechanism as a Suicide Inhibitor of Beta-Lactamase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of clavulanic acid's role as a mechanism-based, or "suicide," inhibitor of beta-lactamase enzymes. Clavulanic acid's ability to irreversibly inactivate these enzymes has made it a cornerstone in overcoming bacterial resistance to beta-lactam antibiotics. This document details the molecular mechanism of inhibition, presents key kinetic data, outlines experimental protocols for its study, and provides visual representations of the involved pathways and workflows to support research and development in this critical area of antimicrobial therapy.

Introduction

The emergence of bacterial resistance to beta-lactam antibiotics, mediated by the production of beta-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[1] Clavulanic acid, a beta-lactam compound isolated from Streptomyces clavuligerus, possesses weak intrinsic antibacterial activity but is a potent inhibitor of a wide range of beta-lactamases.[2][3] It is most commonly combined with amoxicillin (B794) (co-amoxiclav) to protect the antibiotic from degradation.[2] Clavulanic acid functions as a "suicide inhibitor," meaning it is processed by the beta-lactamase active site, and in the process, is converted into a reactive species that covalently and irreversibly inactivates the enzyme.[4][5]

Mechanism of Suicide Inhibition

The inhibitory action of clavulanic acid against serine-based beta-lactamases (Ambler classes A, C, and D) is a multi-step process that begins with the formation of a reversible enzyme-inhibitor complex, similar to the initial binding of a beta-lactam antibiotic.[6][7]

The key steps are as follows:

  • Acylation: The serine residue in the active site of the beta-lactamase attacks the carbonyl group of the beta-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.[7][8] This step is analogous to the acylation step in the hydrolysis of a penicillin substrate.

  • Rearrangement and Inactivation: Unlike the acyl-enzyme intermediate formed with a typical beta-lactam antibiotic, which is rapidly hydrolyzed to regenerate the active enzyme, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements.[4][8] This restructuring creates a more reactive molecule that subsequently attacks another amino acid residue within the active site, leading to a cross-linked, permanently inactivated enzyme.[4] The process involves the opening of the oxazolidine (B1195125) ring.[9]

The overall process is characterized by the formation of a stable, inactive covalent adduct, preventing the enzyme from hydrolyzing its intended beta-lactam antibiotic substrates.[6]

G E_CA β-Lactamase (E) + Clavulanic Acid (CA) E_CA_complex Reversible Michaelis Complex [E·CA] E_CA->E_CA_complex Binding (Ki) Acyl_enzyme Acyl-Enzyme Intermediate E_CA_complex->Acyl_enzyme Acylation (k2) Rearranged_intermediate Rearranged Intermediate Acyl_enzyme->Rearranged_intermediate Rearrangement (k3) Hydrolysis Hydrolyzed CA + Active Enzyme (E) Acyl_enzyme->Hydrolysis Hydrolysis (k_cat) (minor pathway) Inactive_enzyme Irreversibly Inactivated Enzyme Rearranged_intermediate->Inactive_enzyme Cross-linking (k4) G start Start prep_inhibitor Prepare Serial Dilutions of Clavulanic Acid start->prep_inhibitor add_enzyme Add β-Lactamase to Microplate Wells start->add_enzyme add_inhibitor Add Clavulanic Acid Dilutions to Wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->pre_incubate add_substrate Add Nitrocefin (Substrate) pre_incubate->add_substrate measure Measure Absorbance (490nm) in Kinetic Mode add_substrate->measure analyze Calculate Rates and Plot % Activity vs. [Inhibitor] measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

References

The Guardian of the Ring: A Technical Guide to the Synergistic Antibacterial Action of Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Potent Partnership of a Classic Antibiotic and a Beta-Lactamase Inhibitor, Offering Researchers and Drug Development Professionals a Comprehensive Overview of its Mechanism, Efficacy, and Experimental Evaluation.

The combination of amoxicillin (B794) and clavulanic acid stands as a cornerstone in the global fight against bacterial infections. This enduring partnership leverages a powerful synergistic effect, restoring the efficacy of a trusted beta-lactam antibiotic against a wide array of resistant pathogens. This technical guide provides an in-depth exploration of the core mechanisms, quantitative data, and experimental protocols that define this critical therapeutic alliance.

The Core Mechanism: How Clavulanic Acid Rescues Amoxicillin

Amoxicillin, a broad-spectrum penicillin antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, an essential component of the cell wall.[2] This disruption leads to cell lysis and bacterial death.

However, the emergence and spread of bacterial resistance, primarily through the production of beta-lactamase enzymes, threatened the clinical utility of amoxicillin and other beta-lactam antibiotics.[2][3] These enzymes hydrolyze the amide bond in the beta-lactam ring, the structural core of these antibiotics, rendering them inactive.[2]

This is where clavulanic acid plays its pivotal role. While possessing weak intrinsic antibacterial activity, clavulanic acid is a potent, mechanism-based inhibitor of a wide range of beta-lactamase enzymes, particularly the prevalent Class A enzymes (e.g., TEM, SHV).[2][4] It acts as a "suicide inhibitor," irreversibly binding to the active site of the beta-lactamase, thereby protecting amoxicillin from degradation.[2][3] This allows amoxicillin to reach its PBP targets and effectively kill the bacteria.[2]

The inactivation of beta-lactamase by clavulanic acid is a multi-step process:

  • Acylation: Clavulanic acid, recognized as a substrate, enters the active site of the beta-lactamase enzyme. The catalytic serine residue in the active site attacks the carbonyl group of the beta-lactam ring, forming a covalent acyl-enzyme intermediate.[5]

  • Ring Opening and Rearrangement: The opened beta-lactam ring of clavulanic acid undergoes a series of chemical rearrangements.

  • Irreversible Inhibition: The rearranged molecule forms a stable, covalent bond with the enzyme, often through a secondary reaction with another amino acid residue in the active site. This permanently blocks the enzyme's activity.[5]

Synergy_Mechanism cluster_bacterium Bacterial Cell Amoxicillin_out Amoxicillin Beta_Lactamase β-Lactamase Amoxicillin_out->Beta_Lactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Proteins (PBP) Amoxicillin_out->PBP Inhibition Clavulanic_Acid_out Clavulanic Acid Clavulanic_Acid_out->Beta_Lactamase Irreversible Inhibition Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to caption Synergistic action of amoxicillin and clavulanic acid.

Mechanism of synergistic antibacterial action.

Quantitative Data: The Impact of Synergy on Bacterial Susceptibility

The synergistic effect of this compound is quantitatively demonstrated by a significant reduction in the Minimum Inhibitory Concentration (MIC) for beta-lactamase-producing bacteria compared to amoxicillin alone. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial SpeciesStrain TypeAmoxicillin MIC (µg/mL)Amoxicillin/Clavulanic Acid MIC (µg/mL)
Escherichia coliβ-lactamase positive>644
Staphylococcus aureusβ-lactamase positive>5000.25 - 2
Haemophilus influenzaeβ-lactamase positive>16≤1
Bacteroides fragilis groupβ-lactamase positive1284

Note: The MIC values are representative and can vary between different strains and testing methodologies. Clavulanic acid concentration is typically fixed in combination testing.

Experimental Protocols: Assessing Synergy and Potency

Several key in vitro experiments are employed to evaluate the synergistic effect of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of antimicrobial agents.

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of amoxicillin and amoxicillin/clavulanic acid in an appropriate solvent.

    • Prepare Mueller-Hinton Broth (MHB) as the growth medium.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial agents in MHB.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[6]

  • Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that shows no visible bacterial growth.

Checkerboard Synergy Assay

The checkerboard assay is used to systematically evaluate the interaction between two antimicrobial agents.

Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of dilutions. Serially dilute amoxicillin along the y-axis and clavulanic acid along the x-axis.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension as described for the MIC assay.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[7]

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Amoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)

      • FIC of Clavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)

      • FIC Index = FIC of Amoxicillin + FIC of Clavulanic Acid

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

      • FIC Index > 4.0: Antagonism[8]

Checkerboard_Workflow start Start prep_reagents Prepare Amoxicillin & Clavulanic Acid Stocks start->prep_reagents prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-Well Plate with Serial Dilutions (Checkerboard) prep_reagents->setup_plate inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs of Individual Drugs and Combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret end_node End interpret->end_node

Workflow for a checkerboard synergy assay.

Beta-Lactamase Activity Assay

The activity of beta-lactamase enzymes can be measured using a chromogenic substrate like nitrocefin (B1678963).

Protocol:

  • Sample Preparation:

    • For bacterial cultures, centrifuge the sample, resuspend the pellet in assay buffer, and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation and use the supernatant for the assay.

  • Assay Setup:

    • In a 96-well plate, add the bacterial lysate (containing beta-lactamase).

    • Include a positive control (known beta-lactamase) and a negative control (assay buffer).

  • Reaction Initiation: Add a nitrocefin solution to each well to initiate the reaction.

  • Measurement:

    • Measure the absorbance at 490 nm kinetically over 30-60 minutes. The rate of color change from yellow to red is proportional to the beta-lactamase activity.

  • Data Analysis: Calculate the rate of nitrocefin hydrolysis to determine the enzyme activity.

Conclusion

The synergistic combination of this compound is a classic example of a successful strategy to overcome bacterial resistance. By understanding the intricate mechanism of beta-lactamase inhibition, quantifying the impact on bacterial susceptibility, and employing robust experimental protocols, researchers and drug development professionals can continue to leverage and innovate upon this vital therapeutic principle. This in-depth guide serves as a foundational resource for those working to combat the ever-evolving challenge of antimicrobial resistance.

References

The Role of Clavulanic Acid in Overcoming TEM-1 Hyperproduction in Escherichia coli: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of antibiotic resistance is a critical global health challenge. A primary mechanism of resistance to β-lactam antibiotics in Escherichia coli is the production of β-lactamase enzymes, with TEM-1 being one of the most prevalent. Hyperproduction of TEM-1 can render penicillins, such as amoxicillin (B794), ineffective. Clavulanic acid, a β-lactamase inhibitor, is a crucial partner drug that can restore the efficacy of these antibiotics. This technical guide delves into the core mechanisms by which clavulanic acid overcomes TEM-1 hyperproduction in E. coli, providing quantitative data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Challenge of TEM-1 Hyperproduction

TEM-1 is a plasmid-mediated β-lactamase that hydrolyzes the β-lactam ring of penicillins and early-generation cephalosporins, inactivating the antibiotic.[1] While the presence of the blaTEM-1 gene confers resistance, the level of this resistance is significantly influenced by the amount of enzyme produced.[2] Hyperproduction of TEM-1 β-lactamase, defined as producing ≥200 nmoles of nitrocefin (B1678963) hydrolyzed per minute per mg of protein, can lead to high-level resistance, even to β-lactam/β-lactamase inhibitor combinations.[3][4]

The primary mechanisms driving TEM-1 hyperproduction in E. coli are:

  • Increased Gene Copy Number: The blaTEM-1 gene is often located on plasmids, which can exist in high copy numbers within a single bacterial cell.[3][4] Studies have shown a direct correlation between the copy number of blaTEM-1-encoding plasmids and the level of β-lactamase production.[4] For instance, hyperproducing isolates have been found to harbor plasmids with high copy numbers (≥10), with an average total copy number of TEM-encoding plasmids being around 14.[3][4]

  • Promoter Mutations: The expression of the blaTEM-1 gene is controlled by its promoter region. Mutations in this region can lead to a more efficient promoter, resulting in increased transcription and, consequently, higher levels of β-lactamase production.[3][5] For example, the TEM-2 type promoter is more efficient than the TEM-1 type promoter, and its presence is more common in hyperproducing isolates.[3]

The Mechanism of Action of Clavulanic Acid

Clavulanic acid itself possesses weak antibacterial activity.[6] Its clinical significance lies in its ability to inhibit the activity of β-lactamase enzymes.[7] Clavulanic acid is classified as a "suicide inhibitor" because it irreversibly binds to and inactivates the β-lactamase enzyme.[7] The process involves several steps:

  • Binding to the Active Site: Clavulanic acid, structurally similar to penicillin, binds to the active site of the TEM-1 β-lactamase.

  • Acylation: The serine residue in the active site of the β-lactamase attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate.

  • Irreversible Inactivation: Unlike the transient intermediate formed with β-lactam antibiotics, the clavulanic acid-derived intermediate undergoes a series of chemical rearrangements. This leads to the opening of the oxazolidine (B1195125) ring of clavulanic acid, creating a highly reactive species that permanently cross-links with the enzyme's active site, rendering it non-functional.[8]

This irreversible inactivation protects the partner β-lactam antibiotic (e.g., amoxicillin) from hydrolysis, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

Clavulanic_Acid Clavulanic Acid Reversible_Complex Reversible Enzyme-Inhibitor Complex Clavulanic_Acid->Reversible_Complex Binds to active site TEM1 Active TEM-1 β-lactamase TEM1->Reversible_Complex Acyl_Enzyme Acyl-Enzyme Intermediate Reversible_Complex->Acyl_Enzyme Acylation Inactive_Enzyme Irreversibly Inactivated TEM-1 Acyl_Enzyme->Inactive_Enzyme Rearrangement & Cross-linking

Mechanism of Clavulanic Acid Inhibition of TEM-1.

Quantitative Data on Clavulanic Acid Efficacy

The effectiveness of clavulanic acid in overcoming TEM-1 mediated resistance is quantifiable through various in vitro measures, primarily the Minimum Inhibitory Concentration (MIC) of amoxicillin in the presence of a fixed concentration of clavulanic acid.

Table 1: Effect of Clavulanic Acid on Amoxicillin MICs for TEM-1 Hyperproducing E. coli
E. coli Strain TypeAmoxicillin MIC (µg/mL)Amoxicillin + Clavulanic Acid (2:1 ratio) MIC (µg/mL)Reference
Low TEM-1 Producer128 - 5128 - 32[2]
High TEM-1 Producer>204864 - 256[2]
Isolate with TEM-1 promoter mutation>256≤ 1
Table 2: Kinetic Parameters of Clavulanic Acid Inhibition of TEM-1 β-Lactamase
ParameterValueDescriptionReference
Ki0.8 µMInhibition constant, reflecting the affinity of clavulanic acid for the enzyme.[8]
kcat (inactivation)0.027 s-1Rate constant for the irreversible inactivation of the enzyme.[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 108 CFU/mL)

  • Amoxicillin and clavulanic acid stock solutions

  • Sterile diluents (e.g., sterile water or saline)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions:

    • Prepare a series of two-fold dilutions of amoxicillin in CAMHB in the wells of a 96-well plate. A typical range for amoxicillin is 0.25 to 256 µg/mL.

    • For the combination, add a fixed concentration of clavulanic acid (e.g., 2 µg/mL or in a 2:1 ratio with amoxicillin) to each well containing the amoxicillin dilutions.[9]

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.[10]

  • Inoculate the Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[11]

Start Start Prepare_Dilutions Prepare Amoxicillin/ Clavulanate Dilutions Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Broth Microdilution.

β-Lactamase Activity Assay using Nitrocefin

This colorimetric assay measures the activity of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.

Materials:

  • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Bacterial cell lysate or purified β-lactamase

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Nitrocefin Working Solution:

    • Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Prepare this solution fresh and protect it from light.

  • Prepare Samples:

    • For whole-cell assays, resuspend bacterial cells in PBS. For cell lysates, prepare by sonication or enzymatic lysis. For purified enzyme, dilute to the desired concentration in PBS.

  • Assay Setup:

    • Add 50 µL of the sample (cell suspension, lysate, or purified enzyme) to the wells of a 96-well plate.

    • Include a positive control (known β-lactamase) and a negative control (PBS or buffer).

  • Initiate Reaction:

    • Add 50 µL of the nitrocefin working solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute for 30 minutes) using a microplate reader in kinetic mode.

  • Calculate Activity:

    • The rate of change in absorbance over time is proportional to the β-lactamase activity. The activity is typically expressed in units, where one unit hydrolyzes 1.0 µmole of nitrocefin per minute.

Quantification of blaTEM-1 Gene Copy Number by qPCR

This protocol allows for the determination of the number of copies of the blaTEM-1 gene relative to a single-copy chromosomal gene.

Materials:

  • Genomic DNA extracted from E. coli

  • Primers and probe specific for blaTEM-1

  • Primers and probe for a single-copy reference gene (e.g., dxs)

  • qPCR master mix

  • Real-time PCR instrument

  • Standard DNA with known copy numbers of blaTEM-1 and the reference gene

Procedure:

  • DNA Extraction:

    • Extract total genomic DNA from the E. coli isolates to be tested.

  • qPCR Reaction Setup:

    • Prepare qPCR reactions in triplicate for each DNA sample, including reactions for the blaTEM-1 gene and the reference gene.

    • Each reaction should contain the appropriate primers, probe, qPCR master mix, and template DNA.

    • Include a no-template control for each gene.

  • Standard Curve:

    • Prepare a serial dilution of the standard DNA to create a standard curve for both the blaTEM-1 and the reference gene.

  • qPCR Run:

    • Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Use the standard curves to calculate the absolute copy number of the blaTEM-1 and the reference gene in each sample.

    • The relative copy number of blaTEM-1 is calculated as the ratio of the copy number of blaTEM-1 to the copy number of the reference gene.[13]

Logical Relationships and Signaling Pathways

The hyperproduction of TEM-1 and its subsequent inhibition by clavulanic acid involve a series of interconnected molecular events.

Gene_Amp blaTEM-1 Gene Amplification (High plasmid copy number) Increased_Transcription Increased blaTEM-1 Transcription Gene_Amp->Increased_Transcription Promoter_Mut blaTEM-1 Promoter Mutations Promoter_Mut->Increased_Transcription TEM1_Hyperproduction TEM-1 β-lactamase Hyperproduction Increased_Transcription->TEM1_Hyperproduction Amox_Hydrolysis Amoxicillin Hydrolysis TEM1_Hyperproduction->Amox_Hydrolysis TEM1_Inhibition TEM-1 Inhibition TEM1_Hyperproduction->TEM1_Inhibition Resistance Amoxicillin Resistance Amox_Hydrolysis->Resistance Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->TEM1_Inhibition Amox_Efficacy Restored Amoxicillin Efficacy TEM1_Inhibition->Amox_Efficacy Susceptibility Amoxicillin Susceptibility Amox_Efficacy->Susceptibility

References

The Core Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming Antibiotic Resistance

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, has been a cornerstone in combating this resistance.[1] While possessing weak intrinsic antibacterial activity, its potent, mechanism-based inhibition of a broad spectrum of β-lactamases restores the efficacy of co-administered β-lactam antibiotics such as amoxicillin (B794) and ticarcillin.[1][2] This technical guide provides a detailed exploration of the biochemical pathway of β-lactamase inactivation by clavulanic acid, supported by quantitative kinetic data, experimental methodologies, and visual representations of the molecular interactions.

Biochemical Pathway of Inactivation

Clavulanic acid is classified as a "suicide inhibitor" or mechanism-based inactivator. It initially acts as a substrate for the β-lactamase, forming a reversible Michaelis-Menten complex. However, the subsequent enzymatic processing leads to the formation of a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation. The process can be dissected into several key steps:

  • Acylation of the Active Site Serine: Similar to a β-lactam antibiotic, the catalytic serine residue (typically Ser-70 in Ambler class A β-lactamases) in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring of clavulanic acid.[3][4] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[3]

  • Oxazolidine (B1195125) Ring Opening and Rearrangement: Following acylation, the oxazolidine ring of clavulanic acid opens. This is a critical step that differentiates it from a standard substrate. The opening of this second ring is believed to be facilitated by the enzyme's catalytic machinery.

  • Decarboxylation: The clavulanic acid intermediate can then undergo decarboxylation, releasing a molecule of carbon dioxide.[5] This step is a key part of the pathway leading to a stable, inactivated enzyme.

  • Formation of a Reactive Intermediate: The rearrangement and decarboxylation of the clavulanic acid moiety result in the formation of a highly reactive trans-enamine intermediate covalently attached to Ser-70.[5][6]

  • Irreversible Inactivation: This reactive intermediate is the point of no return. It can undergo several transformations that lead to the permanent inactivation of the β-lactamase. One proposed mechanism involves the cross-linking of the clavulanic acid remnant to a second amino acid residue within the active site, such as Ser-130 in some β-lactamases.[7] Another possibility is the formation of a stable, hydrolyzed, but slowly deacylating linear fragment of clavulanic acid that remains covalently bound to the active site serine.[7]

The following diagram illustrates the general pathway of β-lactamase inactivation by clavulanic acid.

G cluster_0 Biochemical Pathway of β-Lactamase Inactivation by Clavulanic Acid E_CA β-Lactamase + Clavulanic Acid E_CA_complex Reversible Michaelis-Menten Complex E_CA->E_CA_complex Binding Acyl_enzyme Acyl-Enzyme Intermediate (Ser-70) E_CA_complex->Acyl_enzyme Acylation Ring_opened Oxazolidine Ring Opening & Rearrangement Acyl_enzyme->Ring_opened Decarboxylated Decarboxylated Intermediate Ring_opened->Decarboxylated Reactive_intermediate Reactive trans-enamine Intermediate Decarboxylated->Reactive_intermediate Inactive_enzyme Irreversibly Inactivated Enzyme Reactive_intermediate->Inactive_enzyme Covalent Modification

General pathway of β-lactamase inactivation by clavulanic acid.

Quantitative Analysis of Inhibition

The efficacy of clavulanic acid varies against different classes of β-lactamases. It is a potent inhibitor of most Ambler class A β-lactamases (including common plasmid-mediated enzymes like TEM and SHV) and some class D enzymes.[2][4] Its activity against class C cephalosporinases is generally weaker, and it is ineffective against class B metallo-β-lactamases.[4][8] The inhibitory activity is quantified by kinetic parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact or kcat).

β-LactamaseClassKi (µM)kinact or k6 (s-1)Source(s)
TEM-1A0.80.027[9]
TEM-2A0.70.03[9]
Pitton's type 2A0.60.046[9]
SHV-1A--[2]
StaphylococcalA--[4]
E. faecalisA--[4]
CTX-MA--[2]
OXA-type (most)D--[2]
AmpCC--[2]

Note: A comprehensive list of kinetic parameters is challenging to compile due to variations in experimental conditions across different studies. The values presented here are indicative of the inhibitory potency.

Experimental Protocols

The elucidation of the intricate mechanism of clavulanic acid has been achieved through a combination of experimental techniques, primarily enzyme kinetics and mass spectrometry.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by clavulanic acid (e.g., Ki, kinact, IC50).

Methodology: A common method involves a spectrophotometric assay using a chromogenic β-lactam substrate, such as nitrocefin (B1678963).[10][11] The hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored over time.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of purified β-lactamase in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Prepare a stock solution of nitrocefin in DMSO.

    • Prepare a range of concentrations of clavulanic acid in the assay buffer.

  • Assay Procedure (adapted from spectrophotometric methods):

    • In a 96-well microplate, add the assay buffer, the β-lactamase solution, and varying concentrations of clavulanic acid.

    • Incubate the enzyme and inhibitor for a defined period to allow for the inactivation reaction to proceed.

    • Initiate the reaction by adding the nitrocefin solution.

    • Immediately measure the change in absorbance at the appropriate wavelength (e.g., 482-490 nm for hydrolyzed nitrocefin) over time using a microplate reader.[10][11]

  • Data Analysis:

    • Calculate the initial reaction rates from the absorbance data.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • For determining Ki and kinact, more complex kinetic models and experimental designs are employed, often involving pre-incubation of the enzyme with the inhibitor for various times before adding the substrate.

The following diagram outlines the general workflow for a β-lactamase inhibition assay.

G cluster_1 Experimental Workflow for β-Lactamase Inhibition Assay Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance Change Reaction->Measurement Analysis Data Analysis (Rate Calculation, IC50, Ki, kinact) Measurement->Analysis

Workflow for a β-lactamase inhibition assay.
Mass Spectrometry Analysis

Objective: To identify and characterize the covalent adducts formed between clavulanic acid and β-lactamase, including reaction intermediates.

Methodology: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for analyzing protein-ligand complexes.[12] It allows for the precise mass determination of the intact enzyme and its modified forms.

Protocol Outline:

  • Sample Preparation:

    • Incubate the purified β-lactamase with an excess of clavulanic acid for a specific time to allow for the formation of the covalent adduct.

    • The reaction can be quenched at different time points to observe the formation of intermediates.

  • LC-MS/MS Analysis (adapted from general protein analysis protocols): [10]

    • Desalt the protein sample using a suitable method (e.g., reverse-phase chromatography) to remove non-volatile salts that can interfere with ESI-MS.

    • Introduce the sample into the mass spectrometer via liquid chromatography (LC) or direct infusion.

    • Acquire mass spectra of the intact protein under denaturing or non-denaturing conditions.

    • To identify the site of modification, the protein can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS.

  • Data Analysis:

    • Determine the mass of the intact protein and any modified forms. The mass shift will correspond to the mass of the covalently bound clavulanic acid fragment.

    • In peptide mapping experiments, identify the modified peptide by its increased mass and sequence it using tandem mass spectrometry (MS/MS) to pinpoint the exact amino acid residue that is covalently modified.

The following diagram illustrates the logical relationship in identifying covalent adducts using mass spectrometry.

G cluster_2 Logic for Mass Spectrometry Analysis of Covalent Adducts Incubate Incubate β-Lactamase with Clavulanic Acid Intact_MS Intact Protein MS Analysis Incubate->Intact_MS Digestion Proteolytic Digestion Incubate->Digestion Mass_Shift Observe Mass Shift of Intact Protein Intact_MS->Mass_Shift Peptide_MS Peptide Mapping (LC-MS/MS) Digestion->Peptide_MS Modified_Peptide Identify Modified Peptide Peptide_MS->Modified_Peptide Modification_Site Determine Site of Covalent Modification Modified_Peptide->Modification_Site

Logic for mass spectrometry analysis of covalent adducts.

Conclusion

The inactivation of β-lactamases by clavulanic acid is a complex and elegant biochemical process that has been instrumental in preserving the clinical utility of β-lactam antibiotics. Through a multi-step mechanism involving acylation, ring opening, decarboxylation, and the formation of a reactive intermediate, clavulanic acid permanently disables the enzyme. The detailed understanding of this pathway, facilitated by kinetic and mass spectrometric studies, continues to inform the development of new and improved β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. This guide provides a foundational understanding for researchers and drug development professionals working to address this critical challenge.

References

Genetic Determinants of Amoxicillin-Clavulanate Resistance in Klebsiella pneumoniae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Klebsiella pneumoniae, a Gram-negative, encapsulated, non-motile bacterium, is a significant opportunistic pathogen responsible for a wide array of nosocomial and community-acquired infections, including pneumonia, urinary tract infections, and septicemia. The escalating resistance of K. pneumoniae to antimicrobial agents poses a formidable challenge to global public health. Amoxicillin-clavulanate, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, has long been a cornerstone in the treatment of infections caused by this bacterium. However, the emergence and dissemination of various resistance mechanisms have compromised its efficacy. This technical guide provides a comprehensive overview of the primary genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae, with a focus on the underlying molecular mechanisms, detailed experimental protocols for their identification, and a summary of key quantitative data.

Core Resistance Mechanisms

Resistance to amoxicillin-clavulanate in K. pneumoniae is a multifactorial phenomenon predominantly driven by three key mechanisms: enzymatic degradation of the β-lactam ring by β-lactamases, reduced drug influx due to alterations in outer membrane porins, and active drug efflux via membrane-associated pumps.

β-Lactamase Production

The production of β-lactamase enzymes is the most prevalent mechanism of resistance. These enzymes hydrolyze the amide bond in the β-lactam ring of amoxicillin (B794), rendering it inactive. While clavulanate is designed to inhibit many β-lactamases, certain enzymes are resistant to its action, or their high levels of production can overwhelm the inhibitor. The primary β-lactamases implicated in amoxicillin-clavulanate resistance in K. pneumoniae include:

  • TEM (Temoniera) and SHV (Sulfhydryl Variable) β-Lactamases: These are plasmid-mediated enzymes and are among the most common β-lactamases found in Gram-negative bacteria. While many are susceptible to clavulanate, specific point mutations can lead to inhibitor-resistant variants (IRTs). Overproduction of wild-type TEM-1 and SHV-1 can also contribute to resistance.

  • CTX-M (Cefotaximase-Munich) β-Lactamases: These are extended-spectrum β-lactamases (ESBLs) that confer resistance to third-generation cephalosporins and are also associated with amoxicillin-clavulanate resistance. CTX-M-15 is a particularly widespread and clinically significant variant.

  • OXA (Oxacillinase) β-Lactamases: This is a diverse group of β-lactamases, some of which exhibit resistance to clavulanate. OXA-1 and its variants are frequently reported in amoxicillin-clavulanate-resistant K. pneumoniae.

  • AmpC β-Lactamases: These are cephalosporinases that are typically encoded on the chromosome of some bacteria, but can also be plasmid-mediated in K. pneumoniae. AmpC enzymes are characteristically resistant to inhibition by clavulanate.

  • KPC (Klebsiella pneumoniae Carbapenemase) β-Lactamases: While primarily known for conferring carbapenem (B1253116) resistance, KPC enzymes also efficiently hydrolyze penicillins and are not effectively inhibited by clavulanate.

Porin Mutations

The outer membrane of Gram-negative bacteria acts as a selective barrier, with porins facilitating the influx of hydrophilic molecules like amoxicillin. K. pneumoniae primarily utilizes two major porins, OmpK35 and OmpK36. Mutations, including frameshifts, insertions, or deletions, in the genes encoding these porins can lead to reduced or non-functional channels, thereby decreasing the intracellular concentration of amoxicillin and contributing to resistance. The loss of OmpK35 is a frequently observed mechanism in resistant isolates.

Efflux Pump Overexpression

Efflux pumps are transmembrane protein complexes that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell. In K. pneumoniae, the AcrAB-TolC and OqxAB efflux systems are the most significant contributors to multidrug resistance. Overexpression of these pumps, often due to mutations in their regulatory genes such as ramA and marA, can lead to the efficient removal of amoxicillin from the cytoplasm, thereby reducing its access to the penicillin-binding protein targets.

Data Presentation: Quantitative Insights into Resistance

The prevalence of different resistance mechanisms and their impact on amoxicillin-clavulanate susceptibility can vary geographically and over time. The following tables summarize key quantitative data from various studies.

Table 1: Prevalence of β-Lactamase Genes in Amoxicillin-Clavulanate-Resistant Klebsiella pneumoniae

β-Lactamase GenePrevalence Range (%)Key VariantsReference(s)
blaTEM31.9 - 64.8TEM-1[1][2]
blaSHV29.7 - 96.3SHV-1, SHV-11, SHV-12[1][2]
blaCTX-M34.0 - 74.1CTX-M-15, CTX-M-1 group, CTX-M-2 group, CTX-M-8 group, CTX-M-9 group[1][2]
blaOXA23.4OXA-1[1]
blaAmpC5.6 - 44.4DHA, EBC[2]
blaKPC17.0 - 24.1KPC-2, KPC-3[1][2]

Table 2: Amoxicillin-Clavulanate Minimum Inhibitory Concentrations (MICs) in Klebsiella pneumoniae with Defined Resistance Mechanisms

Resistance MechanismMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
ESBL-producing isolates>32>32[3]
Carbapenemase-producing isolates>32>32[3]
Isolates with OmpK35/36 loss16 - 32>32[4]
Efflux pump overproducers8 - 1632[5]
Wild-type (susceptible)≤8≤8[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to identify and characterize the genetic determinants of amoxicillin-clavulanate resistance in K. pneumoniae.

Multiplex PCR for Detection of β-Lactamase Genes

This protocol allows for the simultaneous detection of the most common β-lactamase genes.

a. DNA Extraction (Boiling Lysis Method)

  • Inoculate a single colony of K. pneumoniae into 3-5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

  • Pellet 1.5 mL of the overnight culture by centrifugation at 12,000 x g for 2 minutes.

  • Resuspend the pellet in 200 µL of sterile nuclease-free water.

  • Boil the suspension at 100°C for 10 minutes.

  • Immediately place the tube on ice for 5 minutes.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Use 1-2 µL of the supernatant as the DNA template for the PCR reaction.

b. Multiplex PCR Reaction

  • Primers:

Gene TargetPrimer NameSequence (5'-3')Amplicon Size (bp)
blaTEMTEM-FATGAGTATTCAACATTTCCGTG445
TEM-RTTACCAATGCTTAATCAGTGAG
blaSHVSHV-FATGCGTTATATTCGCCTGTG747
SHV-RTGCTTTGTTATTCGGGCCAA
blaCTX-M-1 groupCTX-M-1-FGACGATGTCACTGGCTGAGC593
CTX-M-1-RAGCCGCCGTTATCGGTTTTC
blaOXA-1 groupOXA-1-FACACAATACATATCAACTTCGC813
OXA-1-RAGTGTGTTTAGAATGG TGATC
blaKPCKPC-FATGTCACTGTATCGCCGTCT893
KPC-RTTTTCAGAGCCTTACTGCCC
blaAmpC (CIT group)CIT-FTGGCCAGAACTGACAGGCAA404
CIT-RTTTCTCCTGAACCCGCTGTTA
  • PCR Master Mix (25 µL reaction):

ComponentVolume (µL)Final Concentration
2x PCR Master Mix12.51x
Forward Primer (10 µM)0.5 for each0.2 µM
Reverse Primer (10 µM)0.5 for each0.2 µM
DNA Template2.0~10-50 ng
Nuclease-free waterto 25 µL
  • Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 15 minutes

  • 30 Cycles:

    • Denaturation: 94°C for 30 seconds

    • Annealing: 60°C for 90 seconds

    • Extension: 72°C for 60 seconds

  • Final Extension: 72°C for 10 minutes

  • Hold: 4°C

c. Agarose (B213101) Gel Electrophoresis

  • Prepare a 1.5% agarose gel in 1x TAE buffer containing a fluorescent DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Load 5 µL of the PCR product mixed with 1 µL of 6x loading dye into the wells.

  • Run the gel at 100V for 60-90 minutes.

  • Visualize the DNA bands under UV transillumination.

Outer Membrane Protein (OMP) Analysis by SDS-PAGE

This protocol is used to assess the presence or absence of the major porins, OmpK35 and OmpK36.

a. OMP Extraction

  • Grow K. pneumoniae overnight in 50 mL of LB broth at 37°C.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the pellet twice with 10 mM Tris-HCl (pH 7.5).

  • Resuspend the pellet in 5 mL of 10 mM Tris-HCl (pH 7.5) and sonicate on ice until the suspension is no longer viscous.

  • Remove unbroken cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Pellet the total membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend the membrane pellet in 2 mL of 1% (w/v) N-lauroylsarcosine (sarkosyl) in 10 mM Tris-HCl (pH 7.5) to selectively solubilize the inner membrane.

  • Incubate at room temperature for 30 minutes with gentle agitation.

  • Pellet the outer membrane fraction by ultracentrifugation at 100,000 x g for 1 hour at 4°C.

  • Resuspend the OMP pellet in 100 µL of sterile water.

  • Determine the protein concentration using a Bradford or BCA assay.

b. SDS-PAGE

  • Mix 15 µg of the OMP extract with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 100°C for 10 minutes.

  • Load the samples onto a 12% SDS-polyacrylamide gel.

  • Run the gel at 150V until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue R-250 and destain to visualize the protein bands. OmpK35 and OmpK36 have apparent molecular weights of approximately 35 kDa and 36 kDa, respectively.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol measures the expression levels of the AcrAB-TolC and OqxAB efflux pump genes and their regulators.

a. RNA Extraction and cDNA Synthesis

  • Grow K. pneumoniae to mid-log phase (OD600 of 0.5-0.6) in LB broth.

  • Extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.

b. qRT-PCR Reaction

  • Primers:

Gene TargetPrimer NameSequence (5'-3')
acrAacrA-qFGGTCTGGTTGCTGTTATCGT
acrA-qRCGATACCCTTGCCATCTACC
acrBacrB-qFGCGAAAGACGCCATCTTTAT
acrB-qRGTCGTCATAGCCGTCAGGAT
oqxAoqxA-qFGCGTTCGTTTCTGGTTGTTT
oqxA-qRTCGCCGTTGATGTTCTTGTT
oqxBoqxB-qFGCGATGCCGCTATCTACATC
oqxB-qRAGCTTGCCGTTGTAGTCCTT
ramAramA-qFGCGATCAACCGCTGCGTATT
ramA-qRGCGATCAACCGCTGCGTATT
marAmarA-qFTAATGACGCCATCACTATCCA
marA-qRATGTACTGGCCGAGGGAATG
rpoB (housekeeping)rpoB-qFGCGATCAACCGCTGCGTATT
rpoB-qRGCGATCAACCGCTGCGTATT
  • qRT-PCR Master Mix (20 µL reaction):

ComponentVolume (µL)Final Concentration
2x SYBR Green Master Mix10.01x
Forward Primer (10 µM)0.80.4 µM
Reverse Primer (10 µM)0.80.4 µM
cDNA Template2.0~10-50 ng
Nuclease-free water6.4
  • Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 15 seconds

    • Annealing and Extension: 60°C for 60 seconds

  • Melt Curve Analysis

c. Data Analysis

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene (rpoB) and a susceptible control strain. An increase in the expression of the target genes in the test isolate compared to the control indicates overexpression.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows described in this guide.

ResistanceMechanisms cluster_extracellular Extracellular Space cluster_cell Klebsiella pneumoniae cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Amoxicillin Amoxicillin Porin OmpK35/36 Porin Amoxicillin->Porin Influx Clavulanate Clavulanate BetaLactamase β-Lactamase (TEM, SHV, CTX-M, OXA, AmpC, KPC) Clavulanate->BetaLactamase Inhibition Amoxicillin_periplasm Amoxicillin Porin->Amoxicillin_periplasm Porin_mutation Porin Mutation (Reduced Influx) BetaLactamase->Amoxicillin_periplasm Hydrolysis PBP Penicillin-Binding Protein (PBP) Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to EffluxPump Efflux Pump (AcrAB-TolC, OqxAB) EffluxPump->Amoxicillin Amoxicillin_periplasm->PBP Binding & Inhibition Amoxicillin_periplasm->EffluxPump Efflux

Caption: Overview of amoxicillin-clavulanate action and resistance mechanisms in K. pneumoniae.

PCR_Workflow start K. pneumoniae Isolate dna_extraction DNA Extraction (Boiling Lysis) start->dna_extraction pcr_setup Multiplex PCR Setup (Primers, Master Mix, DNA) dna_extraction->pcr_setup thermal_cycling Thermal Cycling pcr_setup->thermal_cycling gel_electrophoresis Agarose Gel Electrophoresis thermal_cycling->gel_electrophoresis visualization UV Visualization & Analysis gel_electrophoresis->visualization end Detection of β-Lactamase Genes visualization->end

Caption: Experimental workflow for the detection of β-lactamase genes by multiplex PCR.

Efflux_Regulation Antibiotics Antibiotic Stress Regulators Global Regulators (e.g., MarA, RamA) Antibiotics->Regulators Induces Efflux_Genes Efflux Pump Genes (acrA, acrB, oqxA, oqxB) Regulators->Efflux_Genes Upregulates Transcription Efflux_Pump Efflux Pump Assembly Efflux_Genes->Efflux_Pump Translation Resistance Increased Antibiotic Efflux & Resistance Efflux_Pump->Resistance

Caption: Simplified signaling pathway for the regulation of efflux pump expression in K. pneumoniae.

Conclusion

The genetic determinants of amoxicillin-clavulanate resistance in Klebsiella pneumoniae are multifaceted and continue to evolve. A thorough understanding of the underlying mechanisms, including β-lactamase production, porin modifications, and efflux pump overexpression, is paramount for the development of effective diagnostic and therapeutic strategies. The experimental protocols and data presented in this guide provide a framework for researchers, scientists, and drug development professionals to investigate and combat the growing threat of amoxicillin-clavulanate-resistant K. pneumoniae. Continuous surveillance and molecular characterization of resistant isolates are essential to monitor the spread of resistance determinants and to inform public health interventions.

References

The Dynamics of Defense: An In-depth Analysis of Amoxicillin and Clavulanic Acid Pharmacodynamics Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a primary cause of community-acquired pneumonia, otitis media, meningitis, and bacteremia globally.[1][2] The emergence of penicillin-nonsusceptible S. pneumoniae (PNSP) has complicated treatment strategies, necessitating a deeper understanding of the pharmacodynamics of first-line agents like amoxicillin (B794), often combined with the β-lactamase inhibitor, clavulanic acid.[3] This technical guide provides a comprehensive overview of the pharmacodynamic principles governing the efficacy of amoxicillin and clavulanic acid against S. pneumoniae, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Amoxicillin, a β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Its efficacy is primarily dependent on the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) at the site of infection (%fT>MIC).[5] For penicillins, a fT>MIC of 40-50% of the dosing interval is generally considered necessary for maximal bacteriological killing.[5][6] While S. pneumoniae does not typically produce β-lactamases, clavulanic acid has been shown to enhance the activity of amoxicillin against some strains, potentially through complementary binding to penicillin-binding proteins (PBPs).[7][8]

This guide will delve into the quantitative measures of this drug combination's activity, outline the methodologies used to derive these data, and provide visual tools to aid in the comprehension of the underlying mechanisms and experimental designs.

I. Quantitative Pharmacodynamic Data

The efficacy of this compound against S. pneumoniae is quantified through several key pharmacodynamic parameters. These include the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and pharmacokinetic/pharmacodynamic (PK/PD) indices derived from in vitro and in vivo models.

Table 1: Minimum Inhibitory Concentrations (MICs) of Amoxicillin and Amoxicillin-Clavulanic Acid against Streptococcus pneumoniae
Strain DesignationPenicillin SusceptibilityAmoxicillin MIC (mg/L)Amoxicillin-Clavulanic Acid MIC (mg/L)Reference
Penicillin-SusceptibleSusceptible0.030.03[9]
Penicillin-IntermediateIntermediate0.250.25[9]
Penicillin-ResistantResistant22[9]
1855-1-[10]
40932-2-[10]
A13/96-4-[10]
542-2003-8-[10]
5010S--3[11]
16001S--4[11]
30005S--5[11]
47003S--6[11]
5003S--8[11]
404053--8[11]
Table 2: Time-Kill Kinetics of Amoxicillin against Streptococcus pneumoniae in an In Vitro Model
S. pneumoniae Strain (Amoxicillin MIC)Dosing Regimen SimulatedChange in log10 CFU/mL at 24hOutcomeReference
MIC = 1 mg/L2000 mg amoxicillin (enhanced formulation) BIDEradicationEradicated[10]
MIC = 1 mg/L875 mg amoxicillin TIDSimilar to initial inoculumNo net change[10]
MIC = 1 mg/L500 mg amoxicillin TIDSimilar to initial inoculumNo net change[10]
MIC = 1 mg/L875 mg amoxicillin BID~1 log10 increaseGrowth[10]
MIC = 2 mg/L2000 mg amoxicillin (enhanced formulation) BIDEradicationEradicated[10]
5 of 6 strains (MICs 2-8 mg/L)Enhanced formulation (16:1 ratio)>4-log dropBactericidal[11]
Strains with MICs <4 mg/LStandard formulation (7:1 ratio)>4-log dropBactericidal[11]
Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices for Amoxicillin against Streptococcus pneumoniae
PK/PD IndexValue for EfficacyAnimal ModelReference
%T>MIC20-30%Murine thigh infection[12]
%T>MIC50-60% (for maximal killing)Murine thigh infection[12]
%T>MIC25-30% (for ≥1 log10 CFU reduction)Murine thigh infection[12]
%T>MIC21-28% (EC50)In vitro kinetic model[11]
%T>MIC41-51% (80% maximal response)In vitro kinetic model[11]
%T>MIC>20% (for significant decrease in lung bacteria)Mouse pneumonia model[13]
%T>MIC≥65% (for marked bactericidal activity)Mouse models (peritonitis, pneumonia, thigh)[14]
Post-antibiotic effect (PAE)0.96-1.69 h (susceptible), 0.38-1.23 h (intermediate), 1.52-2.20 h (resistant)In vitro[9]

II. Experimental Protocols

The following sections detail the methodologies employed in the pharmacodynamic evaluation of this compound against S. pneumoniae.

A. Antimicrobial Susceptibility Testing

1. Broth Microdilution Method (Reference Method):

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[15]

  • Procedure:

    • Prepare serial two-fold dilutions of amoxicillin or amoxicillin-clavulanic acid in cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood.[16]

    • Prepare a standardized inoculum of the S. pneumoniae isolate, adjusted to a 0.5 McFarland standard.[17]

    • Inoculate each well of a microtiter plate containing the antimicrobial dilutions with the bacterial suspension.

    • Incubate the plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.[17]

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]

  • Quality Control: S. pneumoniae ATCC 49619 is used as a quality control strain.[15][18]

2. Agar (B569324) Dilution Method:

  • Principle: This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium.

  • Procedure:

    • Prepare agar plates (e.g., Mueller-Hinton agar with 5% sheep blood) containing serial two-fold dilutions of the antimicrobial agent.

    • Prepare a standardized inoculum of the S. pneumoniae isolate.

    • Spot-inoculate the surface of each agar plate with the bacterial suspension.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the antimicrobial agent that prevents macroscopic growth on the agar surface.

3. E-test Method:

  • Principle: The E-test utilizes a predefined, stable gradient of an antimicrobial agent on a plastic strip.

  • Procedure:

    • Inoculate an agar plate with the S. pneumoniae isolate to create a lawn of growth.[17]

    • Apply the E-test strip to the agar surface.

    • Incubate the plate.

    • An elliptical zone of inhibition will form, and the MIC is read where the edge of the inhibition zone intersects the MIC scale on the strip.

B. In Vitro Kinetic Model
  • Objective: To simulate the human serum concentration-time profiles of amoxicillin and assess its bactericidal activity over time.[19]

  • Apparatus: A one-compartment glass vessel with a magnetic stirrer, ports for sampling, and connections to a vessel with fresh medium and a computer-controlled infusion pump.[19]

  • Procedure:

    • The culture vessel is filled with broth medium and inoculated with a standardized suspension of S. pneumoniae (e.g., ~10^5 CFU/mL).[19]

    • The apparatus is placed in a thermostatically controlled environment at 37°C.[10]

    • The computer-controlled infusion pump is programmed to infuse amoxicillin at an exponentially decreasing rate to simulate human pharmacokinetics after oral administration.[19]

    • Simultaneously, fresh medium is added, and culture medium is removed at a constant rate to simulate drug elimination.

    • Samples are withdrawn at predetermined time points, serially diluted, and plated to determine viable bacterial counts (CFU/mL).

    • Time-kill curves are constructed by plotting log10 CFU/mL versus time.

C. Animal Models of Infection

Animal models are crucial for evaluating the in vivo efficacy of antimicrobial agents and for correlating PK/PD parameters with therapeutic outcomes.[20]

1. Murine Thigh Infection Model:

  • Objective: To study the in vivo bactericidal activity of amoxicillin against S. pneumoniae in a localized infection.

  • Procedure:

    • Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide.[13]

    • A standardized inoculum of S. pneumoniae is injected into the thigh muscle.[12]

    • Treatment with amoxicillin or amoxicillin-clavulanic acid is initiated at a specified time post-infection (e.g., 2 hours).[12]

    • Doses are administered subcutaneously at defined intervals to simulate human pharmacokinetic profiles.[12]

    • At the end of the treatment period (e.g., 24 hours), mice are euthanized, and the thighs are homogenized to determine the number of viable bacteria (CFU/thigh).[12]

    • The change in log10 CFU/thigh is calculated relative to untreated controls.[12]

2. Murine Pneumonia Model:

  • Objective: To assess the efficacy of amoxicillin in a model that mimics respiratory tract infection.

  • Procedure:

    • Mice may be rendered neutropenic.[13]

    • Mice are anesthetized, and a standardized inoculum of S. pneumoniae is instilled intranasally.[13]

    • Antimicrobial therapy is initiated at a specified time post-infection.

    • At the end of the study period, the lungs are harvested, homogenized, and bacterial counts are determined.[13]

    • The primary endpoint is the change in bacterial numbers in the lungs compared to untreated controls.[13]

III. Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of drug action and the flow of experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

A. Mechanism of Action

cluster_0 Amoxicillin Action on S. pneumoniae Amoxicillin Amoxicillin PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to & inhibits Transpeptidation Transpeptidation (Cell Wall Cross-linking) PBP->Transpeptidation CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibition leads to - faulty synthesis Transpeptidation->CellWall Lysis Bacterial Cell Lysis CellWall->Lysis Results in Clavulanic_Acid Clavulanic Acid Beta_Lactamase β-Lactamase (not typical for S. pneumoniae) Clavulanic_Acid->Beta_Lactamase Inhibits Beta_Lactamase->Amoxicillin Inactivates

Caption: Mechanism of amoxicillin action against S. pneumoniae.

B. Experimental Workflow

Start Start: Strain Selection (S. pneumoniae isolates) AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC) Start->AST InVitro In Vitro Pharmacodynamic Model (Time-Kill Kinetics) AST->InVitro InVivo In Vivo Animal Model (e.g., Murine Thigh/Pneumonia) AST->InVivo PD_Sampling Pharmacodynamic Sampling (Bacterial Load Measurement) InVitro->PD_Sampling PK_Sampling Pharmacokinetic Sampling (Drug Concentration Measurement) InVivo->PK_Sampling InVivo->PD_Sampling PKPD_Analysis PK/PD Analysis (e.g., %T>MIC calculation) PK_Sampling->PKPD_Analysis PD_Sampling->PKPD_Analysis Correlation Correlate PK/PD Index with Efficacy PKPD_Analysis->Correlation End End: Determine Efficacy & Inform Dosing Correlation->End

Caption: Workflow for pharmacodynamic evaluation.

Conclusion

The pharmacodynamic profile of amoxicillin, with or without clavulanic acid, against Streptococcus pneumoniae is well-characterized, with the duration of time that free drug concentrations exceed the MIC being the paramount predictor of efficacy.[9][12] Pharmacokinetically enhanced formulations of amoxicillin-clavulanate have demonstrated effectiveness against strains with elevated amoxicillin MICs, including those up to 8 mg/L, by optimizing this T>MIC parameter.[11][21] The data and protocols presented in this guide underscore the importance of integrating MIC data with pharmacokinetic principles to predict clinical outcomes and guide the development of optimal dosing regimens. For non-meningitis infections, amoxicillin breakpoints of ≤2 mg/L for susceptible, 4 mg/L for intermediate, and ≥8 mg/L for resistant are often considered.[16] As antimicrobial resistance continues to evolve, a thorough understanding of these pharmacodynamic principles is essential for the effective and sustainable use of this critical antibiotic combination in the treatment of pneumococcal infections.

References

Discovery and origin of clavulanic acid from Streptomyces clavuligerus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Origin of Clavulanic Acid from Streptomyces clavuligerus

Introduction

Clavulanic acid is a potent, mechanism-based β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus. While it possesses only weak intrinsic antibacterial activity, its clinical and commercial significance is immense due to its ability to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes. This co-administration strategy, most famously exemplified by the amoxicillin-clavulanate combination (Augmentin), has revolutionized the treatment of bacterial infections by overcoming a common mechanism of antibiotic resistance. This technical guide provides a comprehensive overview of the discovery of clavulanic acid, the intricate details of its biosynthesis, the complex regulatory networks governing its production, and key experimental protocols for its study and quantification.

Discovery and Origin

The journey of clavulanic acid began with the isolation of the producing microorganism, Streptomyces clavuligerus. The strain ATCC 27064 was first isolated from a South American soil sample in 1971. The bacterium is a Gram-positive, filamentous species whose name is derived from the Latin clavula ('little club') and igerus ('bearing'), referring to the shape of its spore-bearing hyphae.

Initial studies of S. clavuligerus focused on its ability to produce cephalosporin (B10832234) compounds. However, in 1976, researchers at Beecham Pharmaceuticals in the UK reported the discovery of a novel fused β-lactam compound with significant β-lactamase inhibitory activity. The structure of this compound, named clavulanic acid, was elucidated using spectroscopic and X-ray analyses. This discovery was a landmark in combating the growing problem of antibiotic resistance, which had emerged as a major threat to the efficacy of widely used penicillins and cephalosporins.

Discovery_and_Development_Workflow Discovery and Development of Clavulanic Acid cluster_Discovery Discovery Phase cluster_Development Development & Production cluster_Clinical Clinical Application Soil_Sample Soil Sample from South America Isolation Isolation of Streptomyces clavuligerus (Higgens & Kastner, 1971) Screening Screening for Antibiotic Activity Isolation->Screening ID_Inhibitor Identification of a β-Lactamase Inhibitor (Beecham, c. 1976) Screening->ID_Inhibitor Structure Structural Elucidation of Clavulanic Acid ID_Inhibitor->Structure Fermentation Fermentation Process Optimization Structure->Fermentation Strain_Improvement Strain Improvement (Mutagenesis & Genetic Engineering) Fermentation->Strain_Improvement Downstream Downstream Processing & Purification Strain_Improvement->Downstream Combination Combination with Amoxicillin Downstream->Combination Launch Launch of Augmentin (1981) Combination->Launch Clinical_Use Widespread Clinical Use Launch->Clinical_Use

Caption: Workflow of Clavulanic Acid Discovery and Development.

The Biosynthetic Pathway

The biosynthesis of clavulanic acid is a complex process that utilizes precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) from glycolysis and the amino acid L-arginine from the urea (B33335) cycle. The pathway is broadly divided into early and late stages, with clavaminic acid serving as a critical branch-point intermediate.

Early Stages: Formation of Clavaminic Acid

  • Condensation of Precursors : The pathway begins with the condensation of G3P and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS), encoded by the ceaS gene.

  • β-Lactam Ring Formation : CEA undergoes an ATP-dependent intramolecular cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This pivotal step is catalyzed by β-lactam synthetase (BLS), encoded by bls.

  • Hydroxylation : DGPC is then hydroxylated to produce guanidinoproclavaminic acid (GPC).

  • Amidine Group Removal : The guanidino group is removed from GPC by proclavaminate amidinohydrolase (PAH), yielding proclavaminic acid.

  • Oxidative Cyclization : Proclavaminic acid is converted to the bicyclic intermediate, (3S, 5S)-clavaminic acid, through an oxidative cyclization and desaturation reaction. This is catalyzed by clavaminate synthase (CAS), a non-heme, iron-dependent oxygenase.

Late Stages: Conversion to Clavulanic Acid The conversion of clavaminic acid to clavulanic acid is less understood but involves a critical stereochemical inversion from the (3S, 5S) configuration to the (3R, 5R) configuration required for β-lactamase inhibitory activity. This multi-step process is thought to proceed via intermediates like N-glycyl-clavaminic acid to form clavulanate-9-aldehyde. The final step is the reduction of clavulanate-9-aldehyde to clavulanic acid, catalyzed by clavulanate dehydrogenase (CAD).

Clavulanic_Acid_Biosynthesis Clavulanic Acid Biosynthetic Pathway Arg L-Arginine (from Urea Cycle) CEA CEA Arg->CEA DGPC Deoxyguanidinoproclavaminic acid GPC Guanidinoproclavaminic acid DGPC->GPC  bls (BLS) inv2 DGPC->inv2 Proclavaminate Proclavaminic acid GPC->Proclavaminate  Hydroxylation Clavaminate (3S, 5S)-Clavaminic acid Proclavaminate->Clavaminate  pah (PAH) Inversion Stereochemical Inversion (multi-step process) Clavaminate->Inversion  cas2 (CAS) Aldehyde Clavulanate-9-aldehyde Inversion->Aldehyde CA Clavulanic Acid (3R, 5R) Aldehyde->CA  cad (CAD) G3P G3P G3P->CEA CEA->DGPC  ceaS (CEAS) inv1 CEA->inv1 ceas_label ceaS (CEAS) Clavulanic_Acid_Regulation Regulatory Cascade of Clavulanic Acid Biosynthesis Global_Regulators Global Regulators (e.g., BldG, AreB, ScaR) ccaR ccaR Gene Global_Regulators->ccaR activate CcaR_Protein CcaR Protein (SARP) ccaR->CcaR_Protein expresses claR claR Gene CcaR_Protein->claR activates Ceph_Genes Cephamycin C Biosynthesis Genes CcaR_Protein->Ceph_Genes activates CA_Early_Genes Clavulanic Acid Early Biosynthesis Genes (ceaS, bls, pah, cas2) CcaR_Protein->CA_Early_Genes activates ClaR_Protein ClaR Protein (LysR) claR->ClaR_Protein expresses CA_Late_Genes Clavulanic Acid Late Biosynthesis Genes (e.g., cad) ClaR_Protein->CA_Late_Genes activates

An In-depth Technical Guide on the Structural Similarity of Clavulanic Acid to Penicillin and Its Inhibitory Function

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, represents a critical global health challenge. Clavulanic acid, a potent β-lactamase inhibitor, has been a cornerstone in overcoming this resistance. This technical guide delves into the core principles of clavulanic acid's efficacy, focusing on its structural mimicry of penicillin and its mechanism-based inhibition of β-lactamases. This document provides a comprehensive overview of the quantitative kinetics of this interaction, detailed experimental protocols for its characterization, and visual representations of the underlying molecular pathways and research workflows.

Structural Comparison: Clavulanic Acid and Penicillin

The inhibitory function of clavulanic acid is fundamentally linked to its structural similarity to penicillin antibiotics. Both molecules possess the critical β-lactam ring, a four-membered cyclic amide, which is the cornerstone of their interaction with bacterial enzymes. However, key structural distinctions are responsible for their different primary roles.

FeaturePenicillin (e.g., Penicillin G)Clavulanic Acid
Core Structure A β-lactam ring fused to a thiazolidine (B150603) ring.A β-lactam ring fused to an oxazolidine (B1195125) ring.
Side Chain at C6/C2 Possesses an acylamino side chain, which is crucial for its antibacterial activity against penicillin-binding proteins (PBPs).Lacks a traditional side chain at the equivalent position, contributing to its weak intrinsic antibacterial activity.
Stereochemistry Specific stereochemistry at key chiral centers is essential for PBP binding.Possesses a unique stereochemistry that is recognized by the active site of β-lactamases.
Double Bond The thiazolidine ring is saturated.The oxazolidine ring contains an exocyclic double bond.

The substitution of the sulfur atom in the thiazolidine ring of penicillin with an oxygen atom in the oxazolidine ring of clavulanic acid, along with the absence of the acylamino side chain, are the most significant differences.[1] These modifications reduce clavulanic acid's affinity for penicillin-binding proteins (PBPs), the primary target of penicillins, thus explaining its low intrinsic antibacterial activity.[2] However, this unique structure allows it to be a highly effective "suicide inhibitor" of β-lactamase enzymes.

Mechanism of Action: A Tale of Two Targets

While structurally similar, penicillin and clavulanic acid have distinct primary molecular targets and mechanisms of action.

Penicillin: Targeting Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[3][4] This process is mediated by penicillin-binding proteins (PBPs), which are bacterial transpeptidases.[5][6][7] The strained β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP.[8] This allows the penicillin molecule to enter the active site of the PBP, where a serine residue attacks the carbonyl carbon of the β-lactam ring, leading to the formation of a stable, covalent acyl-enzyme intermediate.[5][6][9] This irreversible acylation inactivates the PBP, preventing the cross-linking of the peptidoglycan cell wall and ultimately leading to bacterial cell lysis.[3][4]

Clavulanic Acid: A Suicide Inhibitor of β-Lactamases

Clavulanic acid's primary role is not to kill bacteria directly but to protect β-lactam antibiotics from degradation by β-lactamase enzymes.[2][10] It acts as a progressive and irreversible inhibitor.[2] The mechanism unfolds in several steps:

  • Recognition and Binding: Due to its structural similarity to penicillin, clavulanic acid is recognized by the active site of the β-lactamase enzyme.[11]

  • Acyl-Enzyme Intermediate Formation: A serine residue in the β-lactamase active site attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate, similar to the action of penicillin on PBPs.[12]

  • Rearrangement and Irreversible Inactivation: Unlike the relatively stable intermediate formed with penicillins (which is eventually hydrolyzed by β-lactamases), the clavulanic acid-derived intermediate is highly unstable. It undergoes a series of rapid chemical rearrangements. This process can involve the opening of the oxazolidine ring, leading to the formation of a cross-linked, irreversibly inactivated enzyme complex.[13] This "suicide" inactivation permanently destroys the β-lactamase's ability to hydrolyze antibiotics.[14]

Clavulanic_Acid_Inhibition_Pathway cluster_0 β-Lactamase Active Site Beta_Lactamase Active β-Lactamase (with Serine residue) Reversible_Complex Reversible Michaelis-Menten Complex Beta_Lactamase->Reversible_Complex Clavulanic_Acid Clavulanic Acid Clavulanic_Acid->Reversible_Complex Binding Acyl_Enzyme Covalent Acyl-Enzyme Intermediate Reversible_Complex->Acyl_Enzyme Acylation Rearrangement Chemical Rearrangement (Oxazolidine ring opening) Acyl_Enzyme->Rearrangement Inactive_Enzyme Irreversibly Inactivated β-Lactamase Rearrangement->Inactive_Enzyme Cross-linking

Mechanism of β-lactamase inactivation by clavulanic acid.

Quantitative Data on Inhibition and Binding

The efficacy of clavulanic acid and the activity of penicillins can be quantified through various kinetic parameters, such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

Inhibitory Activity of Clavulanic Acid against β-Lactamases

The inhibitory potency of clavulanic acid varies depending on the specific class and type of β-lactamase.

β-LactamaseClassOrganismKi (µM)IC50 (µM)
TEM-1AEscherichia coli0.80.08
TEM-2AEscherichia coli0.7-
SHV-1AKlebsiella pneumoniae-0.1
KPC-2AKlebsiella pneumoniae-0.28
CTX-M-15AEscherichia coli--
AmpCCEnterobacter cloacae->100
P99CEnterobacter cloacae-200
OXA-1DEscherichia coli-12
Binding Affinity of Penicillins to Penicillin-Binding Proteins (PBPs)

Quantifying the binding of penicillins to PBPs is often expressed through IC50 values or acylation efficiency (k2/K).

PenicillinOrganismPBP TargetBinding Affinity/Potency
Penicillin GStreptococcus pneumoniaePBP2xkinact/KI: 200,000 M-1s-1
Penicillin GStaphylococcus aureusPBP1, PBP2, PBP3Forms stable acyl-enzyme complexes
Penicillin VEscherichia coliPBP4, PBP7, PBP8Preferential binding to low-molecular-weight PBPs
Penicillin VStreptococcus pneumoniaePBP2x, PBP3Preferential binding
Amoxicillin (B794)Streptococcus pneumoniaePBP2bAlterations in PBP2b can lead to reduced affinity

Detailed Experimental Protocols

Determination of β-Lactamase Inhibition (IC50) using Nitrocefin (B1678963) Assay

Objective: To determine the concentration of clavulanic acid required to inhibit 50% of the activity of a β-lactamase enzyme.

Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change, monitored spectrophotometrically at 490 nm, is proportional to the enzyme's activity.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Clavulanic acid

  • Nitrocefin

  • Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of clavulanic acid in the assay buffer.

    • Dilute the purified β-lactamase to a working concentration in cold assay buffer.

    • Prepare a stock solution of nitrocefin in DMSO and then dilute to a working concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, perform serial dilutions of the clavulanic acid stock solution to create a range of inhibitor concentrations.

    • Add a fixed amount of the diluted β-lactamase solution to each well containing the inhibitor. Include a control well with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 490 nm in kinetic mode for 10-30 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the initial velocity against the logarithm of the clavulanic acid concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Analysis of Acyl-Enzyme Intermediate by Mass Spectrometry

Objective: To identify and characterize the covalent adduct formed between clavulanic acid and a β-lactamase.

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the intact protein-inhibitor complex, allowing for the confirmation of covalent modification and the identification of the mass of the adduct.

Materials:

  • Purified β-lactamase

  • Clavulanic acid

  • Reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) or other volatile buffer)

  • Quenching solution (e.g., formic acid)

  • Liquid chromatography-mass spectrometry (LC-MS) system with an ESI source

Procedure:

  • Sample Preparation:

    • Incubate the purified β-lactamase with an excess of clavulanic acid in the reaction buffer for a specific time to allow for the formation of the covalent complex.

    • Quench the reaction by adding the quenching solution to denature the protein and stop the reaction.

    • Desalt the sample using a suitable method (e.g., reversed-phase chromatography) to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Infuse the desalted protein-inhibitor complex into the ESI-MS system.

    • Acquire the mass spectrum of the intact complex.

    • Compare the mass of the modified protein to the mass of the unmodified protein to determine the mass of the covalently bound clavulanic acid fragment.

  • Data Analysis:

    • The mass shift observed corresponds to the molecular weight of the clavulanic acid derivative that is covalently attached to the enzyme. This can provide insights into the chemical transformations that occur after the initial acylation.

X-ray Crystallography of the β-Lactamase-Clavulanic Acid Complex

Objective: To determine the three-dimensional structure of the β-lactamase enzyme in complex with clavulanic acid to visualize the binding mode and the conformational changes upon inhibition.

Principle: X-ray crystallography involves crystallizing the protein-inhibitor complex and then diffracting X-rays off the crystal. The resulting diffraction pattern can be used to calculate an electron density map, from which the atomic structure of the complex can be built.

Materials:

  • Highly purified and concentrated β-lactamase

  • Clavulanic acid

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

  • X-ray detector

Procedure:

  • Complex Formation and Crystallization:

    • Incubate the purified β-lactamase with an excess of clavulanic acid to form the complex.

    • Screen for crystallization conditions using various precipitants, buffers, and additives. Vapor diffusion (hanging drop or sitting drop) is a common method.

    • Optimize the initial crystallization hits to obtain large, well-ordered crystals.

  • Data Collection:

    • Soak the crystals in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.

    • Mount the crystal in the X-ray beam of a synchrotron.

    • Collect a complete set of X-ray diffraction data by rotating the crystal in the beam.

  • Structure Determination and Refinement:

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using methods such as molecular replacement (if a structure of a similar protein is available).

    • Build an atomic model of the protein-inhibitor complex into the calculated electron density map.

    • Refine the model against the experimental data to improve its accuracy.

  • Structural Analysis:

    • Analyze the final structure to identify the specific interactions between clavulanic acid and the amino acid residues in the active site of the β-lactamase.

Experimental and Logical Workflows

The discovery and characterization of β-lactamase inhibitors like clavulanic acid follow a structured workflow.

Inhibitor_Discovery_Workflow Target_Identification Target Identification (e.g., β-Lactamase) Assay_Development Assay Development (e.g., Nitrocefin Assay) Target_Identification->Assay_Development HTS High-Throughput Screening (HTS) of Compound Libraries Assay_Development->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_Identification->Hit_to_Lead Lead_Characterization Lead Compound Characterization Hit_to_Lead->Lead_Characterization Preclinical Preclinical Studies (In vivo efficacy and safety) Lead_Characterization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Workflow for β-lactamase inhibitor discovery.

A more detailed experimental workflow for characterizing a novel inhibitor is as follows:

Inhibitor_Characterization_Workflow Initial_Hit Initial Hit from Screening IC50 IC50 Determination (e.g., Nitrocefin Assay) Initial_Hit->IC50 Ki Ki Determination (Enzyme Kinetics) IC50->Ki Mechanism Mechanism of Inhibition Studies (e.g., Reversibility, Time-dependence) Ki->Mechanism Mass_Spec Mass Spectrometry (Covalent Adduct Analysis) Mechanism->Mass_Spec Crystallography X-ray Crystallography (Structural Basis of Inhibition) Mechanism->Crystallography Cell_Based Cell-Based Assays (MIC reduction in bacteria) Mechanism->Cell_Based Lead_Optimization Lead Optimization Cell_Based->Lead_Optimization

Experimental workflow for inhibitor characterization.

Conclusion

Clavulanic acid serves as a paradigm for successful mechanism-based enzyme inhibition in antibacterial therapy. Its structural similarity to penicillin allows it to be recognized by β-lactamases, while its unique chemical features trigger a cascade of reactions that lead to the enzyme's irreversible inactivation. This detailed understanding of its structure-function relationship, supported by quantitative kinetic data and detailed experimental protocols, is crucial for the rational design of new and improved β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance. The workflows and methodologies outlined in this guide provide a framework for the continued discovery and characterization of such vital therapeutic agents.

References

The Impermeable Shield: How Outer Membrane Protein Modifications Drive Amoxicillin/Clavulanic Acid Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of amoxicillin (B794) and clavulanic acid has long been a cornerstone in the treatment of bacterial infections, effectively combating β-lactamase-producing pathogens. However, the emergence and spread of resistance to this combination therapy pose a significant threat to its clinical utility. Beyond enzymatic degradation of the antibiotic, a critical and often synergistic mechanism of resistance involves modifications to the bacterial outer membrane proteins (OMPs). This guide provides a comprehensive overview of how alterations in major OMPs, particularly porins, in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, reduce susceptibility to amoxicillin/clavulanic acid by limiting drug influx. We will delve into the specific OMPs involved, the quantitative impact of their modification on resistance levels, detailed experimental protocols for their study, and visual workflows to elucidate these complex processes.

Introduction: The Bacterial Gateway and the Antibiotic Challenge

Gram-negative bacteria possess a formidable defensive barrier in their outer membrane. This asymmetric bilayer is studded with various proteins, among which porins are crucial for the transport of hydrophilic molecules, including nutrients and, consequentially, β-lactam antibiotics like amoxicillin.[1][2] Amoxicillin must traverse this membrane to reach its target, the penicillin-binding proteins (PBPs), in the periplasmic space to inhibit cell wall synthesis.

Clavulanic acid, a β-lactamase inhibitor, is administered with amoxicillin to protect it from degradation by bacterial β-lactamase enzymes. Its efficacy also depends on its ability to enter the periplasm. Therefore, the permeability of the outer membrane is a critical determinant for the success of the amoxicillin/clavulanic acid combination.[3] Bacteria can exploit this by modifying their OMPs to create a permeability barrier, effectively reducing the intracellular concentration of both compounds and leading to resistance.[1][4] This mechanism works in concert with enzymatic resistance, as even potent β-lactamases become more effective when the influx of the antibiotic is slowed.[5][6]

Core Mechanism: Porin Loss as a Resistance Strategy

The primary mechanism by which OMP modifications confer resistance to amoxicillin/clavulanic acid is the reduction or complete loss of functional porin channels.[2][7] This severely restricts the entry of hydrophilic antibiotics into the periplasmic space.[4]

Key porins implicated in this process include:

  • In Escherichia coli : OmpF and OmpC are the two major non-specific porins. OmpF forms a slightly larger channel and is generally considered the primary route for β-lactam entry.[8][9] Loss or downregulation of OmpF, often followed by alterations in OmpC, significantly decreases susceptibility.[10][11]

  • In Klebsiella pneumoniae : The functional homologues are OmpK35 and OmpK36. OmpK35, similar to OmpF, creates a larger pore and is a major conduit for β-lactams.[5] Its loss is a frequent finding in resistant clinical isolates.[12][13] The subsequent loss or modification of the smaller OmpK36 channel can further elevate resistance to high levels.[12][14]

Modifications can arise from several genetic events:

  • Downregulation of Expression: Mutations in regulatory genes (e.g., ompB locus in E. coli, consisting of envZ and ompR) can alter the transcriptional balance between different porins.[11][15]

  • Gene Inactivation: Insertion sequences, frameshift mutations, or premature stop codons can lead to the production of truncated, non-functional proteins.[14]

  • Pore Alteration: Point mutations within the porin gene, particularly in the region encoding the channel's constriction zone (Loop L3), can change the size and charge of the pore, hindering antibiotic passage without complete loss of the protein.[6]

The logical relationship between these modifications and the resulting resistance phenotype is illustrated below.

G cluster_0 Genetic & Regulatory Events cluster_1 OMP Modification Phenotype cluster_2 Physiological Consequence cluster_3 Mechanism of Resistance cluster_4 Final Outcome a Mutations in Regulatory Genes (e.g., ompR/envZ) d Decreased Porin Gene Transcription a->d b Insertion Sequences or Frameshift Mutations in Porin Genes e Truncated, Non-functional Porin Protein b->e c Point Mutations in Pore-Lining Regions (e.g., Loop L3) f Altered Porin Channel (Size/Charge) c->f g Reduced Number or Complete Loss of Functional Porins d->g e->g f->g h Decreased Outer Membrane Permeability g->h i Reduced Influx of Amoxicillin & Clavulanic Acid h->i j Increased Resistance (Elevated MIC) i->j

Caption: Logical flow from genetic events to amoxicillin/clavulanic acid resistance.

Quantitative Data: Impact on Minimum Inhibitory Concentrations (MICs)

The loss of porins results in a quantifiable increase in the Minimum Inhibitory Concentration (MIC) of amoxicillin/clavulanic acid. The effect is often more pronounced when combined with the production of β-lactamases like ESBLs or AmpC.

Table 1: Impact of OMP Deletion on β-Lactam MICs (µg/mL) in K. pneumoniae

StrainRelevant GenotypeCefazolinCefoxitinCefepimeMeropenem
WTWild-Type440.1250.063
ΔompK35OmpK35 Deletion880.1250.063
ΔompK36OmpK36 Deletion64320.250.125
ΔompK35/ΔompK36Double Deletion>102425620.5

Data synthesized from a study on K. pneumoniae NVT2001S and its isogenic mutants. Although not specific to amoxicillin/clavulanic acid, these β-lactams utilize the same porin pathways and demonstrate the potent effect of porin loss, especially the double deletion.[12]

Table 2: Impact of OMP Deletion on β-Lactam MICs (µg/mL) in E. coli

StrainRelevant GenotypeAmpicillinCefoxitinCefepime
BW25113Wild-Type840.125
JW0910ΔompF3280.125
JW3396ΔompC840.125
Keio ΔompFΔompCDouble Deletion128160.5

Data adapted from studies on E. coli K-12 strains, demonstrating the cumulative effect of OmpF and OmpC deletion on resistance.[8]

Experimental Protocols

Investigating the role of OMPs in antibiotic resistance involves a combination of microbiological, biochemical, and molecular techniques.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

Methodology: Broth Microdilution [16][17]

  • Prepare Antibiotic Stock: Prepare a stock solution of amoxicillin/clavulanic acid (typically in a 2:1 ratio) in an appropriate sterile solvent or buffer (e.g., phosphate (B84403) buffer, pH 6.0).[18]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic combination in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[16]

  • Inoculate Plate: Dilute the standardized suspension in MHB so that, after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add an equal volume of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic combination that completely inhibits visible growth, as observed by the naked eye.

Analysis of Outer Membrane Protein Profiles

This protocol is used to visualize the presence or absence of major OMPs.

Methodology: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) [19][20]

  • OMP Extraction:

    • Grow bacteria to the mid-logarithmic phase in Luria-Bertani (LB) broth.

    • Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

    • Resuspend the pellet in a buffer (e.g., 10 mM HEPES, pH 7.4) and lyse the cells using a French press or sonication.[21][22]

    • Remove unbroken cells by low-speed centrifugation.

    • Isolate the total cell envelope by ultracentrifugation of the supernatant.

    • Selectively solubilize the inner membrane proteins by incubating the envelope fraction with 2% N-lauroylsarcosine.[21][23]

    • Pellet the outer membrane fraction by another round of ultracentrifugation. Resuspend the final OMP-enriched pellet in sterile water.

  • Protein Quantification: Determine the protein concentration of the extract using a standard method like the BCA or Lowry assay.

  • Sample Preparation: Mix a standardized amount of OMP extract (e.g., 15 µg) with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Boil the mixture for 5-10 minutes to denature the proteins.[19]

  • Electrophoresis:

    • Load the prepared samples onto a 12% polyacrylamide gel alongside a molecular weight marker.[19]

    • Run the gel at a constant current (e.g., 32 mA) or voltage until the dye front reaches the bottom.[19]

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.[20] The absence or significant reduction in the intensity of bands corresponding to the molecular weights of specific porins (e.g., ~38-40 kDa for OmpF/C in E. coli, ~39-41 kDa for OmpK35/36 in K. pneumoniae) indicates loss of expression.

Genetic Analysis of Porin Genes

This protocol identifies the genetic basis for OMP modifications.

Methodology: PCR and Sanger Sequencing [24]

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial kit or standard phenol-chloroform protocol.

  • Primer Design: Design primers to amplify the entire coding sequence and promoter region of the target porin genes (e.g., ompC, ompF, ompK35, ompK36).

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted genomic DNA, designed primers, Taq polymerase, dNTPs, and PCR buffer.

    • Run the reaction in a thermal cycler with appropriate annealing and extension temperatures for the specific primers.

  • Verification: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a product of the expected size.

  • Sequencing: Purify the PCR product and send it for Sanger sequencing using the same amplification primers (or internal sequencing primers for long genes).

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence from a susceptible strain (e.g., from NCBI database). Analyze the alignment to identify insertions, deletions, premature stop codons, or missense mutations that could account for the resistance phenotype.[24]

The general workflow for investigating OMP-mediated resistance is depicted in the following diagram.

G cluster_0 Start: Resistant Isolate cluster_1 Phenotypic Analysis cluster_2 Molecular Analysis cluster_3 Data Interpretation & Conclusion A Clinical Isolate with High Amoxicillin/Clavulanate MIC B Perform MIC Testing (Broth Microdilution) A->B C Extract OMPs and Run SDS-PAGE A->C D Extract Genomic DNA A->D I Correlate Genotype (e.g., mutation) with Phenotype (Porin Loss, High MIC) B->I G Compare OMP Profile to Wild-Type Control C->G E PCR Amplify Porin Genes (e.g., ompF, ompC, ompK35, ompK36) D->E F Sequence Amplified Porin Genes E->F H Align DNA Sequence with Reference Gene F->H G->I H->I

Caption: Experimental workflow for characterizing OMP-mediated resistance.

Conclusion and Future Outlook

Modifications of outer membrane porins represent a highly effective and clinically relevant mechanism for resistance to amoxicillin/clavulanic acid in Gram-negative bacteria. The reduction in membrane permeability not only elevates resistance on its own but also provides a powerful synergistic platform for other resistance mechanisms, such as β-lactamase production. For researchers and drug developers, understanding this "impermeable shield" is paramount.

Future strategies to combat this form of resistance could include the development of novel β-lactamase inhibitors with enhanced permeability, the design of antibiotics that can bypass porin channels, or the creation of adjuvants that disrupt the outer membrane or restore porin function. A thorough characterization of OMP profiles and their genetic determinants in clinical isolates is essential for surveillance and for guiding the development of next-generation antimicrobial therapies that can overcome this formidable bacterial defense.

References

Methodological & Application

Application Note: HPLC Method for Simultaneous Estimation of Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amoxicillin (B794), a broad-spectrum penicillin antibiotic, is frequently combined with clavulanic acid, a β-lactamase inhibitor. This combination enhances the efficacy of amoxicillin against β-lactamase-producing bacteria. The simultaneous quantification of both compounds is crucial for quality control in pharmaceutical formulations. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the concurrent estimation of amoxicillin and clavulanic acid in pharmaceutical dosage forms.

Materials and Methods

A simple, precise, and accurate RP-HPLC method was developed for the simultaneous determination of this compound. The chromatographic separation was achieved on a C18 column using an isocratic mobile phase, with UV detection.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the HPLC method:

ParameterCondition
Chromatograph HPLC system with UV-Vis detector
Column Inertsil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) and 0.02 M Disodium (B8443419) Hydrogen Phosphate (B84403) Buffer (pH adjusted to 3.0) (4:96, v/v)[1]
Flow Rate 1.0 mL/min[2][3][4]
Detection Wavelength 220 nm[2][3][4][5][6][7][8]
Injection Volume 20 µL[4][8]
Column Temperature Ambient
Run Time < 15 minutes[9]

Experimental Protocols

1. Preparation of Mobile Phase

  • Prepare a 0.02 M disodium hydrogen phosphate buffer.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.[1]

  • Mix the buffer and HPLC grade methanol in a ratio of 96:4 (v/v).[1]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes.

2. Preparation of Standard Stock Solutions

  • Amoxicillin Stock Solution (1000 µg/mL): Accurately weigh 100 mg of amoxicillin working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with water.

  • Clavulanic Acid Stock Solution (200 µg/mL): Accurately weigh 20 mg of clavulanic acid working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to the mark with water.[4]

3. Preparation of Working Standard Solutions

  • From the stock solutions, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the linear range. A typical working standard solution may contain 200 µg/mL of Amoxicillin and 40 µg/mL of Clavulanic acid.[4][6]

4. Sample Preparation (for Tablet Dosage Form)

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a quantity of the powder equivalent to 100 mg of amoxicillin and 20 mg of clavulanic acid into a 100 mL volumetric flask.[4]

  • Add about 70 mL of water and sonicate for 15 minutes to dissolve the active ingredients.

  • Make up the volume to 100 mL with water and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Further dilute the filtrate with the mobile phase to achieve a final concentration within the linear range of the method.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Resolution (Rs) > 2.0 between this compound peaks
% RSD of peak areas (n=6) ≤ 2.0%

Linearity

The linearity of the method was established by analyzing a series of dilutions of the standard solutions.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Amoxicillin79.51 - 315.32≥ 0.999
Clavulanic Acid17.82 - 67.90≥ 0.999

Data adapted from a representative study.[2][3][4][6]

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) and is expressed as the Relative Standard Deviation (%RSD).

ParameterAmoxicillin (%RSD)Clavulanic Acid (%RSD)Acceptance Criteria
Repeatability (Intra-day) < 2.0< 2.0%RSD ≤ 2.0%
Intermediate Precision (Inter-day) < 2.0< 2.0%RSD ≤ 2.0%

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).

AnalyteConcentration LevelMean Recovery (%)Acceptance Criteria
Amoxicillin80%, 100%, 120%98.0 - 102.098.0 - 102.0%
Clavulanic Acid80%, 100%, 120%98.0 - 102.098.0 - 102.0%

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedResult
Flow Rate (± 0.1 mL/min) No significant change in resolution or retention time
Mobile Phase Composition (± 2%) No significant change in resolution or retention time
pH of Buffer (± 0.2 units) No significant change in resolution or retention time

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Results MobilePhase Mobile Phase Preparation Chromatography Chromatographic Run MobilePhase->Chromatography StandardPrep Standard Solution Preparation SystemSuitability System Suitability Testing StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->Chromatography SystemSuitability->Chromatography System OK DataAcquisition Data Acquisition Chromatography->DataAcquisition DataAnalysis Data Analysis & Quantification DataAcquisition->DataAnalysis MethodValidation Method Validation (Linearity, Precision, Accuracy) DataAnalysis->MethodValidation Report Final Report MethodValidation->Report

Caption: Workflow for HPLC method development and validation.

Method_Attributes cluster_method Analytical Method cluster_attributes Critical Quality Attributes Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Relationship of HPLC method to its critical quality attributes.

References

Application Notes and Protocols: In Vitro Synergy Testing of Amoxicillin and Clavulanic Acid Using Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. One strategy to combat resistance is the use of combination therapy, where two or more antimicrobial agents are administered together. The combination of amoxicillin (B794) and clavulanic acid is a classic example of synergistic interaction. Amoxicillin, a β-lactam antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1][2] Clavulanic acid, while possessing weak intrinsic antibacterial activity, is a potent inhibitor of many bacterial β-lactamases.[3][4] By inactivating these enzymes, clavulanic acid protects amoxicillin from hydrolysis, restoring its efficacy against β-lactamase-producing bacteria.[2][3]

This document provides a detailed protocol for assessing the in vitro synergy of amoxicillin and clavulanic acid using the checkerboard microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[5][6]

Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two antimicrobial agents both individually and in combination against a bacterial isolate in a microtiter plate.[7][8] The resulting pattern of growth and inhibition resembles a checkerboard, allowing for the determination of the minimum inhibitory concentration (MIC) of each drug alone and in combination.[7] From these values, the FIC index is calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.[5][9]

Materials and Reagents

  • Amoxicillin sodium salt (analytical grade)

  • Clavulanate potassium (analytical grade)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes and sterile tips

  • Bacterial strain to be tested (e.g., a β-lactamase-producing strain of Staphylococcus aureus, Escherichia coli, or Haemophilus influenzae)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Experimental Protocol

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Preparation of Antibiotic Stock Solutions
  • Prepare stock solutions of this compound in an appropriate solvent (e.g., sterile distilled water or CAMHB) at a concentration that is at least four times the highest concentration to be tested.[4]

  • Sterilize the stock solutions by filtration through a 0.22 µm filter if not prepared in sterile solvent.

Setting up the Checkerboard Plate

The following steps describe the setup of a typical 96-well checkerboard assay.[5][6]

  • Dispense 50 µL of CAMHB into all wells of the 96-well plate.

  • Amoxicillin Dilution (Rows):

    • In the first row (e.g., Row A), add 50 µL of the amoxicillin stock solution to each well from column 1 to 10.

    • Perform a two-fold serial dilution by transferring 50 µL from Row A to Row B, mixing, and continuing this process down to Row G. Discard 50 µL from Row G. Row H will serve as the growth control for clavulanic acid alone.

  • Clavulanic Acid Dilution (Columns):

    • In the first column (Column 1), add 50 µL of the clavulanic acid stock solution to each well from Row A to G.

    • Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing, and continuing this process across to Column 10. Discard 50 µL from Column 10.

  • Controls:

    • Amoxicillin MIC Control: The wells in column 11 will contain serial dilutions of amoxicillin only.

    • Clavulanic Acid MIC Control: The wells in row H will contain serial dilutions of clavulanic acid only.[5]

    • Growth Control: Well H12 will contain only CAMHB and the bacterial inoculum.[5]

    • Sterility Control: A separate well should contain only CAMHB to check for contamination.

  • Inoculation: Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (final volume in each well will be 100 µL).

Incubation and Reading Results
  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.

Data Presentation

The results of the checkerboard assay can be summarized in the following tables.

Table 1: MIC of this compound Alone and in Combination

Antibiotic(s)MIC (µg/mL)
Amoxicillin Alone (MICAMX)Value
Clavulanic Acid Alone (MICCLA)Value
Amoxicillin in Combination (MICAMX combo)Value
Clavulanic Acid in Combination (MICCLA combo)Value

Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index

ParameterFormulaCalculated Value
FIC of Amoxicillin (FICAMX)MICAMX combo / MICAMXValue
FIC of Clavulanic Acid (FICCLA)MICCLA combo / MICCLAValue
FIC Index (FICI) FICAMX + FICCLA ** Value **

Data Analysis and Interpretation

The interaction between this compound is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[5][6]

The FIC for each drug is calculated as follows:

  • FICAmoxicillin = (MIC of Amoxicillin in combination) / (MIC of Amoxicillin alone)[9]

  • FICClavulanic Acid = (MIC of Clavulanic Acid in combination) / (MIC of Clavulanic Acid alone)[9]

The FIC Index (FICI) is the sum of the individual FICs:

  • FICI = FICAmoxicillin + FICClavulanic Acid[9]

The interpretation of the FICI is summarized in the table below.

Table 3: Interpretation of FIC Index (FICI) Values

FICI ValueInterpretation
≤ 0.5Synergy[5][9]
> 0.5 to 1.0Additive[10]
> 1.0 to 4.0Indifference[5][9]
> 4.0Antagonism[5][9]

Visualizations

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme InactiveAmoxicillin Inactive Amoxicillin BetaLactamase->InactiveAmoxicillin Produces CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Amoxicillin->BetaLactamase Hydrolyzed by ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Irreversibly Inhibits

Caption: Mechanism of synergistic action between this compound.

Checkerboard_Workflow prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_stocks 2. Prepare Antibiotic Stock Solutions setup_plate 3. Set up 96-well Plate (Serial Dilutions) prep_stocks->setup_plate setup_plate->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MICs (Visual Inspection) incubate->read_mic calculate_fic 7. Calculate FIC Index read_mic->calculate_fic interpret 8. Interpret Results calculate_fic->interpret

Caption: Experimental workflow for the checkerboard synergy assay.

FIC_Interpretation FICI FIC Index (FICI) Synergy Synergy (FICI ≤ 0.5) FICI->Synergy Additive Additive (0.5 < FICI ≤ 1.0) FICI->Additive Indifference Indifference (1.0 < FICI ≤ 4.0) FICI->Indifference Antagonism Antagonism (FICI > 4.0) FICI->Antagonism

Caption: Logical relationship for the interpretation of the FIC Index.

References

Population Pharmacokinetic Modeling of Amoxicillin and Clavulanic Acid in Critically Ill Patients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the population pharmacokinetic (PopPK) modeling of amoxicillin (B794) and clavulanic acid, with a specific focus on critically ill patient populations. These notes detail the experimental protocols, data presentation, and logical workflows necessary to conduct and understand PopPK studies for this widely used antibiotic combination.

Introduction

Amoxicillin, a beta-lactam antibiotic, is frequently combined with the beta-lactamase inhibitor clavulanic acid to broaden its spectrum of activity.[1][2] In critically ill patients, standard dosing regimens may not achieve therapeutic targets due to significant pathophysiological changes affecting drug disposition.[3][4] These changes can include augmented renal clearance, altered fluid distribution, and organ dysfunction, leading to substantial pharmacokinetic variability.[5][6] Population pharmacokinetic modeling is a powerful tool to quantify this variability, identify influential covariates, and optimize dosing strategies to improve clinical outcomes in this vulnerable patient group.[6][7]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for amoxicillin and clavulanic acid derived from PopPK studies in critically ill adult patients. These values highlight the inter-individual variability and provide a basis for model development and simulation.

Table 1: Population Pharmacokinetic Parameters of Amoxicillin in Critically Ill Adults

ParameterMean ValueRange/VariabilityCovariate InfluenceReference
Clearance (CL)10.0 L/hSubstantial between-subject variability24-hour urinary creatinine (B1669602) clearance is a significant descriptor.[8][9][10][8][9][10]
Volume of Distribution (Vd)27.4 LBetween-subject variability noted-[8][9][10]
Model StructureTwo-compartment--[8][9][10][11]

Table 2: Population Pharmacokinetic Parameters of Clavulanic Acid in Critically Ill Adults

ParameterMean ValueRange/VariabilityCovariate InfluenceReference
Clearance (CL)6.8 L/hSubstantial between-subject variability24-hour urinary creatinine clearance is a significant descriptor.[8][9][10][8][9][10]
Volume of Distribution (Vd)19.2 LBetween-subject variability noted-[8][9][10]
Model StructureTwo-compartment--[8][9][10][11]

Experimental Protocols

This section outlines the typical methodologies employed in a population pharmacokinetic study of intravenous amoxicillin-clavulanic acid in a critical care setting.

Study Design and Patient Population

A prospective, observational pharmacokinetic study is a common design.[8][9][10][12]

  • Inclusion Criteria: Adult patients admitted to an Intensive Care Unit (ICU) receiving intravenous amoxicillin-clavulanic acid for a documented or suspected infection.

  • Exclusion Criteria: Patients on renal replacement therapy, as this significantly alters drug clearance and introduces a confounding factor that requires specific modeling approaches.

  • Ethics: The study protocol must be approved by a local ethics committee, and informed consent should be obtained from patients or their legal representatives.

Dosing and Administration
  • Dosing Regimen: Dosing is typically administered as per the institution's standard of care. For example, amoxicillin/clavulanic acid (1000/200 mg) may be given three or four times daily.[8][10] Dosing adjustments for renal impairment, often defined by a creatinine clearance threshold (e.g., <30 mL/min), should be documented.[8][10]

  • Administration: The drug is administered as an intravenous infusion over a specified period, commonly 30 minutes, using a syringe pump to ensure a constant infusion rate.[8][10]

Sample Collection
  • Timing: Blood samples are collected at steady-state, which is generally assumed to be after at least 24 hours of therapy.[10]

  • Schedule: A rich sampling schedule is employed over a single dosing interval to capture the full pharmacokinetic profile. A typical schedule includes a pre-dose (trough) sample, and then samples at multiple time points post-infusion (e.g., 0.25, 0.5, 0.75, 1, 2, 4, and 6 or 8 hours, depending on the dosing interval).[10]

  • Procedure: Blood samples are drawn through a dedicated arterial catheter into lithium-heparinized tubes.[10] Samples are immediately placed on ice and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is the gold standard for quantifying this compound concentrations in plasma.[8][9][10]

  • Sample Preparation: This typically involves protein precipitation with an organic solvent (e.g., methanol), followed by centrifugation to remove solid material. The supernatant is then diluted and injected into the UHPLC-MS/MS system.

  • Validation: The analytical method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, and stability.

Population Pharmacokinetic Modeling
  • Software: Non-linear mixed-effects modeling is performed using specialized software, with NONMEM being the most frequently cited.[9][13]

  • Model Development:

    • Structural Model: Plasma concentration-time data are fitted to one-, two-, or three-compartment models to determine the best fit for the data.[10] For this compound, a two-compartment model has been shown to be adequate.[8][9][10][11]

    • Statistical Model: Between-subject variability (BSV) on pharmacokinetic parameters (e.g., clearance and volume of distribution) is estimated, typically using an exponential model.[10] Residual unexplained variability is also modeled to account for measurement error and intra-subject variability.

    • Covariate Analysis: The influence of patient-specific factors (covariates) on pharmacokinetic parameters is investigated. Common covariates include renal function (e.g., 24-hour urinary creatinine clearance), body weight, age, and severity of illness scores.[6][7] Statistical criteria, such as a decrease in the objective function value (OFV), are used to determine the significance of a covariate.[10]

  • Model Evaluation: The final model is evaluated using goodness-of-fit plots and simulation-based techniques like visual predictive checks (VPCs) and bootstrap analysis to ensure its robustness and predictive performance.[10]

Dosing Simulations
  • Objective: Once a robust PopPK model is established, Monte Carlo simulations are performed to evaluate the probability of target attainment (PTA) for various dosing regimens.[14]

  • Pharmacodynamic Target: For beta-lactam antibiotics like amoxicillin, the key pharmacodynamic index is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen.[4] A common target for critically ill patients is 50% fT>MIC.[9][10]

  • Simulations: The model is used to simulate concentration-time profiles for a large virtual patient population with different covariate values (e.g., varying levels of renal function).[14] These simulations help to identify dosing regimens that are most likely to achieve the desired therapeutic target across the patient population, particularly in subgroups with altered physiology, such as those with augmented renal clearance.[5][9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in a population pharmacokinetic study of this compound.

G cluster_0 Phase 1: Clinical Study & Data Collection cluster_1 Phase 2: Bioanalysis & Data Processing cluster_2 Phase 3: Modeling & Simulation cluster_3 Phase 4: Application & Recommendation Patient Critically Ill Patient Cohort Dosing IV Amoxicillin/ Clavulanic Acid Dosing Patient->Dosing Covariates Patient Covariate Data (e.g., CrCl, Weight) Patient->Covariates Sampling Blood Sample Collection (Rich Sampling Schedule) Dosing->Sampling Analysis UHPLC-MS/MS Analysis Sampling->Analysis Dataset PopPK Analysis Dataset Covariates->Dataset Concentration Drug Concentration Data Analysis->Concentration Concentration->Dataset Modeling Non-Linear Mixed Effects Modeling (e.g., NONMEM) Dataset->Modeling Evaluation Model Evaluation (GOF, VPC, Bootstrap) Modeling->Evaluation Simulation Monte Carlo Simulations Evaluation->Simulation PTA Probability of Target Attainment (PTA) Simulation->PTA DosingRec Optimized Dosing Recommendations PTA->DosingRec

Caption: Workflow for a PopPK study of amoxicillin/clavulanic acid.

G PK Amoxicillin & Clavulanic Acid Pharmacokinetics Clearance Altered Drug Clearance PK->Clearance Vd Altered Volume of Distribution PK->Vd Renal Renal Function (Creatinine Clearance) Renal->PK Major Influence Fluid Fluid Status (Capillary Leak, Resuscitation) Fluid->PK Protein Protein Binding (Hypoalbuminemia) Protein->PK Organ Organ Dysfunction (e.g., Liver, Heart) Organ->PK Weight Body Weight Weight->PK Severity Severity of Illness (e.g., Sepsis) Severity->PK Variability High PK Variability Clearance->Variability Vd->Variability

Caption: Factors influencing amoxicillin/clavulanic acid PK in the critically ill.

G Data Input Data: Concentration-Time Covariates Structural 1. Select Structural Model (e.g., Two-Compartment) Data->Structural Statistical 2. Define Statistical Model (BSV & Residual Error) Structural->Statistical Covariate 3. Covariate Analysis (Identify significant patient factors) Statistical->Covariate FinalModel Final PopPK Model Covariate->FinalModel Evaluation 4. Model Evaluation (Goodness-of-Fit, VPC) FinalModel->Evaluation Evaluation->Structural Model refinement Simulation 5. Simulation (Dose Optimization) Evaluation->Simulation If model is robust

Caption: The population pharmacokinetic modeling and simulation process.

References

Determining Amoxicillin-Clavulanate MICs for Anaerobic Bacteria: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates accurate and standardized methods for antimicrobial susceptibility testing. Amoxicillin-clavulanate, a combination of a β-lactam antibiotic and a β-lactamase inhibitor, is a crucial agent in treating anaerobic infections. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of amoxicillin-clavulanate against anaerobic bacteria using the agar (B569324) dilution and broth microdilution methods, adhering to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

Table 1: Amoxicillin-Clavulanate MIC Interpretive Criteria for Anaerobic Bacteria (mg/L)
Organism GroupCLSI Breakpoints (Susceptible/Intermediate/Resistant)EUCAST Breakpoints (Susceptible/Resistant)
Bacteroides spp.≤4/2 / 8/4 / ≥16/8≤4 / >8
Other AnaerobesRefer to specific CLSI M100 documentRefer to specific EUCAST breakpoint tables

Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST testing. CLSI breakpoints are expressed as amoxicillin (B794) concentration/clavulanate concentration.

Table 2: Quality Control (QC) Ranges for Amoxicillin-Clavulanate MIC Testing (mg/L)
Quality Control StrainCLSI QC RangeEUCAST QC Range
Bacteroides fragilis ATCC 252850.25/0.12 - 1/0.50.12 - 0.5
Bacteroides thetaiotaomicron ATCC 297411/0.5 - 4/20.5 - 2

Note: Clavulanate concentration is fixed at 2 mg/L for EUCAST QC testing. CLSI QC ranges are expressed as amoxicillin concentration/clavulanate concentration.

Experimental Protocols

I. Agar Dilution Method (Reference Method)

This method is considered the gold standard for anaerobic susceptibility testing.[1]

1. Media Preparation:

  • Prepare Brucella Blood Agar supplemented with hemin (B1673052), vitamin K1, and 5% laked sheep blood, or Fastidious Anaerobe Agar (FAA) with 5% defibrinated horse blood.

  • Autoclave the basal medium and cool to 48-50°C in a water bath.

  • Add the appropriate supplements and the desired concentrations of amoxicillin-clavulanate. For EUCAST, maintain a constant clavulanate concentration of 2 mg/L.

  • Pour 20-25 mL of the agar into 100 mm Petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • From a 24-48 hour pure culture on an appropriate agar plate, suspend several colonies in a suitable broth (e.g., Thioglycollate broth).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:10 in the same broth to achieve a final inoculum concentration of approximately 1.5 x 10⁷ CFU/mL.

3. Inoculation:

  • Using a multipoint inoculator (e.g., Steers replicator), deliver 1-2 µL of the standardized inoculum to the surface of each agar plate, including a growth control plate without antibiotic. This results in a final inoculum of 10⁴-10⁵ CFU per spot.

  • Allow the inoculum spots to dry completely before inverting the plates.

4. Incubation:

  • Incubate the plates in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.

5. Reading and Interpretation:

  • The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth, disregarding a faint haze or a single colony.

  • The growth control plate must show confluent growth.

  • Compare the obtained MIC values with the interpretive criteria in Table 1.

II. Broth Microdilution Method

This method is a practical alternative to agar dilution, especially for testing a large number of isolates.

1. Preparation of Amoxicillin-Clavulanate Solutions:

  • Prepare a stock solution of amoxicillin and clavulanic acid according to the manufacturer's instructions, typically in a 2:1 ratio for CLSI or with a fixed clavulanate concentration for EUCAST.[2]

  • Perform serial twofold dilutions of the amoxicillin-clavulanate combination in a suitable anaerobic broth (e.g., Schaedler broth, Brucella broth supplemented with hemin and vitamin K1) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Prepare the inoculum as described for the agar dilution method (Section I.2).

  • Further dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

3. Inoculation:

  • Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

4. Incubation:

  • Seal the microtiter plates (e.g., with an adhesive plastic film or by placing them in a plastic bag) and incubate in an anaerobic atmosphere at 35-37°C for 42-48 hours.

5. Reading and Interpretation:

  • The MIC is the lowest concentration of amoxicillin-clavulanate that shows no visible turbidity (growth).

  • The growth control well must show distinct turbidity. The sterility control well should remain clear.

  • Interpret the results based on the breakpoints provided in Table 1.

Quality Control

  • Perform QC testing with each batch of MIC determinations using the reference strains Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741.

  • The resulting MICs for these QC strains must fall within the acceptable ranges specified in Table 2.[3]

Mandatory Visualizations

Agar_Dilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Media Prepare Agar Plates with Amoxicillin-Clavulanate Inoculate Inoculate Plates with Multipoint Inoculator Media->Inoculate Inoculum Prepare 0.5 McFarland Inoculum Suspension Inoculum->Inoculate Incubate Incubate Anaerobically (35-37°C, 42-48h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Agar Dilution Method Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Plates Prepare Microtiter Plates with Amoxicillin-Clavulanate Dilutions Inoculate Inoculate Wells Plates->Inoculate Inoculum Prepare Standardized Inoculum Suspension Inoculum->Inoculate Incubate Incubate Anaerobically (35-37°C, 42-48h) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Broth Microdilution Method Workflow

References

Application of LC-MS for Identifying Degradation Products of Clavulanic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid is a potent β-lactamase inhibitor widely used in combination with β-lactam antibiotics to overcome bacterial resistance. However, its inherent instability presents a significant challenge during manufacturing, formulation, and storage. Understanding the degradation pathways and identifying the resulting degradation products are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products containing clavulanic acid. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful analytical tool for this purpose, offering the high sensitivity and specificity required for the separation, identification, and quantification of these compounds. This document provides detailed application notes and protocols for the use of LC-MS in the characterization of clavulanic acid degradation products.

Degradation Pathways of Clavulanic Acid

Clavulanic acid is susceptible to degradation under various conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which is a common vulnerability for this class of compounds.

Under alkaline conditions , the degradation of clavulanic acid can lead to the formation of several pyrazine (B50134) derivatives. One notable degradation product is "related substance E," which is formed from the reaction of two clavulanic acid molecules.[1][2][3] The formation of related substance E is influenced by the concentration of clavulanic acid and temperature.[1][2][3] European Pharmacopoeia lists several related substances (A, B, C, D, and F) that are known to form from the catabolism of clavulanic acid under acidic or alkaline conditions.[4]

While the degradation in alkaline and fermentation conditions is relatively well-documented, detailed structural elucidation of degradation products under other stress conditions such as acidic, oxidative, photolytic, and thermal stress is less reported in publicly available literature. The general approach involves subjecting clavulanic acid to forced degradation studies as per the International Council for Harmonisation (ICH) guidelines to generate these degradation products for subsequent LC-MS analysis.

Application Notes: LC-MS for Degradation Product Identification

LC-MS, particularly with tandem mass spectrometry (MS/MS), is the technique of choice for identifying unknown degradation products. High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, enabling the determination of elemental compositions for precursor and product ions. This information, combined with fragmentation patterns obtained from MS/MS experiments, allows for the structural elucidation of the degradants.

Key Considerations for Method Development:

  • Chromatographic Separation: A robust chromatographic method is essential to separate the degradation products from the parent drug and from each other. Reversed-phase chromatography with a C18 column is commonly employed. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used to achieve optimal separation.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is a suitable ionization technique for clavulanic acid and its degradation products. Both positive and negative ion modes should be evaluated to determine the optimal ionization for each compound.

  • Forced Degradation Studies: To comprehensively identify potential degradation products, forced degradation studies should be performed under a variety of stress conditions as outlined in the ICH Q1A(R2) guideline. These include:

    • Acidic Hydrolysis: Treatment with hydrochloric acid or sulfuric acid.

    • Alkaline Hydrolysis: Treatment with sodium hydroxide (B78521) or potassium hydroxide.

    • Oxidative Degradation: Treatment with hydrogen peroxide.

    • Thermal Degradation: Exposure to high temperatures in both solid and solution states.

    • Photolytic Degradation: Exposure to UV and visible light.

Experimental Protocols

Protocol 1: Forced Degradation of Clavulanic Acid

This protocol outlines the general procedure for conducting forced degradation studies on clavulanic acid.

Materials:

  • Potassium clavulanate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Milli-Q water or equivalent

  • Methanol or acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of potassium clavulanate in Milli-Q water at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and take samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before LC-MS analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Follow the sampling and neutralization (with 0.1 M HCl) procedure as described for acidic hydrolysis.

    • If degradation is too rapid, consider using milder conditions or shorter time points.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Take samples at appropriate time intervals.

  • Thermal Degradation:

    • In Solution: Heat the stock solution in a sealed vial at a controlled temperature (e.g., 60°C) in a thermostatic oven. Take samples at various time points.

    • Solid State: Place a known amount of potassium clavulanate powder in a vial and expose it to a high temperature (e.g., 80°C). At each time point, dissolve a portion of the solid in a known volume of Milli-Q water for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping the vial in aluminum foil.

    • Analyze the exposed and control samples at the end of the exposure.

Protocol 2: LC-MS/MS Method for the Analysis of Clavulanic Acid and its Degradation Products

This protocol provides a starting point for developing an LC-MS/MS method for the separation and identification of clavulanic acid degradation products. Method optimization will be required based on the specific instrumentation and the degradation products observed.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer with ESI source (e.g., Triple Quadrupole, Q-TOF, or Orbitrap)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-22 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive and Negative (run in separate injections or with fast polarity switching if available)

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode:

    • Full Scan (MS): Scan a mass range of m/z 50-500 to detect all potential degradation products.

    • Tandem MS (MS/MS): Perform product ion scans on the parent drug and any detected degradation products to obtain fragmentation information for structural elucidation. For targeted analysis of known degradants, use Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative data on the degradation of clavulanic acid and the formation of its degradation products should be summarized in clearly structured tables for easy comparison across different stress conditions.

Table 1: Degradation of Clavulanic Acid under Various Stress Conditions

Stress ConditionTime (hours)Clavulanic Acid Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)...
0.1 M HCl 010000
295.22.10.5
488.75.31.2
875.112.83.5
2445.625.48.9
0.1 M NaOH 010000
0.520.145.215.3
15.360.820.1
3% H₂O₂ 010000
480.510.22.1
2455.228.97.5
Thermal (60°C) 010000
890.14.51.1
2470.815.34.2
Photolytic 2492.53.10.8

Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the identification of clavulanic acid degradation products using LC-MS.

G cluster_0 Forced Degradation Studies cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis A Clavulanic Acid (API or Drug Product) B Acidic Hydrolysis (e.g., 0.1 M HCl) A->B C Alkaline Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative Stress (e.g., 3% H2O2) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H LC Separation (C18 Column, Gradient Elution) G->H I MS Detection (Full Scan, ESI+/-) H->I J MS/MS Fragmentation (Product Ion Scan) I->J K Identify Degradation Products (Accurate Mass & Fragmentation) J->K L Propose Degradation Pathways K->L M Quantify Degradation Products K->M

Caption: Workflow for Forced Degradation and LC-MS Analysis.

Clavulanic Acid Degradation Pathway (Hydrolysis)

The following diagram illustrates the initial step of hydrolytic degradation of clavulanic acid.

G clavulanic_acid Clavulanic Acid intermediate Open β-Lactam Ring Intermediate clavulanic_acid->intermediate Hydrolysis (H₂O, H⁺/OH⁻) degradation_products Further Degradation Products (e.g., Pyrazine derivatives, Related Substance E) intermediate->degradation_products Rearrangement, Polymerization, etc.

Caption: Initial Hydrolytic Degradation of Clavulanic Acid.

Conclusion

The application of LC-MS is indispensable for the comprehensive characterization of clavulanic acid degradation products. The detailed protocols and application notes provided herein offer a robust framework for researchers, scientists, and drug development professionals to establish and validate methods for identifying and quantifying these degradants. A thorough understanding of the degradation profile of clavulanic acid is paramount for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of these vital combination therapies. Further research is warranted to fully elucidate the structures of degradation products formed under a wider range of stress conditions.

References

Establishing a Murine Thigh Infection Model for In Vivo Efficacy Testing of Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The murine thigh infection model is a standardized and highly reproducible preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[1][2][3] This model is particularly valuable for studying the pharmacokinetics and pharmacodynamics (PK/PD) of antibiotics in a mammalian system, providing crucial data to support the transition from in vitro studies to clinical trials.[1][2][3] By inducing a localized infection in the thigh muscle of mice, researchers can quantify the reduction in bacterial burden following treatment with a test compound. This document provides detailed protocols for establishing a neutropenic murine thigh infection model and its application in assessing the efficacy of amoxicillin-clavulanate against relevant bacterial pathogens.

The neutropenic model, achieved through the administration of immunosuppressive agents like cyclophosphamide (B585), is often employed to minimize the influence of the host immune system, thereby allowing for a more direct assessment of the antimicrobial agent's activity.[3][4][5][6][7] This is critical for determining the true bactericidal or bacteriostatic potential of a drug. Amoxicillin-clavulanate is a combination antibiotic consisting of a β-lactam antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanic acid).[6][8][9] Amoxicillin (B794) acts by inhibiting the synthesis of the bacterial cell wall, while clavulanic acid protects amoxicillin from degradation by β-lactamase enzymes produced by resistant bacteria.[6][8][9]

Data Presentation: Efficacy of Amoxicillin-Clavulanate in Murine Thigh Infection Models

The following tables summarize quantitative data from studies that have evaluated the efficacy of amoxicillin-clavulanate in murine thigh infection models against various bacterial strains.

Table 1: Efficacy of Amoxicillin-Clavulanate against Streptococcus pneumoniae

Mouse ModelBacterial StrainInoculum Size (CFU/thigh)Amoxicillin-Clavulanate Dosage (mg/kg)Administration RouteDosing FrequencyChange in log10 CFU/thigh at 24h
NeutropenicS. pneumoniae (penicillin-susceptible)10^5 - 10^67 (amoxicillin) / 1.75 (clavulanate)SubcutaneousEvery 8 hours-1.6 to -4.1
NeutropenicS. pneumoniae (penicillin-intermediate, MIC ≤ 2 mg/L)10^5 - 10^67 (amoxicillin) / 1.75 (clavulanate)SubcutaneousEvery 8 hours-1.6 to -4.1
NeutropenicS. pneumoniae (penicillin-resistant, MIC > 4 mg/L)10^5 - 10^67 (amoxicillin) / 1.75 (clavulanate)SubcutaneousEvery 8 hours+0.6 to +2.3

Data synthesized from Andes et al.[1]

Table 2: Efficacy of Amoxicillin-Clavulanate against Staphylococcus aureus

Mouse ModelBacterial StrainInoculum Size (CFU/thigh)Amoxicillin-Clavulanate Dosage (mg/kg)Administration RouteDosing FrequencyEfficacy Endpoint
ImmunocompetentMethicillin-Sensitive S. aureus (MSSA)Not SpecifiedDose-ranging studiesNot SpecifiedNot SpecifiedSignificant reduction in bacterial counts compared to untreated controls
ImmunocompetentMethicillin-Resistant S. aureus (MRSA)Not SpecifiedHigh dosesNot SpecifiedNot SpecifiedEffective in treating experimental endocarditis, suggesting potential efficacy in thigh infection

Qualitative efficacy data synthesized from comparative studies.[10]

Table 3: Efficacy of Amoxicillin-Clavulanate against other relevant pathogens

Mouse ModelBacterial StrainInoculum Size (CFU/thigh)Amoxicillin-Clavulanate Dosage (mg/kg)Administration RouteDosing FrequencyEfficacy Endpoint
NeutropenicKlebsiella pneumoniae~10^7Not specified for amoxicillin-clavulanateIntramuscularNot SpecifiedModel established for testing various antimicrobials
NeutropenicEscherichia coliNot specifiedNot specified for amoxicillin-clavulanateNot SpecifiedNot SpecifiedModel validated with various clinically relevant strains

Model suitability data synthesized from various sources.[2][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in establishing a murine thigh infection model and evaluating the in vivo efficacy of amoxicillin-clavulanate.

Protocol 1: Induction of Neutropenia in Mice

Objective: To render mice neutropenic to minimize the host immune response's impact on bacterial clearance.

Materials:

  • Cyclophosphamide

  • Sterile saline or phosphate-buffered saline (PBS)

  • Syringes and needles for intraperitoneal injection

  • 6 to 8-week-old female ICR (CD-1) or similar strain mice[7]

Procedure:

  • Prepare a sterile solution of cyclophosphamide in saline or PBS. A common dosing regimen involves two intraperitoneal (IP) injections.[7][12]

  • Administer the first dose of cyclophosphamide (e.g., 150 mg/kg) four days prior to infection.[7][12]

  • Administer the second dose of cyclophosphamide (e.g., 100 mg/kg) one day prior to infection.[7][12]

  • House the mice in sterile conditions with ad libitum access to food and water.

  • Monitor the mice for any signs of distress.

Protocol 2: Preparation of Bacterial Inoculum

Objective: To prepare a standardized bacterial suspension for inducing a thigh infection.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, S. pneumoniae, K. pneumoniae)

  • Appropriate broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion)

  • Sterile saline or PBS

  • Spectrophotometer

  • Agar (B569324) plates for colony counting

Procedure:

  • From a frozen stock, streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.

  • Inoculate a single colony into a tube containing broth medium and incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture into fresh, pre-warmed broth and grow to mid-logarithmic phase (typically 2-4 hours).

  • Harvest the bacteria by centrifugation and wash the pellet twice with sterile saline or PBS to remove any toxins.

  • Resuspend the bacterial pellet in sterile saline or PBS to the desired concentration. The concentration can be estimated using a spectrophotometer (OD600) and confirmed by serial dilution and plating to determine the colony-forming units per milliliter (CFU/mL). A typical inoculum concentration is 10^6 to 10^7 CFU/mL.[7][11]

Protocol 3: Murine Thigh Infection Procedure

Objective: To induce a localized intramuscular infection in the thigh of the mouse.

Materials:

  • Neutropenic mice

  • Prepared bacterial inoculum

  • Syringes with a small gauge needle (e.g., 27G)

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the mice using a suitable method like isoflurane (B1672236) inhalation.

  • Inject a defined volume (typically 0.1 mL) of the bacterial inoculum intramuscularly into the posterior thigh muscle of one or both hind limbs.[7]

  • Allow the mice to recover from anesthesia in a clean, warm cage.

  • A control group of mice should be injected with sterile saline or PBS to monitor for any non-specific inflammation.

Protocol 4: Treatment with Amoxicillin-Clavulanate

Objective: To administer the test compound to the infected mice.

Materials:

  • Amoxicillin-clavulanate for injection

  • Sterile vehicle for reconstitution (e.g., sterile water or saline)

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Procedure:

  • Reconstitute the amoxicillin-clavulanate to the desired stock concentration using the appropriate sterile vehicle.

  • Further dilute the stock solution to the final dosing concentration. A common dosage is 7 mg/kg of amoxicillin and 1.75 mg/kg of clavulanic acid.[1]

  • Initiate treatment at a specified time post-infection, typically 2 hours.[1][11]

  • Administer the amoxicillin-clavulanate solution via the chosen route (e.g., subcutaneous). The dosing frequency will depend on the study design, but an every 8-hour regimen is common.[1]

  • A vehicle control group should be treated with the same volume of the vehicle used to dissolve the drug.

  • An untreated control group is also essential to monitor the natural progression of the infection.

Protocol 5: Evaluation of Therapeutic Efficacy

Objective: To quantify the bacterial burden in the thigh muscle to determine the efficacy of the treatment.

Materials:

  • Euthanasia agent (e.g., CO2)

  • Surgical tools for dissection

  • Sterile tubes

  • Sterile PBS

  • Tissue homogenizer

  • Agar plates

  • Incubator

Procedure:

  • At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice.[1]

  • Aseptically dissect the entire thigh muscle and place it in a pre-weighed sterile tube.

  • Weigh the tube with the muscle to determine the tissue weight.

  • Add a known volume of sterile PBS (e.g., 1 mL) to the tube.

  • Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.

  • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates in duplicate or triplicate.

  • Incubate the plates overnight at 37°C.

  • Count the number of colonies on the plates and calculate the CFU per gram of thigh tissue.

  • The efficacy of the treatment is determined by comparing the log10 CFU/gram of tissue in the treated groups to the vehicle-treated control group or the initial bacterial load at the start of treatment.

Mandatory Visualizations

Mechanism of Action: Amoxicillin-Clavulanate

amoxicillin_clavulanate_moa cluster_bacterium Bacterial Cell cluster_drugs Antibiotics PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Stable Cell Wall PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase β-Lactamase Enzyme Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits Amoxicillin->BetaLactamase Hydrolyzed by Clavulanate Clavulanic Acid Clavulanate->BetaLactamase Inhibits

Caption: Mechanism of action of amoxicillin-clavulanate.

Experimental Workflow: Murine Thigh Infection Model

experimental_workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_eval Evaluation Phase AnimalPrep Animal Preparation (Induce Neutropenia) Infection Thigh Infection (Intramuscular Injection) AnimalPrep->Infection InoculumPrep Bacterial Inoculum Preparation InoculumPrep->Infection Treatment Treatment Initiation (Amoxicillin-Clavulanate) Infection->Treatment Euthanasia Euthanasia & Tissue Collection Treatment->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count CFU Enumeration & Data Analysis Plating->CFU_Count

Caption: Experimental workflow for the murine thigh infection model.

Logical Relationship: Host Response and Antibiotic Action

logical_relationship cluster_host Host Factors cluster_treatment Treatment Factors Infection Bacterial Infection (Thigh) ImmuneResponse Host Immune Response (Neutrophils) Infection->ImmuneResponse Stimulates ImmuneResponse->Infection Combats Outcome Bacterial Clearance (Reduced CFU) ImmuneResponse->Outcome Neutropenia Neutropenia (Cyclophosphamide-induced) Neutropenia->ImmuneResponse Suppresses AmoxClav Amoxicillin- Clavulanate AmoxClav->Infection Inhibits/Kills AmoxClav->Outcome

References

Application Note: Quantification of Amoxicillin and Clavulanic Acid in Human Plasma using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin (B794), a broad-spectrum, semi-synthetic aminopenicillin, is frequently combined with the β-lactamase inhibitor clavulanic acid to enhance its antibacterial efficacy. The accurate quantification of both compounds in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous determination of amoxicillin and clavulanic acid in human plasma using a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Principle

This method utilizes UPLC for the rapid and efficient separation of this compound from plasma matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Amoxicillin reference standard (≥99.5% purity)

  • Clavulanic acid reference standard (as potassium salt, ≥99.5% purity)

  • Internal Standard (IS): Amoxicillin-d4, Ampicillin, or 4-hydroxytolbutamide[1][2][3]

  • HPLC-grade methanol (B129727), acetonitrile (B52724), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or protein precipitation reagents (e.g., perchloric acid, acetonitrile)[3][4]

Instrumentation
  • UPLC system (e.g., Waters Acquity UPLC)

  • Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE, Shimadzu LCMS-8040)[3][5]

  • Nitrogen generator

Sample Preparation

Two primary methods for sample preparation are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation [2][4][6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile (or perchloric acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

Method 2: Solid-Phase Extraction (SPE) [1][3]

  • Condition an SPE cartridge (e.g., Phenomenex Strata-X, 30 mg, 1 cc) with 1.0 mL of methanol followed by 1.0 mL of 1% (v/v) formic acid in water.[3]

  • To 100 µL of human plasma, add 20 µL of the internal standard working solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of 1% (v/v) formic acid in water, followed by 1.0 mL of water.[3]

  • Dry the cartridge under nitrogen for 1 minute.

  • Elute the analytes and internal standard with 1.0 mL of the mobile phase.

  • Collect the eluate and inject it into the UPLC-MS/MS system.

UPLC Conditions
ParameterValue
Column Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[3]
Mobile Phase A 0.1% Formic acid in water or 2.0 mM Ammonium Formate in water[2][3]
Mobile Phase B Acetonitrile[2][3]
Flow Rate 0.4 - 0.5 mL/min[2][3]
Gradient Isocratic or Gradient elution can be used. A typical gradient is: 0.0–0.2 min (90% A), 0.2–0.3 min (90–20% A), 0.3–1.0 min (20% A), 1.0–1.1 min (20–90% A), and 1.1–6.5 min (90% A)[2]
Column Temperature 30 - 40°C[3][5]
Injection Volume 5 - 30 µL[5][7]
Autosampler Temp. 4°C[2]
MS/MS Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[2][3][8]
Capillary Voltage 3.0 - 4.5 kV[2][3]
Source Temperature 100 - 150°C[3]
Desolvation Temp. 400 - 600°C[2][3]
Cone Gas Flow 110 ± 10 L/h[3]
Desolvation Gas Flow 800 L/h[3]
Collision Gas Argon
MRM Transitions See Table 1

Table 1: MRM Transitions for Amoxicillin, Clavulanic Acid, and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amoxicillin363.9 - 364.1223.1[2][8][9]
Clavulanic Acid198.0 - 198.1135.8 - 135.9[2][8][10]
Amoxicillin-d4 (IS)368.0227.1[9]
Ampicillin (IS)347.9304.0[11]
4-hydroxytolbutamide (IS)285.0185.8[2][8]

Data Presentation

The following tables summarize the quantitative data from various validated methods.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Amoxicillin10 - 15,000[2][8]≥ 0.9945[2][8]10[2][8]
Clavulanic Acid20 - 10,000[2][8]≥ 0.9959[2][8]20[2][8]
Amoxicillin10.0 - 10,000[3]≥ 0.9997[3]10.0[3]
Clavulanic Acid2.5 - 2,500[3]≥ 0.9993[3]2.5[3]
Amoxicillin0.0500 µg/mL-0.0500 µg/mL[1]
Clavulanic Acid0.0250 µg/mL-0.0250 µg/mL[1]

Table 3: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%RE)
AmoxicillinLLOQ, LQC, MQC, HQC≤ 7.08[2]≤ 7.08[2]-1.26 to 10.9[2]
Clavulanic AcidLLOQ, LQC, MQC, HQC≤ 10.7[2]≤ 10.7[2]-4.41 to 8.73[2]
AmoxicillinLLOQ, LQC, MQC, HQC1.48 - 5.88[3]1.48 - 5.88[3]96.1 - 103.2[3]
Clavulanic AcidLLOQ, LQC, MQC, HQC1.48 - 5.88[3]1.48 - 5.88[3]96.1 - 103.2[3]

Table 4: Recovery and Matrix Effect

AnalyteExtraction MethodMean Recovery (%)
AmoxicillinProtein Precipitation> 85
Clavulanic AcidProtein Precipitation> 85
AmoxicillinSolid-Phase Extraction99.6[3]
Clavulanic AcidSolid-Phase Extraction98.4[3]
Amoxicillin-98.82 - 100.9[4][6]
Clavulanic Acid-99.89 - 100.1[4][6]

Note: The matrix effect should be evaluated during method validation to ensure that endogenous plasma components do not interfere with the quantification of the analytes.

Experimental Workflow Visualization

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 vortex Vortex protein_precip->vortex elute Elute Analytes spe->elute centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject into UPLC reconstitute->injection elute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI-, MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Amoxicillin & Clavulanic Acid calibration->quantification

Caption: UPLC-MS/MS workflow for this compound quantification.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of this compound in human plasma. The protocol, including two common sample preparation techniques, offers flexibility for different laboratory settings. The presented quantitative data demonstrates that the method meets the stringent requirements for bioanalytical method validation, making it suitable for pharmacokinetic and clinical research applications.

References

Application Note: Procedure for Assessing the Post-Antibiotic Effect (PAE) and Post-β-Lactamase Inhibitor Effect (PLIE) of Amoxicillin-Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The combination of amoxicillin (B794) and clavulanic acid is a widely used antibacterial agent. Amoxicillin, a β-lactam antibiotic, is susceptible to degradation by β-lactamase enzymes produced by resistant bacteria.[1] Clavulanic acid is a β-lactamase inhibitor that protects amoxicillin, thereby extending its antibacterial spectrum.[2] Understanding the pharmacodynamics of this combination is crucial for optimizing dosing regimens. Two key pharmacodynamic parameters are the Post-Antibiotic Effect (PAE) and the Post-β-Lactamase Inhibitor Effect (PLIE).

The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[3][4] The PLIE is a related phenomenon, particularly relevant for β-lactam/β-lactamase inhibitor combinations, which measures the continued suppression of bacterial growth after the removal of only the β-lactamase inhibitor.[3][5] This application note provides detailed protocols for determining the PAE and PLIE of amoxicillin-clavulanic acid in vitro.

Key Concepts and Calculations

1. Post-Antibiotic Effect (PAE): The PAE is a measure of the time it takes for a bacterial culture to recover and resume logarithmic growth after the complete removal of the antibiotic. It is calculated using the following formula[6]:

PAE = T - C

Where:

  • T = Time required for the viable count (CFU/mL) of the drug-exposed culture to increase by 1 log₁₀ after drug removal.[6]

  • C = Time required for the viable count of an untreated control culture to increase by 1 log₁₀.[6]

2. Post-β-Lactamase Inhibitor Effect (PLIE): The PLIE is determined to simulate clinical scenarios where clavulanate may be eliminated from the body more rapidly than amoxicillin.[3] It measures the duration of β-lactamase inhibition after the inhibitor has been removed, while the β-lactam antibiotic (amoxicillin) remains. The calculation follows the same principle as the PAE, but the experimental conditions for the regrowth phase differ.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

A prerequisite for PAE testing is to determine the MIC of amoxicillin-clavulanic acid against the test organism, as PAE is typically induced at concentrations relative to the MIC (e.g., 2x to 16x MIC).[3][5]

Methodology (Broth Microdilution):

  • Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of amoxicillin-clavulanic acid (maintaining a fixed ratio, e.g., 2:1) in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol 2: In Vitro PAE Determination (Viable Count Method)

This protocol outlines the standard method for determining the PAE by quantifying bacterial regrowth through colony counts.

Methodology:

  • Inoculum Preparation: Grow the test bacterium to the logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity to a 0.5 McFarland standard and then dilute to achieve a starting concentration of approximately 10⁶ CFU/mL.

  • Exposure Phase:

    • Divide the bacterial suspension into two flasks.

    • Test Culture: Add amoxicillin-clavulanic acid to achieve a final concentration of 2x to 16x the predetermined MIC.[5]

    • Control Culture: Add an equivalent volume of sterile saline or broth.

    • Incubate both flasks at 37°C with shaking for a fixed period, typically 1 to 2 hours.[3][5]

  • Drug Removal: After the exposure period, rapidly remove the antibiotic from the test culture by dilution. A 1:1000 dilution in pre-warmed fresh broth is generally sufficient to reduce the drug concentration well below the MIC.[6] The control culture should be diluted in the same manner.

  • Regrowth and Monitoring:

    • Incubate both the diluted test and control cultures at 37°C.

    • At regular intervals (e.g., every 30-60 minutes), withdraw aliquots from both cultures.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

    • Incubate the plates overnight at 37°C and count the colonies (CFU/mL).

  • Calculation: Plot the log₁₀ CFU/mL against time for both cultures. Determine the time it takes for the bacterial count in each culture to increase by 1-log₁₀ from the count measured immediately after dilution. Apply the formula PAE = T - C.

Protocol 3: In Vitro PLIE Determination

This protocol is a critical variation for assessing amoxicillin-clavulanic acid, focusing on the persistent inhibitory effect of clavulanate.

Methodology:

  • Inoculum and Exposure: The initial steps are identical to the PAE protocol. Bacteria are exposed to the amoxicillin-clavulanic acid combination (e.g., at 2x MIC) for 1-2 hours.[3]

  • Differential Drug Removal:

    • This step is the key difference from the PAE assay. The goal is to remove only the clavulanate while leaving the amoxicillin.

    • This is achieved by diluting the exposed culture (e.g., 1:1000) into fresh, pre-warmed broth that has been supplemented with amoxicillin alone at the same concentration used during the initial exposure period.[3]

    • A parallel PAE culture (where the drug is diluted into drug-free medium) and a control culture should be run simultaneously for comparison.

  • Regrowth and Monitoring: Follow the same procedure as in Protocol 2, performing viable counts at regular intervals for all cultures.

  • Calculation: The PLIE is calculated using the same formula (PLIE = T - C), where 'T' is the time for the PLIE culture (regrowing in the presence of amoxicillin only) to increase by 1-log₁₀. The resulting PLIE value is then compared to the PAE value.

Data Presentation

The following tables summarize representative PAE and PLIE data for amoxicillin-clavulanic acid against various bacterial strains as reported in the literature.

Table 1: PAE and PLIE of Amoxicillin-Clavulanic Acid against Gram-Positive Bacteria

Bacterial Strainβ-Lactamase StatusDrug ConcentrationPAE (hours)PLIE (hours)Reference
Staphylococcus aureusPositive2x MIC1.5 - 2.63.8 - 4.9[3][5]
Staphylococcus aureusNegative2x MIC~2.0Not Applicable[3][5]
Streptococcus pneumoniaePenicillin-Resistant4:1 ratio1.5 - 2.2Not Reported[7]

Table 2: PAE and PLIE of Amoxicillin-Clavulanic Acid against Gram-Negative Bacteria

Bacterial Strainβ-Lactamase StatusDrug ConcentrationPAE (hours)PLIE (hours)Reference
Haemophilus influenzaePositive2x MIC1.73.3[3][5]
Moraxella catarrhalisPositive2/1 µg/mL>2.9Not Reported[3][5]
Escherichia coliPositive2x MIC<1.0Not Reported[3][5]
Klebsiella pneumoniaePositive2x MIC<1.0Not Reported[3][5]

Note: The duration of the PAE can be influenced by factors such as the bacterial growth rate. For instance, a slower-growing H. influenzae strain showed a longer PAE of >3.32 hours.[3][5]

Visualizations

PAE_Workflow Experimental Workflow for PAE Determination cluster_prep Preparation cluster_exposure Exposure Phase (1-2 hours) cluster_removal Drug Removal cluster_regrowth Regrowth & Monitoring cluster_calc Calculation A Prepare Log-Phase Bacterial Inoculum (~10^6 CFU/mL) C Control Culture: No Drug A->C D Test Culture: Add Amox/Clav (e.g., 2x MIC) A->D B Determine MIC of Amoxicillin-Clavulanic Acid B->D E Dilute 1:1000 in Fresh Broth C->E D->E F Incubate at 37°C E->F G Perform Viable Counts (CFU/mL) at Regular Intervals F->G H Plot log10 CFU/mL vs. Time G->H I Calculate PAE = T - C H->I

Caption: A flowchart illustrating the key steps for in vitro PAE determination.

PAE_vs_PLIE Logical Comparison: PAE vs. PLIE Regrowth Conditions cluster_pae PAE Determination cluster_plie PLIE Determination Start Start: Bacterial Culture Exposed to Amoxicillin + Clavulanic Acid (1-2 hours) PAE_Dilution Step 1: Dilute into DRUG-FREE Medium Start->PAE_Dilution Both drugs removed PLIE_Dilution Step 1: Dilute into Medium Containing AMOXICILLIN ONLY Start->PLIE_Dilution Only Clavulanate removed PAE_Regrowth Step 2: Monitor Regrowth (No Drug Present) PAE_Dilution->PAE_Regrowth PAE_Result Result: Determines PAE PAE_Regrowth->PAE_Result PLIE_Regrowth Step 2: Monitor Regrowth (Amoxicillin Still Present) PLIE_Dilution->PLIE_Regrowth PLIE_Result Result: Determines PLIE PLIE_Regrowth->PLIE_Result

Caption: The logical difference in drug removal for PAE vs. PLIE assessment.

References

Application Notes and Protocols: Detection of blaTEM Genes using Single-Strand Conformation Polymorphism (SSCP)-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of antibiotic resistance is a critical global health challenge. Beta-lactam antibiotics are among the most widely used antibacterial agents, and resistance to these drugs is often mediated by the production of β-lactamase enzymes. The TEM-type β-lactamases are one of the most prevalent families of these enzymes, with numerous variants, some of which confer resistance to extended-spectrum cephalosporins. Rapid and accurate detection of the genes encoding these enzymes, particularly the blaTEM genes, is crucial for clinical diagnostics, epidemiological surveillance, and the development of new therapeutic strategies.

Single-Strand Conformation Polymorphism (SSCP)-PCR is a sensitive and cost-effective molecular technique used to screen for mutations and sequence variations in DNA fragments. The principle of SSCP is based on the fact that the electrophoretic mobility of a single-stranded DNA molecule under non-denaturing conditions is dependent on its unique three-dimensional conformation, which is dictated by its primary nucleotide sequence. A single base change can alter this conformation, leading to a detectable shift in mobility on a polyacrylamide gel. This allows for the differentiation of various gene alleles.

These application notes provide a detailed protocol for the use of SSCP-PCR to detect and differentiate variants of the blaTEM gene.

Principle of SSCP-PCR

The SSCP-PCR method involves three main stages:

  • PCR Amplification: The target region of the blaTEM gene is amplified using specific primers. The optimal size for the PCR product for SSCP analysis is generally between 150 and 400 base pairs to ensure high sensitivity.

  • Denaturation and Renaturation: The double-stranded PCR products are denatured into single strands, typically by heat and a denaturing agent like formamide. The sample is then rapidly cooled on ice to promote the formation of stable, intra-strand secondary structures.

  • Electrophoresis: The single-stranded DNA conformers are separated by electrophoresis on a non-denaturing polyacrylamide gel. The mobility of each strand is determined by its unique folded structure. Different sequences will ideally adopt different conformations and thus migrate at different rates, resulting in distinct band patterns.

Experimental Workflow and Diagrams

Experimental Workflow

The overall workflow for the detection of blaTEM genes using SSCP-PCR is illustrated below.

experimental_workflow cluster_dna_extraction 1. DNA Extraction cluster_pcr 2. PCR Amplification cluster_sscp 3. SSCP Analysis cluster_validation 4. Validation (Optional) dna_extraction Bacterial Culture genomic_dna Genomic DNA dna_extraction->genomic_dna Isolate pcr_setup Setup PCR Reaction (Primers, dNTPs, Polymerase, Buffer) genomic_dna->pcr_setup thermocycling Thermocycling pcr_setup->thermocycling pcr_product blaTEM PCR Product (dsDNA) thermocycling->pcr_product denaturation Denaturation (Heat + Formamide) pcr_product->denaturation electrophoresis Non-denaturing PAGE denaturation->electrophoresis Rapid Cooling staining Gel Staining (e.g., Silver Staining) electrophoresis->staining analysis Band Pattern Analysis staining->analysis sequencing DNA Sequencing analysis->sequencing For novel patterns

Figure 1: Experimental workflow for blaTEM gene detection by SSCP-PCR.
Principle of Single-Strand Conformation Polymorphism (SSCP)

The following diagram illustrates the underlying principle of SSCP for differentiating between a wild-type and a mutant allele.

sscp_principle cluster_pcr PCR Amplification cluster_electrophoresis Non-denaturing PAGE dsDNA Wild-Type (WT) dsDNA Mutant (MT) dsDNA ssDNA_WT WT ssDNA (Unique Conformation) dsDNA->ssDNA_WT Heat, Formamide, Rapid Cooling ssDNA_MT MT ssDNA (Altered Conformation) dsDNA->ssDNA_MT Heat, Formamide, Rapid Cooling gel Lane 1 (WT) Lane 2 (MT) ssDNA_WT->gel:f0 Electrophoresis ssDNA_MT->gel:f1 Electrophoresis band_WT band_MT

Figure 2: Principle of SSCP for mutation detection.

Experimental Protocols

DNA Extraction

High-quality genomic DNA is essential for successful PCR amplification. Standard methods for bacterial DNA extraction are suitable.

  • Bacterial Culture: Inoculate a single bacterial colony into 5 mL of Luria-Bertani (LB) broth and incubate overnight at 37°C with shaking.

  • Cell Lysis: Pellet the bacterial cells from 1.5 mL of the overnight culture by centrifugation. Resuspend the pellet in a suitable lysis buffer. Commercial DNA extraction kits (e.g., QIAamp DNA Mini Kit) are recommended for consistency and purity.[1][2]

  • DNA Purification: Follow the manufacturer's protocol for the chosen DNA extraction kit to purify the genomic DNA.

  • Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). A 260/280 nm absorbance ratio of ~1.8 is indicative of pure DNA.

PCR Amplification of the blaTEM Gene

The selection of appropriate primers is critical to amplify a fragment of the blaTEM gene that is suitable for SSCP analysis. Shorter amplicons (150-400 bp) generally yield better resolution.

Table 1: PCR Primers for blaTEM Gene Amplification

Primer NameSequence (5' to 3')Amplicon Size (bp)
TEM-FATG AGT ATT CAA CAT TTC CG~860-1080
TEM-RCCA ATG CTT AAT CAG TGA GG
TEM-AAAT TCT TGA AGA CGA AAG GGC~445
TEM-BACG CTC AGT GGA ACG AAA AC

Note: The first primer set amplifies a larger region of the gene, which may be less optimal for SSCP. The second set produces a smaller fragment more suitable for SSCP analysis.

PCR Reaction Mixture (25 µL)

ComponentFinal ConcentrationVolume (µL)
5x PCR Buffer1x5.0
dNTPs (10 mM each)200 µM0.5
Forward Primer (10 µM)0.4 µM1.0
Reverse Primer (10 µM)0.4 µM1.0
Taq DNA Polymerase (5 U/µL)1.25 U0.25
Template DNA (50 ng/µL)50-100 ng1.0-2.0
Nuclease-free water-to 25.0

Thermocycling Conditions

StepTemperature (°C)TimeCycles
Initial Denaturation955 min1
Denaturation9530 sec30-35
Annealing55-6030 sec
Extension721 min
Final Extension727 min1
Hold4

Note: The annealing temperature should be optimized based on the specific primer set used.

Verification of PCR Product: Run 5 µL of the PCR product on a 1.5% agarose (B213101) gel to confirm the amplification of a single band of the expected size.

Single-Strand Conformation Polymorphism (SSCP) Analysis

Sample Preparation

  • Mix 5 µL of the PCR product with 5 µL of SSCP loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

  • Denature the mixture at 95°C for 5-10 minutes.

  • Immediately transfer the tubes to ice for at least 5 minutes to prevent re-annealing of the single strands.

Polyacrylamide Gel Electrophoresis (PAGE)

The conditions for SSCP gel electrophoresis need to be carefully controlled as they significantly impact the resolution of the DNA conformers.

Gel Composition (10% Non-denaturing Polyacrylamide Gel)

ComponentVolume for 30 mL
40% Acrylamide/Bis-acrylamide (37.5:1)7.5 mL
10x TBE Buffer3.0 mL
Glycerol (B35011) (optional, 5-10%)1.5-3.0 mL
Deionized Waterto 30 mL
10% Ammonium Persulfate (APS)300 µL
TEMED30 µL

Note: The addition of glycerol can sometimes improve the resolution of bands.

Electrophoresis Conditions

  • Assemble the electrophoresis apparatus and pre-run the gel in 0.5x TBE buffer for 10-15 minutes at a constant power or voltage. This helps to equilibrate the gel temperature.

  • Load 5-10 µL of the denatured samples into the wells.

  • Run the gel at a constant power (e.g., 10-20 W) or voltage (e.g., 150-200 V) at a controlled temperature (e.g., 4°C or room temperature). The optimal running temperature and duration should be determined empirically. A common starting point is running the gel at 4°C for 12-16 hours.

Visualization of SSCP Bands

Silver staining is a highly sensitive method for detecting DNA in polyacrylamide gels and is recommended for SSCP analysis.

Silver Staining Protocol

  • Fixation: Gently shake the gel in a solution of 10% ethanol (B145695) and 0.5% acetic acid for 20 minutes.

  • Washing: Rinse the gel with deionized water three times for 5 minutes each.

  • Staining: Submerge the gel in a 0.1% silver nitrate (B79036) solution for 20-30 minutes with gentle agitation.

  • Washing: Briefly rinse the gel with deionized water.

  • Developing: Place the gel in a developing solution (e.g., 1.5% sodium hydroxide, 0.1% formaldehyde) until the bands appear.

  • Stopping: Stop the reaction by adding a 5% acetic acid solution.

  • Documentation: Photograph the gel using a gel documentation system.

Data Presentation and Interpretation

Different blaTEM alleles will produce distinct banding patterns on the SSCP gel. A known wild-type or reference strain should always be included as a control. Samples exhibiting a different migration pattern from the control are presumed to have a sequence variation. It is important to note that each denatured PCR product will produce two single strands, which may or may not resolve from each other, leading to one or two bands per allele.

Table 2: Comparison of SSCP-PCR with other Molecular Methods for Gene Variant Detection

FeatureSSCP-PCRDNA Sequencing (Sanger)Real-Time PCR (qPCR)
Principle Conformational change of ssDNADideoxy chain terminationReal-time fluorescence detection
Primary Use Screening for unknown mutations/variantsDefinitive identification of sequenceQuantification of gene copy number
Sensitivity High (can detect single base changes)[3][4]Very High (gold standard)High
Specificity Moderate to High (dependent on optimization)Very HighVery High (probe-based)
Throughput Moderate to HighLow to ModerateHigh
Cost LowHighModerate
Time to Result ModerateSlowFast

Note: The sensitivity of SSCP for detecting mutations can range from 70% to over 95%, depending on factors such as fragment size, GC content, and electrophoretic conditions.[4] A study on rifampicin (B610482) resistance in M. tuberculosis reported a sensitivity of 76% and a specificity of 100% for SSCP compared to conventional methods.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No PCR product Poor DNA quality, incorrect annealing temperature, expired reagents.Re-extract DNA, optimize annealing temperature using gradient PCR, use fresh reagents.
Multiple bands in PCR Non-specific primer binding.Increase annealing temperature, redesign primers.
Smeared bands on SSCP gel Gel overheating, poor sample denaturation, high DNA concentration.Run the gel at a lower temperature, ensure complete denaturation, load less PCR product.
No difference in band patterns SSCP conditions not optimal for detecting the specific mutation.Vary the gel concentration, running temperature, and add glycerol to the gel. Use a smaller PCR fragment.
Faint bands Insufficient PCR product, inefficient staining.Increase PCR cycle number, ensure fresh staining solutions and adequate staining time.

Conclusion

SSCP-PCR is a valuable tool for the rapid screening of blaTEM gene variants in bacterial populations. Its relative simplicity, low cost, and high sensitivity make it suitable for epidemiological studies and for identifying novel resistance determinants. While SSCP can effectively flag potential variants, it is important to note that definitive characterization of any novel banding pattern requires subsequent DNA sequencing. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can effectively implement SSCP-PCR in their workflow to investigate the diversity and evolution of blaTEM-mediated antibiotic resistance.

References

Application Notes and Protocols for Studying Amoxicillin/Clavulanic Acid Penetration into Cerebrospinal Fluid Using Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amoxicillin (B794), a broad-spectrum β-lactam antibiotic, is frequently combined with the β-lactamase inhibitor clavulanic acid to enhance its efficacy against resistant bacteria. The ability of this combination to penetrate the central nervous system (CNS) is a critical factor in treating bacterial infections of the brain and meninges. The blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB) tightly regulate the passage of substances, including antibiotics, into the cerebrospinal fluid (CSF). Understanding the pharmacokinetics of amoxicillin and clavulanic acid in the CSF is therefore essential for optimizing dosing regimens and ensuring therapeutic success. Animal models provide a crucial platform for investigating the mechanisms of drug transport across these barriers and for determining the concentration profiles of these drugs in the CNS.

These application notes provide a detailed overview of various animal models and experimental protocols used to study the penetration of amoxicillin/clavulanic acid into the CSF.

Animal Models for CSF Penetration Studies

Several animal models have been utilized to investigate the pharmacokinetics of antibiotics in the CSF. The choice of model often depends on the specific research question, the volume of CSF required, and the technical expertise available.

  • Rabbits: Rabbits are a commonly used model due to their larger size compared to rodents, which facilitates the collection of serial CSF samples. Their anatomical features are also well-characterized, making surgical procedures for CSF collection relatively straightforward.

  • Rats: Rats are a cost-effective and widely available model for pharmacokinetic studies. While the smaller volume of CSF can be a limitation, established techniques allow for successful collection.

  • Mice: Mice are valuable for studies involving genetic modifications to investigate the role of specific transporters in drug penetration. However, CSF collection is technically challenging due to their small size.

  • Non-Human Primates (Rhesus Monkeys): Non-human primates offer a model that is phylogenetically closer to humans, providing valuable translational data. However, their use is associated with significant ethical and logistical considerations.

Quantitative Data on Amoxicillin/Clavulanic Acid Penetration

The following tables summarize the available quantitative data on the penetration of this compound into the CSF from various studies. It is important to note that much of the existing data in animal models focuses on plasma pharmacokinetics or CSF penetration under conditions of meningeal inflammation. Data for healthy, non-inflamed meninges in common laboratory animal models is limited in the published literature.

Table 1: Pharmacokinetic Parameters of Amoxicillin in Plasma and CSF of Rabbits

Administration RouteDose (mg/kg)Cmax Plasma (µg/mL)Tmax Plasma (h)AUC0–6h Plasma (µg·h/mL)CSF Concentration DataReference
Oral50 (Amoxicillin) / 12.5 (Clavulanic Acid)3.49 ± 0.2Not Reported14.74 ± 0.9Not directly measured, but antibacterial activity in CSF was assessed.[1][1]
Oral (with 1,8-cineole)50 (Amoxicillin) / 12.5 (Clavulanic Acid) / 10 (1,8-cineole)5.79 ± 0.2Not Reported22.30 ± 0.4Not directly measured, but antibacterial activity in CSF was assessed.[1][1]
Intravenous Bolus (Trauma Model)Not specifiedNot ReportedNot ReportedNot ReportedNo significant difference in CSF/plasma ratio between traumatized and control groups.[2][2]

Table 2: Pharmacokinetic Parameters of this compound in Plasma of Other Animal Models

Animal ModelAdministration RouteDose (mg/kg)DrugCmax Plasma (µg/mL)Tmax Plasma (h)T½ Plasma (h)Reference
GoatsIntravenous20AmoxicillinNot ReportedNot Reported1.13 ± 0.19[3]
GoatsIntravenous5Clavulanic AcidNot ReportedNot Reported0.85 ± 0.09[3]
CatsOral~26AmoxicillinNot ReportedNot Reported1.51 ± 0.21[4]
CatsOral~6Clavulanic AcidNot ReportedNot Reported0.61 ± 0.16[4]

Note: These studies did not investigate CSF penetration.

Table 3: Human Data on Amoxicillin/Clavulanic Acid CSF Penetration (with Inflamed Meninges)

Administration RouteDoseDrugMean Peak CSF Concentration (µg/mL)CSF/Plasma Penetration (%)Reference
Intravenous2.0 g Amoxicillin / 0.2 g Clavulanic AcidAmoxicillin2.255.8[1][5]
Intravenous2.0 g Amoxicillin / 0.2 g Clavulanic AcidClavulanic Acid0.258.4[1][5]

This data is provided for context but is not from animal models.

Experimental Protocols

Protocol 1: Oral Administration of Amoxicillin/Clavulanic Acid and Plasma/CSF Collection in Rabbits

This protocol is adapted from a study investigating the effect of 1,8-cineole on amoxicillin bioavailability.[1]

1. Animal Model:

  • Species: New Zealand White rabbits

  • Weight: 2.0-2.5 kg

  • Housing: Housed individually in standard rabbit cages with free access to food and water.

2. Drug Formulation and Administration:

  • Drug: Amoxicillin/Clavulanic acid combination (e.g., 50 mg/kg amoxicillin and 12.5 mg/kg clavulanic acid).

  • Administration: Administer the drug suspension orally via gavage.

3. Blood Sampling:

  • Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 1, 2, 3, and 6 hours post-administration).

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -20°C until analysis.

4. Cerebrospinal Fluid (CSF) Sampling:

  • Anesthetize the rabbits (e.g., with an intramuscular injection of ketamine and xylazine).

  • Place the rabbit in a stereotaxic frame with the head flexed downwards.

  • Aseptically prepare the area over the cisterna magna.

  • Insert a 23-gauge needle attached to a syringe into the cisterna magna to collect CSF.

  • Collect CSF samples at specified time points (e.g., 2, 4, and 6 hours post-administration).

  • Centrifuge the CSF samples to remove any cellular debris.

  • Store CSF samples at -80°C until analysis.

5. Sample Analysis:

  • Determine the concentrations of this compound in plasma and CSF samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS/MS).

Protocol 2: Intravenous Administration of Amoxicillin/Clavulanic Acid and Serial CSF Sampling in Rabbits

This protocol provides a general framework for intravenous administration and serial CSF sampling.

1. Animal Model:

  • As described in Protocol 1.

2. Surgical Preparation (optional, for serial sampling):

  • For chronic studies, a cisternal catheter can be surgically implanted to allow for repeated, stress-free CSF collection from conscious animals.

3. Drug Formulation and Administration:

  • Drug: Sterile, injectable formulation of amoxicillin/clavulanic acid.

  • Administration: Administer the drug intravenously as a bolus injection or a controlled infusion via the marginal ear vein.

4. Blood and CSF Sampling:

  • Follow the procedures outlined in Protocol 1 for blood and CSF collection at appropriate time intervals to characterize the pharmacokinetic profile.

Visualization of Experimental Workflow and Potential Mechanisms

Experimental Workflow

ExperimentalWorkflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Rabbit) Acclimatization Acclimatize Animals AnimalModel->Acclimatization DrugAdmin Administer Amoxicillin/ Clavulanic Acid (Oral or IV) Acclimatization->DrugAdmin BloodSample Collect Blood Samples (Serial Time Points) DrugAdmin->BloodSample CSFSample Collect CSF Samples (Serial Time Points) DrugAdmin->CSFSample PlasmaProcessing Process Blood to Obtain Plasma BloodSample->PlasmaProcessing CSFProcessing Process CSF Samples CSFSample->CSFProcessing HPLC_MS Quantify Drug Concentrations (HPLC or LC-MS/MS) PlasmaProcessing->HPLC_MS CSFProcessing->HPLC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) HPLC_MS->PK_Analysis

Caption: A generalized workflow for studying amoxicillin/clavulanic acid CSF penetration in animal models.

Potential Mechanisms of Blood-Brain Barrier Transport

The transport of this compound across the blood-brain barrier is a complex process that may involve both passive diffusion and carrier-mediated transport.

BBB_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cells) cluster_csf CSF / Brain Amox_Blood Amoxicillin PassiveDiffusion Passive Diffusion (Lipophilicity Dependent) Amox_Blood->PassiveDiffusion Low PEPT Peptide Transporters (PEPTs) (Influx) Amox_Blood->PEPT Potential Clav_Blood Clavulanic Acid Clav_Blood->PassiveDiffusion Moderate Unknown Other Transporters (?) Clav_Blood->Unknown Amox_CSF Amoxicillin PassiveDiffusion->Amox_CSF Clav_CSF Clavulanic Acid PassiveDiffusion->Clav_CSF OAT Organic Anion Transporters (OATs) (Efflux) OAT->Amox_Blood PEPT->Amox_CSF Unknown->Clav_CSF Amox_CSF->OAT Potential

Caption: Potential transport mechanisms for this compound across the blood-brain barrier.

Discussion of Transport Mechanisms:

  • Amoxicillin: As a hydrophilic molecule, the passive diffusion of amoxicillin across the lipid-rich BBB is expected to be low. However, studies suggest that its penetration can be enhanced in the presence of meningeal inflammation, which disrupts the integrity of the barrier.[1] Carrier-mediated transport systems, such as Peptide Transporters (PEPTs) which are known to transport other β-lactam antibiotics, may play a role in the influx of amoxicillin into the CNS. Conversely, Organic Anion Transporters (OATs) present on the BBB can actively efflux amoxicillin, thereby limiting its accumulation in the CSF.

  • Clavulanic Acid: Clavulanic acid is also a relatively polar molecule, but some evidence suggests it may have better CNS penetration than amoxicillin.[1] The exact mechanisms of its transport are not fully elucidated but may involve passive diffusion and potentially other unidentified transporters.

Conclusion

The study of amoxicillin/clavulanic acid penetration into the CSF is crucial for the effective treatment of CNS infections. Animal models, particularly rabbits and rodents, provide valuable platforms for conducting these pharmacokinetic studies. While existing literature provides some insights, there is a clear need for more comprehensive studies in healthy animal models to establish baseline pharmacokinetic parameters for both this compound in the CSF. The protocols and information provided in these application notes offer a foundation for researchers to design and execute robust experiments to further elucidate the CNS disposition of this important antibiotic combination.

References

Application Notes and Protocols: Spectrophotometric Assay for Beta-Lactamase Activity in the Presence of Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle of the Assay

Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics like penicillins and cephalosporins.[1] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic ineffective.[2][3] The detection and quantification of beta-lactamase activity are crucial for studying antibiotic resistance and for the development of beta-lactamase inhibitors.[1][4]

This application note describes a spectrophotometric assay for measuring beta-lactamase activity using the chromogenic cephalosporin, nitrocefin (B1678963).[1] In its intact form, nitrocefin is a yellow compound with a maximum absorbance (λmax) around 390 nm.[2][5] When beta-lactamase is present, it catalyzes the hydrolysis of the beta-lactam ring in nitrocefin.[2] This reaction leads to a distinct color change to red, with the hydrolyzed product exhibiting a new maximum absorbance at approximately 486 nm.[2][5][6] The rate of this color change is directly proportional to the beta-lactamase activity and can be quantified by monitoring the increase in absorbance at 486-490 nm.[1][7]

Clavulanic acid is a potent "suicide inhibitor" of many beta-lactamase enzymes.[8] Structurally similar to beta-lactam antibiotics, it binds to the active site of the enzyme.[8] Unlike a typical substrate, the bound clavulanic acid undergoes a chemical rearrangement, leading to the formation of a stable, covalent bond that irreversibly inactivates the enzyme.[8] This assay can be adapted to determine the inhibitory potency of clavulanic acid by measuring the reduction in the rate of nitrocefin hydrolysis in its presence. The concentration of clavulanic acid required to reduce enzyme activity by 50% is known as the IC50 value.[8][9]

Assay_Principle cluster_substrate Substrate State cluster_enzyme Enzyme cluster_product Product State Nitrocefin Nitrocefin (Yellow) λmax ~390 nm BetaLactamase β-Lactamase Nitrocefin->BetaLactamase Binds to active site HydrolyzedNitrocefin Hydrolyzed Nitrocefin (Red) λmax ~486 nm BetaLactamase->HydrolyzedNitrocefin Catalyzes hydrolysis

Caption: Principle of the chromogenic nitrocefin assay for beta-lactamase activity.

Quantitative Data Summary

The following tables summarize key quantitative parameters for nitrocefin and the inhibitory activity of clavulanic acid against various beta-lactamases.

Table 1: Quantitative Parameters of Nitrocefin

Parameter Value Notes
λmax (Intact) ~390 nm The peak absorbance of the intact, yellow form.[2][5]
λmax (Hydrolyzed) ~486 nm The peak absorbance of the hydrolyzed, red form.[2][5][10]
Molar Extinction Coefficient (Δε) at 486 nm 20,500 M⁻¹cm⁻¹ Crucial for calculating the rate of hydrolysis using the Beer-Lambert law.[2][10]
Molecular Weight 516.50 g/mol The molecular weight of nitrocefin.[2]

| Typical Working Concentration | 50-100 µM | This range is commonly used to avoid substrate inhibition.[2] |

Table 2: IC50 Values of Clavulanic Acid against Specific Beta-Lactamases

Beta-Lactamase Enzyme IC50 (µM) Notes
OXA-405 6 Data are the mean of three independent experiments.[11]
OXA-163 6 Data are the mean of three independent experiments.[11]
OXA-48 6 Data are the mean of three independent experiments.[11]
Class A Enzymes (general) 0.008 - 0.12 IC50 values for clavulanic acid against three different class A enzymes.[12]
TEM-1 0.13 -

| P99 | 205.1 | - |

Note: IC50 values are dependent on the specific enzyme and assay conditions.[5]

Experimental Protocols

Precise and consistent methodologies are essential for obtaining reproducible results.[2] These protocols are designed for use with a 96-well microplate reader but can be adapted for cuvette-based spectrophotometers.

Protocol 1: Spectrophotometric Assay for Beta-Lactamase Activity

Objective: To quantify the enzymatic activity of a beta-lactamase sample using nitrocefin.

Materials:

  • Purified beta-lactamase enzyme or bacterial lysate

  • Nitrocefin[1]

  • Dimethyl sulfoxide (B87167) (DMSO)[10]

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.0[1]

  • 96-well clear, flat-bottom microplate[9]

  • Microplate reader capable of measuring absorbance at 490 nm[7]

  • Multichannel pipette

Reagent Preparation:

  • Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin powder in 1.0 mL of DMSO.[6][13] Vortex until fully dissolved.[6] Store in small aliquots at -20°C, protected from light.[1][13] This solution is stable for up to 2 months.[1]

  • Nitrocefin Working Solution (100 µM or ~50 µg/mL): Shortly before use, dilute the stock solution in 0.1 M PBS (pH 7.0) to the desired final concentration. For example, to prepare 1 mL of 100 µM solution, dilute approximately 1 µL of the 10 mg/mL stock solution into 1 mL of PBS. The working solution should be yellow; a red tint indicates degradation, and the solution should be discarded.[6][13]

Procedure:

  • Assay Setup: Add the following to the wells of a 96-well plate:

    • Sample Wells: 50 µL of your beta-lactamase sample (diluted in PBS if necessary).

    • Positive Control: 50 µL of a known concentration of purified beta-lactamase.[1]

    • Negative Control (Blank): 50 µL of PBS (or sample buffer without enzyme).[1]

  • Reaction Initiation: To initiate the reaction, add 50 µL of the nitrocefin working solution to each well, bringing the total volume to 100 µL.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader.[9] Measure the increase in absorbance at 490 nm over time.[7] Readings should be taken at regular intervals (e.g., every 60 seconds) for a duration of 10-30 minutes at 25°C.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank from all sample readings.

    • Plot absorbance (490 nm) versus time for each sample.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).

    • Calculate the beta-lactamase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (V₀ * Total Assay Volume (mL)) / (Δε * Path Length (cm) * Enzyme Volume (mL))

      • V₀: Initial velocity in Abs/min

      • Δε: Molar extinction coefficient of hydrolyzed nitrocefin (20,500 M⁻¹cm⁻¹)[2]

      • Path Length: Typically determined by the microplate reader or can be calculated based on the volume in the well. For a standard 96-well plate with 100 µL, it is approximately 0.29 cm.

Protocol 2: Determination of the IC50 of Clavulanic Acid

Objective: To determine the concentration of clavulanic acid required to inhibit 50% of the beta-lactamase activity.

Materials:

  • Same materials as in Protocol 3.1

  • Potassium clavulanate[8]

Reagent Preparation:

  • Clavulanic Acid Stock Solution: Prepare a high-concentration stock solution of potassium clavulanate in 0.1 M PBS (pH 7.0). The exact concentration will depend on the expected IC50.

  • Clavulanic Acid Dilution Series: Prepare a serial dilution of the clavulanic acid stock solution in PBS to create a range of concentrations.[9] This series should span several orders of magnitude around the expected IC50.

IC50_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Measurement & Analysis A Prepare β-Lactamase Solution (Fixed Conc.) C Add Enzyme to Wells A->C B Prepare Serial Dilutions of Clavulanic Acid D Add Clavulanic Acid Dilutions to Wells B->D E Pre-incubate Enzyme and Inhibitor (5-15 min) C->E D->E F Initiate Reaction with Nitrocefin Substrate E->F G Measure Kinetic Rate (ΔAbs/min at 490 nm) F->G H Calculate % Inhibition vs. No-Inhibitor Control G->H I Plot % Inhibition vs. log[Clavulanic Acid] H->I J Determine IC50 from Dose-Response Curve I->J

Caption: Experimental workflow for determining the IC50 of clavulanic acid.

Procedure:

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well plate, add a fixed concentration of the beta-lactamase enzyme to each well (e.g., 25 µL).

    • Add varying concentrations of clavulanic acid to the wells (e.g., 25 µL from the dilution series).[9]

    • Include control wells:

      • 100% Activity Control: Enzyme + PBS (no inhibitor).

      • Blank Control: PBS only (no enzyme or inhibitor).

    • Bring the volume in each well to 50 µL with PBS.

    • Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25°C).[8] This allows for the time-dependent inhibition to occur.[8]

  • Reaction Initiation: Add 50 µL of the nitrocefin working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the rate of hydrolysis (V₀) for each inhibitor concentration as described in Protocol 3.1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each clavulanic acid concentration relative to the 100% activity control (no inhibitor): % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the percentage of inhibition against the logarithm of the clavulanic acid concentration.[8]

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of clavulanic acid that produces 50% inhibition.[8]

Clavulanic_Acid_Mechanism cluster_enzyme Enzyme Active Site cluster_steps Inhibition Steps E_Ser β-Lactamase (with Serine) Acyl_Enzyme Reversible Acyl-Enzyme Intermediate E_Ser->Acyl_Enzyme 1. Acylation CA Clavulanic Acid Rearrangement Molecular Rearrangement Acyl_Enzyme->Rearrangement 2. Rearrangement Inactive_Enzyme Irreversibly Inactivated Enzyme Complex Rearrangement->Inactive_Enzyme 3. Covalent Inactivation

Caption: Mechanism of "suicide" inhibition of beta-lactamase by clavulanic acid.[8]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clavulanic Acid Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to manage the inherent instability of clavulanic acid in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of clavulanic acid instability in aqueous solutions?

A1: The primary cause of clavulanic acid degradation in aqueous solutions is the susceptibility of its β-lactam ring to hydrolysis.[1] This process is significantly influenced by factors such as pH, temperature, and exposure to light.[1][2]

Q2: What is the optimal pH for clavulanic acid stability in an aqueous solution?

A2: Clavulanic acid exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[1][2] Both highly acidic and alkaline conditions lead to rapid degradation.[2]

Q3: How should I store clavulanic acid solutions for short-term and long-term use?

A3: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C.[2] For longer-term storage, it is recommended to aliquot the solution and freeze it at -20°C or below.[2] It is crucial to avoid repeated freeze-thaw cycles.[1]

Q4: Can I use tap water to prepare my clavulanic acid solution?

A4: It is not recommended. Tap water may contain metal ions and have a pH outside the optimal range, both of which can catalyze the degradation of clavulanic acid.[2][3] Always use sterile, purified water (e.g., HPLC grade) or a recommended buffer like phosphate-buffered saline (PBS) within the optimal pH range.[2]

Q5: My clavulanic acid solution turned yellow/brown. Is it still usable?

A5: A yellow or brown discoloration indicates degradation of the clavulanic acid.[2] For the most accurate and reproducible experimental results, it is always best to use freshly prepared, colorless solutions.[2]

Troubleshooting Guide

Issue Possible Cause Solution
Clavulanic acid fails to dissolve completely. - Inappropriate solvent.- Incorrect pH of the solution.- Use sterile, purified water or a buffer with a pH between 6.0 and 7.2.[2]- For non-aqueous applications, consider dimethyl sulfoxide (B87167) (DMSO) or ethanol, though solubility may be limited.[2]
A freshly prepared solution quickly turns yellow or brown. - Degradation due to light or temperature exposure.- Prepare solutions on ice and store them in amber vials or containers wrapped in aluminum foil to protect from light.[2]- Use freshly prepared solutions whenever possible.[2]
Inconsistent experimental results. - Degradation of clavulanic acid during the experiment, leading to a lower effective concentration.- Ensure the experimental buffer is maintained within the optimal pH range of 6.0-7.2.[2]- Control the temperature of the experiment; lower temperatures generally slow degradation.[4]- Be mindful of incompatible reagents, such as certain buffer salts and metal ions, that can accelerate degradation.[2][3]
Rapid loss of activity in a solution-based assay. - Inappropriate pH of the buffer or medium.- High storage or experimental temperature.- Verify and adjust the solution's pH to the optimal range (6.0-7.2).[1]- Store stock solutions at 2-8°C for short-term use or frozen at -20°C for long-term storage.[1]

Data Presentation

Table 1: Effect of pH on Clavulanic Acid Stability

pH Range Stability Notes
< 4.0LowSignificant degradation occurs.
4.0 - 5.0ModerateDegradation is present.
6.0 - 7.2HighMaximal stability is observed.[1][2]
> 8.0LowRapid degradation, approximately 10 times faster than in acidic conditions.[2]

Table 2: Effect of Temperature on Clavulanic Acid Stability in Aqueous Solution

Temperature Stability Notes
-80°CVery Good (long-term)Minimal degradation observed over 42 hours.[4]
-20°CGood (long-term)Recommended for long-term storage; avoid freeze-thaw cycles.[1][2]
2-8°CGood (short-term)Recommended for solutions for up to 24 hours.[2][5] At 8°C, up to 12.9% degradation was observed after 7 days.[5]
20-25°C (Room Temp)PoorSignificant degradation occurs within hours.[2][6]
35-37°CVery PoorRapid degradation; about 50% degradation after 7 hours at 35°C.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Clavulanic Acid Stock Solution

Objective: To prepare a stock solution of clavulanic acid with enhanced stability for laboratory use.

Materials:

  • Potassium clavulanate powder

  • Sterile, cold (4°C) purified water or phosphate (B84403) buffer (pH 6.8)

  • Sterile conical tubes

  • Vortex mixer

  • Dilute, sterile HCl or NaOH for pH adjustment

  • 0.22 µm syringe filter

  • Sterile, light-protected storage containers (e.g., amber vials)

Methodology:

  • In a sterile conical tube, accurately weigh the desired amount of potassium clavulanate powder.

  • Add a small volume of cold (4°C) sterile purified water or phosphate buffer (pH 6.8) to the powder.

  • Gently vortex or swirl the tube until the powder is completely dissolved.

  • Adjust the solution to the final desired concentration with cold, sterile purified water or buffer.

  • Verify the pH of the solution. If necessary, adjust to pH 6.8 using dilute, sterile HCl or NaOH.[2]

  • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.

  • Use the solution immediately for optimal performance.

  • For storage, aliquot into single-use volumes. Store at 2-8°C for no longer than 24 hours or at -20°C or below for long-term storage.[2]

Protocol 2: Quantification of Clavulanic Acid Degradation by HPLC

Objective: To determine the degradation rate of clavulanic acid in an aqueous solution under specific conditions.

Materials:

  • Potassium clavulanate reference standard

  • HPLC-grade water

  • Buffer salts (e.g., phosphate or citrate) for desired pH

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Volumetric flasks, pipettes, and autosampler vials

  • Temperature-controlled incubator or water bath

  • pH meter

Methodology:

  • Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 6.2 phosphate buffer) and filter it through a 0.45 µm filter.[1]

  • Stock Solution Preparation: Accurately weigh and dissolve the potassium clavulanate reference standard in the prepared buffer to a known concentration (e.g., 100 µg/mL).[1]

  • Stability Study Setup: Aliquot the stock solution into several autosampler vials and place them in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).[1]

  • HPLC Analysis:

    • Set up the HPLC system. A typical method might use a C18 column with a mobile phase of methanol (B129727) and a pH 4.4 buffer (e.g., sodium phosphate) at a ratio of 1:19, with UV detection at 220 nm.[7]

    • Inject samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quantify the peak area corresponding to clavulanic acid at each time point.

  • Data Analysis: Plot the concentration of clavulanic acid versus time to determine the degradation kinetics.

Visualizations

cluster_prep Solution Preparation cluster_storage Storage & Use weigh Weigh Potassium Clavulanate dissolve Dissolve in Cold Sterile Water/Buffer weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol adjust_ph Adjust pH to 6.0-7.2 adjust_vol->adjust_ph filter Sterile Filter (0.22 µm) adjust_ph->filter use_now Use Immediately filter->use_now store_short Store at 2-8°C (<24 hours) filter->store_short store_long Aliquot & Freeze (≤ -20°C) filter->store_long

Caption: Workflow for preparing a stabilized clavulanic acid solution.

cluster_factors Degradation Factors ClavulanicAcid Clavulanic Acid (Active Form) Degradation Hydrolysis of β-Lactam Ring ClavulanicAcid->Degradation pH Inappropriate pH (<6.0 or >7.2) pH->Degradation Temp High Temperature (>8°C) Temp->Degradation Light Light Exposure Light->Degradation Ions Metal Ions Ions->Degradation Inactive Inactive Products Degradation->Inactive

Caption: Factors leading to the degradation of clavulanic acid.

start Inconsistent Experimental Results? check_solution Is the solution freshly prepared and colorless? start->check_solution check_ph Is the buffer pH between 6.0-7.2? check_solution->check_ph Yes re_prepare Prepare a fresh solution on ice. check_solution->re_prepare No check_temp Is the experiment run at a controlled, low temperature? check_ph->check_temp Yes adjust_ph Adjust buffer pH to optimal range. check_ph->adjust_ph No control_temp Lower and control experimental temp. check_temp->control_temp No issue_resolved Issue Likely Resolved check_temp->issue_resolved Yes re_prepare->issue_resolved adjust_ph->issue_resolved control_temp->issue_resolved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Optimizing amoxicillin/clavulanic acid dosing regimens for patients with renal impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing amoxicillin (B794)/clavulanic acid dosing regimens for patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: Why is dose adjustment of amoxicillin/clavulanic acid necessary for patients with renal impairment?

A1: Both amoxicillin and clavulanic acid are primarily eliminated from the body by the kidneys.[1][2] In patients with impaired renal function, the clearance of these drugs is reduced, leading to their accumulation in the body.[2] This accumulation can increase the risk of adverse effects, including potential central nervous system toxicity from clavulanic acid.[1] Therefore, dose adjustments are crucial to maintain therapeutic efficacy while minimizing the risk of toxicity.[2][3]

Q2: What are the general recommendations for oral amoxicillin/clavulanic acid dose adjustment based on creatinine (B1669602) clearance (CrCl)?

A2: Dose adjustments for oral amoxicillin/clavulanic acid are based on the patient's glomerular filtration rate (GFR) or creatinine clearance (CrCl). It is important to note that the 875 mg tablet should not be used in patients with a CrCl <30 mL/min.[4][5][6][7][8] For patients with a CrCl between 10 and 30 mL/min, the recommended dose is 250-500 mg every 12 hours.[4][5][6][8] For patients with a CrCl <10 mL/min, the dose should be reduced to 250-500 mg every 24 hours.[4][5][6][8][9]

Q3: How should amoxicillin/clavulanic acid be dosed in patients undergoing hemodialysis?

A3: Both this compound are significantly removed by hemodialysis.[9][10][11] Therefore, patients on hemodialysis should receive a dose of 250-500 mg every 24 hours.[4][5][6][9][12] Crucially, an additional dose should be administered both during and at the end of each dialysis session to maintain therapeutic drug levels.[4][5][6][9][12]

Q4: Are there specific dosing recommendations for the intravenous (IV) formulation in renal impairment?

A4: Yes, for the IV formulation, no dose adjustment is needed if the CrCl is >30 mL/min. For a CrCl of 10-30 mL/min, the recommended dose is 500mg/100mg IV every 8 hours. If the CrCl is <10 mL/min, the dose should be adjusted to 500mg/100mg IV every 12 hours. For patients on hemodialysis, the recommended IV dose is 500mg/100mg every 8 hours, as the drug is cleared by dialysis.[13]

Q5: How does renal impairment affect the pharmacokinetics of this compound differently?

A5: The clearance of amoxicillin is more significantly affected by renal impairment than that of clavulanic acid.[2][14] This leads to a higher ratio of amoxicillin to clavulanic acid in the plasma of patients with renal dysfunction.[2][14] For instance, in individuals with normal renal function (GFR >75 ml/min), the amoxicillin to clavulanic acid ratio is approximately 4.9:1, whereas in patients on hemodialysis, this ratio can increase to about 14.7:1.[2][14]

Troubleshooting Guides for Experimental Studies

Issue 1: High variability in pharmacokinetic data from subjects with renal impairment.

  • Possible Cause: Inconsistent classification of renal impairment severity.

  • Troubleshooting Steps:

    • Ensure consistent and accurate estimation of creatinine clearance for subject stratification. The Cockcroft-Gault or MDRD equations are commonly used.[15]

    • Standardize the timing of blood sample collection in relation to drug administration and, for dialysis patients, in relation to the dialysis session.

    • Account for potential co-morbidities, such as hepatic impairment, which can also affect drug clearance.[11]

Issue 2: Difficulty in establishing a therapeutic window in a preclinical model of renal impairment.

  • Possible Cause: The animal model may not accurately reflect the changes in drug metabolism and excretion seen in humans with chronic kidney disease.

  • Troubleshooting Steps:

    • Validate the animal model by comparing the pharmacokinetic profiles of this compound with known human data in renal impairment.

    • Consider using a step-wise dose-finding study design to carefully titrate the dose and identify a therapeutic range that balances efficacy and toxicity.

    • Monitor relevant biomarkers of efficacy and toxicity in the animal model.

Issue 3: Inaccurate quantification of this compound in plasma samples.

  • Possible Cause: Suboptimal sample preparation or analytical methodology.

  • Troubleshooting Steps:

    • Optimize the protein precipitation step. Acetonitrile (B52724) is commonly used for this purpose.[16]

    • Ensure the stability of both analytes in plasma samples, especially clavulanic acid which can be unstable. Samples should be processed and stored appropriately (e.g., at -80°C).

    • Use a validated and sensitive analytical method, such as HPLC-MS/MS, for simultaneous quantification.[16][17] The use of an appropriate internal standard is critical for accuracy.[16]

Data Presentation

Table 1: Recommended Oral Amoxicillin/Clavulanic Acid Dosing in Renal Impairment

Creatinine Clearance (mL/min)Recommended DoseSpecial Considerations
>30No dosage adjustment necessary
10-30250-500 mg every 12 hoursDo not use the 875 mg tablet.[4][5][6]
<10250-500 mg every 24 hoursDo not use the 875 mg tablet.[4][5][6][9]
Hemodialysis250-500 mg every 24 hoursAdminister an additional dose during and at the end of dialysis.[4][5][6][9][12]
Peritoneal DialysisFollow recommendations for CrCl <10 mL/minSupplemental doses are generally not necessary as with hemodialysis.[9]

Table 2: Pharmacokinetic Parameters of Amoxicillin in Renal Impairment and Hemodialysis

ParameterNormal Renal Function (approx.)End-Stage Renal Disease (Non-Dialysis Day)During Hemodialysis
Half-life (t½) ~1.3 hours13.6 hours[9][11]2.3 hours[9][11]
Total Serum Clearance High14.4 mL/min[11]91.5 mL/min[11]
Fractional Drug Removal during 4h HD N/AN/A64%[9][10][11]

Table 3: Pharmacokinetic Parameters of Clavulanic Acid in Renal Impairment and Hemodialysis

ParameterNormal Renal Function (approx.)End-Stage Renal Disease (Non-Dialysis Day)During Hemodialysis
Half-life (t½) ~1 hour3.05 hours[9][11]1.19 hours[9][11]
Total Serum Clearance High43.6 mL/min[11]136 mL/min[11]
Fractional Drug Removal during 4h HD N/AN/A65%[9][10][11]

Experimental Protocols

Protocol 1: Pharmacokinetic Study Design in Patients with Renal Impairment

This protocol outlines a general approach for a clinical study to evaluate the pharmacokinetics of amoxicillin/clavulanic acid in this patient population, based on FDA guidance.[18][19]

  • Subject Recruitment and Stratification:

    • Recruit subjects into cohorts based on their estimated creatinine clearance (e.g., normal, mild, moderate, severe impairment, and end-stage renal disease on hemodialysis).[20][21]

    • Ensure cohorts are matched for age, sex, and body mass index where possible to minimize variability.[22]

  • Drug Administration:

    • Administer a single oral dose of amoxicillin/clavulanic acid.[20]

    • For hemodialysis patients, the study should include two phases: one on a non-dialysis day and one on a dialysis day, with the drug administered before the dialysis session.[11][22]

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at multiple intervals post-dose) to adequately characterize the concentration-time profile. Sampling should extend to at least 3 times the expected half-life of the drug in each group.[22]

    • For hemodialysis patients, collect samples before, during, and after the dialysis session.

  • Bioanalytical Method:

    • Simultaneously quantify this compound concentrations in plasma using a validated LC-MS/MS method.[16][17][23]

  • Data Analysis:

    • Calculate key pharmacokinetic parameters for both this compound for each cohort.

    • Analyze the relationship between renal function (e.g., CrCl) and drug clearance.

Protocol 2: Sample Preparation and Analysis of this compound in Human Plasma by HPLC-MS/MS

This is a representative protocol for the bioanalysis of this compound.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add an internal standard.

    • Add 400 µL of cold acetonitrile to precipitate plasma proteins.[16]

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Use a C8 or C18 reversed-phase column.[16][24]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile).[16][17]

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode for both analytes.[16]

    • Monitor the specific precursor-to-product ion transitions for amoxicillin, clavulanic acid, and the internal standard in multiple reaction monitoring (MRM) mode for quantification.

Mandatory Visualizations

Dose_Adjustment_Workflow Start Patient with Renal Impairment Requires Amoxicillin/Clavulanic Acid Assess_Renal_Function Assess Renal Function (Estimate CrCl) Start->Assess_Renal_Function CrCl_GT_30 CrCl > 30 mL/min? Assess_Renal_Function->CrCl_GT_30 CrCl_10_30 CrCl 10-30 mL/min? CrCl_GT_30->CrCl_10_30 No Standard_Dose Standard Dosing Regimen CrCl_GT_30->Standard_Dose Yes CrCl_LT_10 CrCl < 10 mL/min? CrCl_10_30->CrCl_LT_10 No Dose_Adj_12h Adjust Dose: 250-500 mg q12h (Avoid 875 mg tablet) CrCl_10_30->Dose_Adj_12h Yes Hemodialysis Patient on Hemodialysis? CrCl_LT_10->Hemodialysis No Dose_Adj_24h Adjust Dose: 250-500 mg q24h (Avoid 875 mg tablet) CrCl_LT_10->Dose_Adj_24h Yes Hemodialysis->Dose_Adj_24h No Dose_Adj_HD Adjust Dose: 250-500 mg q24h + Additional dose during and after dialysis Hemodialysis->Dose_Adj_HD Yes End Monitor Patient Response and for Adverse Effects Standard_Dose->End Dose_Adj_12h->End Dose_Adj_24h->End Dose_Adj_HD->End

Caption: Workflow for Amoxicillin/Clavulanic Acid Dose Adjustment in Renal Impairment.

PK_Study_Workflow Start Initiate Pharmacokinetic Study Recruitment Subject Recruitment & Stratification by CrCl Start->Recruitment Dosing Single Dose Administration Recruitment->Dosing Dialysis_Arm Hemodialysis Arm: Sampling during & post-dialysis Recruitment->Dialysis_Arm Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Sample Analysis (LC-MS/MS) Sampling->Analysis Dialysis_Arm->Dosing Dialysis_Arm->Analysis PK_Modeling Pharmacokinetic Modeling & Parameter Calculation Analysis->PK_Modeling Dose_Recommendation Develop Dosing Recommendations PK_Modeling->Dose_Recommendation End Study Conclusion Dose_Recommendation->End

Caption: Experimental Workflow for a Pharmacokinetic Study in Renal Impairment.

References

Strategies to minimize gastrointestinal side effects of amoxicillin-clavulanic acid in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amoxicillin-clavulanic acid. The focus is on strategies to minimize the gastrointestinal (GI) side effects commonly encountered in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects associated with amoxicillin-clavulanic acid?

The most frequently reported GI side effects are diarrhea, nausea, vomiting, and abdominal pain.[1] The addition of clavulanic acid to amoxicillin (B794) increases the incidence of these side effects compared to amoxicillin alone.[1][2] Diarrhea is the most common of these, and its incidence can be influenced by the dosage and formulation of the medication.[3]

Q2: What is the underlying mechanism of amoxicillin-clavulanic acid-induced gastrointestinal side effects?

The GI side effects of amoxicillin-clavulanic acid are believed to be multifactorial:

  • Gut Microbiota Disruption (Dysbiosis): The broad-spectrum antibiotic activity of amoxicillin-clavulanic acid significantly alters the composition and diversity of the gut microbiota.[4][5] This can lead to a decrease in beneficial bacteria, such as butyrate-producing Clostridium clusters, and an overgrowth of potentially pathogenic organisms like Clostridium difficile.[4] This imbalance can disrupt normal gut function and lead to diarrhea.

  • Direct Effect of Clavulanic Acid on Gut Motility: Clavulanic acid itself has been shown to have a prokinetic effect, meaning it can increase the contractions and movement of the small intestine.[1][6] This increased motility can contribute to the development of diarrhea.[7][8] Studies in children have shown that amoxicillin-clavulanate can induce phase III-type contractions in the duodenum, which are the strong, propulsive contractions that occur during fasting.[1][6]

  • Alterations in Bile Acid Metabolism: The disruption of the gut microbiota can interfere with the normal metabolism of bile acids, which can also contribute to diarrhea.[8]

Troubleshooting Guides

Issue: High Incidence of Diarrhea in a Clinical Trial Cohort

Possible Cause: Standard dosing regimen or formulation may not be optimal for the study population.

Troubleshooting Steps:

  • Review Dosing Regimen: Clinical data suggests that a twice-daily (b.i.d.) dosing regimen of amoxicillin-clavulanic acid is associated with a lower incidence of diarrhea compared to a three-times-daily (t.i.d.) regimen.[9] This is particularly relevant in pediatric populations.

  • Evaluate Formulation: Different formulations of amoxicillin-clavulanic acid with varying ratios of the two components are available. Formulations with a higher amoxicillin-to-clavulanate ratio may be better tolerated. For instance, a 7:1 ratio formulation has been developed to allow for twice-daily dosing and may improve tolerability.[10]

  • Administer with Food: Administering amoxicillin-clavulanic acid at the start of a meal can help reduce gastrointestinal upset.[1]

  • Consider Probiotic Co-administration: The use of probiotics has been shown to significantly reduce the incidence of antibiotic-associated diarrhea (AAD).

Issue: Subject Complaints of Nausea and Abdominal Pain

Possible Cause: Gastrointestinal irritation from the medication.

Troubleshooting Steps:

  • Confirm Administration with Food: Ensure subjects are taking the medication with a meal or snack as this can mitigate GI irritation.[1]

  • Assess for Other Contributing Factors: Rule out other potential causes of nausea and abdominal pain in the study population.

  • Monitor Severity: If symptoms are severe or persistent, consider dose adjustment or discontinuation of the study drug for the affected subject, as per the clinical trial protocol.

Data Presentation

Table 1: Efficacy of Probiotics in Reducing Amoxicillin-Clavulanic Acid-Associated Diarrhea

Probiotic InterventionStudy PopulationReduction in Diarrhea IncidenceRelative Risk (95% CI)Reference
Saccharomyces boulardii CNCM I-745Healthy AdultsFewer adverse events and better tolerabilityMeta-analysis RR: 0.47 (0.35 - 0.63)[11]
Various Probiotics (Meta-analysis)Adults38% reduction0.62 (0.51 - 0.74)[12][13]
Various Probiotics (Meta-analysis)Adults40% reduction0.60 (0.43 - 0.82)[4][6]
Multi-strain ProbioticsAdultsSuperior protection compared to single or dual strains0.40 (vs. 0.9 for dual and 0.6 for single)[4][6]
Lactobacillus rhamnosus GG and Saccharomyces boulardiiOutpatients51% reduction0.49 (0.36 - 0.66)[14]

Table 2: Comparison of Dosing Regimens on the Incidence of Diarrhea in Pediatric Patients

Dosing RegimenStudy PopulationIncidence of DiarrheaKey FindingsReference
Twice-daily (b.i.d.) vs. Three-times-daily (t.i.d.)Children with Acute Otitis Mediab.i.d.: 6.7% vs. t.i.d.: 10.3%Lower incidence of diarrhea with twice-daily dosing.[9]
Twice-daily vs. Three-times-dailyChildren with Acute Otitis MediaNo statistically significant difference in adverse effects, though tended to be more common in the b.i.d. group in one study.Both regimens were well-tolerated with comparable efficacy.[15]

Experimental Protocols

Protocol: A Randomized, Double-Blind, Placebo-Controlled Trial to Evaluate the Efficacy of a Multi-Strain Probiotic in Preventing Amoxicillin-Clavulanic Acid-Associated Diarrhea

  • Objective: To determine if the co-administration of a multi-strain probiotic reduces the incidence of diarrhea in adult subjects receiving amoxicillin-clavulanic acid.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants:

    • Inclusion Criteria: Adults (18-65 years) prescribed a 7-10 day course of oral amoxicillin-clavulanic acid (e.g., 875 mg/125 mg twice daily) for a bacterial infection.

    • Exclusion Criteria: History of inflammatory bowel disease, celiac disease, or other chronic gastrointestinal disorders; use of probiotics or other antibiotics within the past 30 days; immunosuppression; pregnancy or breastfeeding.

  • Intervention:

    • Active Group: Participants will receive one capsule of a multi-strain probiotic (containing a combination of Lactobacillus and Bifidobacterium species, ≥10^9 CFU/capsule) twice daily for the duration of the antibiotic treatment and for 7 days following the completion of the antibiotic course.

    • Placebo Group: Participants will receive a matching placebo capsule on the same schedule.

  • Primary Outcome: The incidence of antibiotic-associated diarrhea (AAD), defined as three or more loose or watery stools in a 24-hour period.

  • Secondary Outcomes: Severity and duration of diarrhea, incidence of other GI side effects (nausea, vomiting, abdominal pain), and changes in the gut microbiota composition (assessed by 16S rRNA gene sequencing of stool samples collected at baseline, end of antibiotic treatment, and at follow-up).

  • Data Collection: Subjects will complete a daily diary to record stool frequency and consistency, as well as any other GI symptoms. Stool samples will be collected at specified time points.

  • Statistical Analysis: The primary outcome will be analyzed using a chi-square test or Fisher's exact test. Secondary outcomes will be analyzed using appropriate statistical tests for continuous and categorical data.

Mandatory Visualizations

G cluster_protocol Clinical Trial Workflow: Probiotic Co-administration screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization group_a Group A: Amoxicillin-Clavulanic Acid + Probiotic randomization->group_a group_b Group B: Amoxicillin-Clavulanic Acid + Placebo randomization->group_b treatment Treatment Period (Duration of Antibiotic Course + 7 days) group_a->treatment group_b->treatment data_collection Data Collection (Daily Diaries, Stool Samples) treatment->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation analysis->results

Caption: Workflow for a randomized controlled trial investigating the effect of probiotics on amoxicillin-clavulanic acid-induced gastrointestinal side effects.

G cluster_pathway Proposed Mechanism of Amoxicillin-Clavulanic Acid Induced GI Side Effects amox_clav Amoxicillin-Clavulanic Acid Administration dysbiosis Gut Microbiota Disruption (Dysbiosis) amox_clav->dysbiosis motility Increased Gut Motility (Prokinetic Effect of Clavulanate) amox_clav->motility bile_acid Altered Bile Acid Metabolism dysbiosis->bile_acid diarrhea Diarrhea & Other GI Symptoms dysbiosis->diarrhea motility->diarrhea bile_acid->diarrhea

Caption: A simplified diagram illustrating the proposed mechanisms leading to gastrointestinal side effects following amoxicillin-clavulanic acid administration.

References

Improving the bioavailability of high-dose amoxicillin in combination formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of high-dose amoxicillin (B794) in combination formulations.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.

Dissolution & Formulation Issues

Question: Why am I observing high variability in my amoxicillin dissolution results between replicate units?

Answer: High variability in dissolution testing can stem from several factors related to the formulation, testing apparatus, and analytical method.[1][2]

  • Potential Causes:

    • Formulation Inhomogeneity: Uneven distribution of amoxicillin or excipients within the dosage form.

    • "Coning" Effect: Formation of a stagnant cone of undissolved powder at the bottom of the vessel, which can be influenced by the tablet's settling position.[1]

    • Gas Bubbles: Adherence of air bubbles to the tablet or capsule surface, reducing the effective surface area for dissolution.[3]

    • Inadequate Degassing: Insufficient removal of dissolved gases from the dissolution medium can lead to bubble formation.[3]

    • Vessel and Apparatus Geometry: Minor imperfections or variations in the dissolution vessels or paddle/basket alignment can alter hydrodynamics.[2]

    • Chemical Instability: Amoxicillin can degrade in certain dissolution media, especially at neutral or alkaline pH.[3]

  • Solutions:

    • Formulation Optimization: Ensure uniform mixing during granulation and compression. Consider the use of superdisintegrants like croscarmellose sodium to promote rapid tablet breakdown.[4]

    • Modified Apparatus: To mitigate coning, one study suggested placing a small metal strip aligned to the vessel wall to alter the settling position of the tablet and improve the spread of disintegrated material.[1]

    • Thorough Degassing: Ensure the dissolution medium is properly degassed according to USP guidelines.[3]

    • Apparatus Calibration: Regularly verify the calibration and alignment of the dissolution apparatus.

    • Media Selection: Use a dissolution medium where amoxicillin is stable for the duration of the test. For quality control, water is often used.[5][6]

Question: My high-dose amoxicillin tablet formulation is failing to meet the dissolution specifications. What formulation strategies can I employ?

Answer: For high-dose formulations, achieving complete and rapid dissolution can be challenging due to the high proportion of the active pharmaceutical ingredient (API).

  • Potential Causes:

    • Poor API Wettability/Solubility: Amoxicillin has pH-dependent solubility.[7]

    • Insufficient Disintegration: The tablet may not be breaking apart quickly enough to release the drug particles.

    • Over-compression: High compression forces can lead to very hard tablets with low porosity, hindering water penetration.

  • Solutions:

    • Excipient Selection:

      • Fillers/Binders: Microcrystalline cellulose (B213188) (e.g., Avicel® PH-102) is a good choice for direct compression as it possesses good compressibility and disintegration properties.[4]

      • Superdisintegrants: Incorporate a superdisintegrant like croscarmellose sodium at an appropriate concentration to facilitate rapid tablet breakup.[4]

    • Direct Compression: This method can be advantageous for moisture-sensitive drugs like amoxicillin and can optimize tablet disintegration.[4]

    • Optimization of Compression Force: Evaluate a range of compression forces to find a balance between tablet hardness and disintegration/dissolution time.

    • Particle Size Reduction: Micronization of the amoxicillin API can increase the surface area available for dissolution.

In Vitro Permeability Assay Problems

Question: I am seeing inconsistent and low apparent permeability (Papp) values for amoxicillin in my Caco-2 cell assays. What could be the cause?

Answer: Inconsistent and low Papp values in Caco-2 assays for amoxicillin can be due to experimental variability and the inherent transport mechanism of the drug.

  • Potential Causes:

    • Monolayer Integrity: The Caco-2 cell monolayer may not be fully confluent or may have compromised tight junctions, leading to inconsistent results.[8]

    • Transporter Saturation: Amoxicillin is a substrate for the high-capacity, low-affinity proton-coupled peptide transporter PEPT1.[9][10] At high concentrations, this transport mechanism can become saturated, leading to non-linear absorption kinetics and seemingly lower permeability.[11][12]

    • Efflux Transporters: Although amoxicillin is primarily an influx substrate, unexpected efflux activity in the Caco-2 model could lower the net transport.

    • Low Post-Assay Recovery: Amoxicillin may be binding to the plate or apparatus, or it could be degrading in the assay buffer.[13]

  • Solutions:

    • Verify Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before and after the transport study. Only use monolayers with TEER values above a validated threshold (e.g., >250 Ω·cm²).[14]

    • Use a Range of Concentrations: Test amoxicillin at multiple concentrations to assess for saturable transport.

    • Include Controls: Run well-characterized high and low permeability compounds (e.g., propranolol (B1214883) and mannitol, respectively) in every assay to ensure the system is performing as expected.

    • Assess Recovery: Quantify the amount of drug in both the donor and receiver compartments, as well as the cell monolayer itself, at the end of the experiment to calculate mass balance and identify potential binding or degradation issues.[13]

In Vivo Pharmacokinetic Study Discrepancies

Question: The in vivo bioavailability of our high-dose amoxicillin formulation is lower than predicted by our in vitro dissolution and permeability data. Why might this be?

Answer: Discrepancies between in vitro and in vivo results for high-dose amoxicillin are not uncommon and can be attributed to the complex physiology of the gastrointestinal tract.

  • Potential Causes:

    • Saturable Absorption: As seen in vitro, the PEPT1 transporter responsible for amoxicillin absorption in the small intestine is saturable. At high doses, this transport mechanism becomes a rate-limiting step, leading to decreased fractional absorption.[11][12]

    • "Absorption Window": Amoxicillin is primarily absorbed in the upper parts of the small intestine (duodenum and jejunum). If a high-dose tablet dissolves slowly and passes this "absorption window" before complete drug release, the overall bioavailability will be reduced.[11]

    • Gastrointestinal Motility and pH: The transit time and local pH environment can affect the amount of drug that dissolves and is presented to the absorptive surfaces.

    • Interaction with Clavulanic Acid: Some studies suggest a possible interaction between amoxicillin and clavulanic acid that might slightly decrease the bioavailability of clavulanic acid, although the effect on amoxicillin is generally considered minimal.[11][15]

  • Solutions:

    • Formulation Re-design: Consider an extended-release formulation for high-dose amoxicillin. This can release the drug more slowly over a longer period, potentially avoiding saturation of the PEPT1 transporter.[16]

    • Bioenhancers: Investigate the co-administration of bioenhancers. For example, piperine (B192125) has been shown in some studies to increase the permeation of amoxicillin.[9][17]

    • Animal Model Selection: Ensure the chosen animal model (e.g., rat) has a gastrointestinal physiology that is relevant for predicting human absorption of amoxicillin.

    • PK/PD Modeling: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between dose, plasma concentration, and efficacy, which can help in optimizing dosing regimens.[18]

Frequently Asked Questions (FAQs)

Q1: What is the role of the PEPT1 transporter in amoxicillin absorption? A1: The proton-coupled oligopeptide transporter 1 (PEPT1) is a key transporter located on the apical membrane of intestinal epithelial cells. It is a high-capacity, low-affinity transporter that facilitates the absorption of di- and tripeptides from the diet.[10][19] Amoxicillin, being structurally similar to a tripeptide, is a substrate for PEPT1, and this transporter-mediated uptake is the primary mechanism for its oral absorption.[9][20]

Q2: How does clavulanic acid affect the bioavailability of amoxicillin? A2: Clavulanic acid is a β-lactamase inhibitor combined with amoxicillin to protect it from degradation by resistant bacteria. Pharmacokinetically, the co-administration of clavulanic acid has been shown to have little to no significant impact on the bioavailability of amoxicillin.[15][21] The two compounds are absorbed independently.[22]

Q3: What is the Biopharmaceutics Classification System (BCS) class of amoxicillin and what are its implications? A3: Amoxicillin is classified as a BCS Class III drug, which means it has high solubility but low permeability.[9]

  • High Solubility: Amoxicillin dissolves readily in the aqueous environment of the gastrointestinal tract.

  • Low Permeability: Its ability to passively diffuse across the intestinal cell membrane is limited. This is why its absorption is highly dependent on the PEPT1 transporter. The main challenge for BCS Class III drugs like amoxicillin is overcoming the low permeability barrier to improve oral bioavailability.[23][24]

Q4: Why are extended-release formulations beneficial for high-dose amoxicillin? A4: Extended-release (ER) formulations are designed to release the drug over a prolonged period. For high-dose amoxicillin, this is advantageous because it can prevent the saturation of the PEPT1 transporters in the small intestine.[16] By delivering the drug more slowly, a higher fraction of the total dose can be absorbed, leading to improved overall bioavailability and sustained therapeutic plasma concentrations.[16]

Data Presentation

Table 1: Pharmacokinetic Parameters of Different Amoxicillin Formulations

FormulationDose (Amoxicillin)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Reference
Oral Suspension250 mg4.4 ± 0.81.5 ± 0.412.1 ± 2.1[15]
Oral Suspension500 mg7.5 ± 1.51.7 ± 0.422.9 ± 3.8[21]
Capsule500 mg6.5 ± 1.41.8 ± 0.520.8 ± 3.5[21]
Extended-Release Tablet875 mg~9.0~3.0Not Reported[16]
Oral Suspension (in combination)250 mg4.5 ± 0.91.4 ± 0.312.8 ± 2.3[25]

Note: Values are presented as mean ± standard deviation where available. Data is compiled from different studies and direct comparison should be made with caution.

Experimental Protocols

Detailed Methodology for USP Dissolution Test (Apparatus 2)

This protocol is based on the USP monograph for amoxicillin tablets for oral suspension.[6]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of deaerated water.

  • Temperature: Maintain the medium at 37 ± 0.5 °C.

  • Paddle Speed: Set the rotation speed to 75 rpm.

  • Procedure: a. Place one tablet in each of the six dissolution vessels. b. Immediately start the apparatus and run for the specified time (e.g., 30 minutes). c. At the end of the time point, withdraw a sample from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall. d. Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

  • Analysis: a. Prepare a standard solution of USP Amoxicillin RS of known concentration in the dissolution medium. b. Analyze the filtered samples and the standard solution by a validated HPLC-UV method at a wavelength of 230 nm.[26] c. Calculate the percentage of the labeled amount of amoxicillin dissolved.

Detailed Methodology for Caco-2 Permeability Assay

This protocol provides a general framework for conducting a Caco-2 permeability assay.[27][28][29]

  • Cell Culture and Seeding: a. Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin) at 37°C and 5% CO₂.[29] b. Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 6 x 10⁴ cells/cm².[29] c. Culture the cells on the inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[29]

  • Monolayer Integrity Test: a. Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Ensure values are above the laboratory's validated threshold.[14]

  • Transport Experiment (Apical to Basolateral - A→B): a. Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C.[29] b. Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[29] c. Remove the buffer and add the test compound solution (e.g., amoxicillin at a known concentration) to the apical (donor) compartment. d. Add fresh transport buffer to the basolateral (receiver) compartment. e. Incubate the plate for a set time (e.g., 2 hours) at 37°C with gentle shaking. f. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Analysis: a. Quantify the concentration of amoxicillin in the samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport (amount of drug in the receiver compartment per unit time).
    • A is the surface area of the membrane.
    • C₀ is the initial concentration of the drug in the donor compartment.[29]

Mandatory Visualization

Experimental_Workflow_for_Bioavailability_Assessment cluster_0 Phase 1: Formulation & In Vitro Testing cluster_1 Phase 2: In Vivo Pharmacokinetic Study cluster_2 Phase 3: Data Analysis & Decision Formulation Formulation Development (e.g., High-Dose Amoxicillin/Clavulanate) Dissolution Dissolution Testing (USP Apparatus 2) Formulation->Dissolution Permeability In Vitro Permeability Assay (Caco-2 Cells) Dissolution->Permeability AnimalModel Animal Model Selection (e.g., Rat) Permeability->AnimalModel Promising In Vitro Data Dosing Oral Administration of Formulation AnimalModel->Dosing Sampling Blood Sampling at Timed Intervals Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc IVIVC In Vitro-In Vivo Correlation (IVIVC) PK_Calc->IVIVC Decision Decision: Proceed or Reformulate? IVIVC->Decision Decision->Formulation Reformulate Troubleshooting_In_Vivo_PK Start Unexpected In Vivo PK Results (Low Bioavailability) Check_Dissolution Is In Vitro Dissolution Complete and Rapid? Start->Check_Dissolution Check_Permeability Is In Vitro Permeability (Papp) Adequate? Check_Dissolution->Check_Permeability Yes Reformulate_Dissolution Reformulate to Improve Dissolution Rate Check_Dissolution->Reformulate_Dissolution No Investigate_Saturation Investigate Transporter Saturation (Dose-dependency studies) Check_Permeability->Investigate_Saturation Yes Reformulate_Permeability Consider Permeation Enhancers or Prodrug Approach Check_Permeability->Reformulate_Permeability No Consider_ER Consider Extended-Release Formulation Investigate_Saturation->Consider_ER Amoxicillin_Absorption_Factors cluster_Lumen GI Lumen cluster_Epithelium Intestinal Epithelium Amox_Oral Oral Amoxicillin Formulation Disintegration Disintegration & Dissolution Amox_Oral->Disintegration Solubility pH-Dependent Solubility Disintegration->Solubility Degradation Potential Degradation (pH, Enzymes) Solubility->Degradation PEPT1 PEPT1 Transporter (Saturable Uptake) Solubility->PEPT1 Bloodstream Systemic Circulation (Bioavailability) PEPT1->Bloodstream Paracellular Paracellular Pathway (Minor) Paracellular->Bloodstream

References

Troubleshooting poor peak resolution in chromatographic analysis of amoxicillin and clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of amoxicillin (B794) and clavulanate, with a specific focus on addressing poor peak resolution.

Troubleshooting Guides

Poor Peak Resolution: A Step-by-Step Troubleshooting Workflow

Poor peak resolution in the HPLC analysis of amoxicillin and clavulanate can stem from various factors related to the mobile phase, column, or sample preparation. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Troubleshooting Workflow Diagram

G start Poor Peak Resolution (Rs < 1.5) check_mobile_phase Review Mobile Phase Composition and pH start->check_mobile_phase check_column Inspect Column Health start->check_column check_sample Evaluate Sample Preparation start->check_sample ph_issue Is Mobile Phase pH Optimal? check_mobile_phase->ph_issue organic_modifier_issue Is Organic Modifier Concentration Correct? check_mobile_phase->organic_modifier_issue column_void Column Void or Channeling? check_column->column_void column_contamination Column or Frit Contamination? check_column->column_contamination sample_overload Sample Overload? check_sample->sample_overload solvent_mismatch Sample Solvent/ Mobile Phase Mismatch? check_sample->solvent_mismatch adjust_ph Adjust pH to be ~2 units away from analyte pKa ph_issue->adjust_ph No optimize_organic Optimize Organic Modifier Percentage organic_modifier_issue->optimize_organic No replace_column Replace Column column_void->replace_column Yes flush_column Back-flush or Clean Column/Replace Frit column_contamination->flush_column Yes dilute_sample Dilute Sample or Reduce Injection Volume sample_overload->dilute_sample Yes dissolve_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->dissolve_in_mp Yes

Caption: A decision tree for troubleshooting poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution between amoxicillin and clavulanate?

A1: Poor peak resolution is often due to overlapping peaks, which can be caused by several factors:

  • Suboptimal Mobile Phase pH: The ionization states of both amoxicillin (pKa ≈ 2.4, 7.4, 9.6) and clavulanic acid (pKa ≈ 2.7) are highly dependent on the mobile phase pH.[1] If the pH is too close to the pKa of either compound, peak shape can deteriorate, leading to poor resolution.

  • Incorrect Mobile Phase Composition: The type and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the mobile phase significantly affect the retention times and selectivity of the separation.

  • Column Degradation: Loss of stationary phase, column voids, or contamination of the column or inlet frit can lead to peak broadening and tailing, thereby reducing resolution.

  • Inappropriate Flow Rate: A flow rate that is too high can decrease resolution by not allowing sufficient time for partitioning between the mobile and stationary phases.

  • Sample Overload: Injecting a sample that is too concentrated can lead to broad, asymmetric peaks.

Q2: How does mobile phase pH affect the resolution of amoxicillin and clavulanate?

A2: Mobile phase pH is a critical parameter for achieving good resolution between amoxicillin and clavulanate. Since both are ionizable compounds, their retention on a reversed-phase column is heavily influenced by their charge. To achieve optimal separation, the pH of the mobile phase should be controlled to ensure that both compounds are in a consistent and preferably neutral state. A pH of around 4.4 to 5.0 is often effective for their separation.[2][3]

The Relationship Between pH, pKa, and Analyte Ionization

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Ionization State & Retention (Reversed-Phase) ph_low pH < pKa protonated Protonated (Less Polar) Higher Retention ph_low->protonated ph_equal_pka pH = pKa mixed 50% Protonated / 50% Deprotonated Poor Peak Shape ph_equal_pka->mixed ph_high pH > pKa deprotonated Deprotonated (More Polar) Lower Retention ph_high->deprotonated

Caption: Impact of mobile phase pH on analyte ionization and retention.

Q3: What are some recommended mobile phase compositions for the analysis of amoxicillin and clavulanate?

A3: A common approach for the reversed-phase HPLC separation of amoxicillin and clavulanate involves using a buffered aqueous solution with an organic modifier. Phosphate (B84403) buffers are frequently used to maintain a stable pH.

Buffer ComponentOrganic ModifierTypical Ratio (Aqueous:Organic)pHResulting Resolution (Rs)
Monobasic Sodium PhosphateMethanol95:54.4> 3.5[4]
Monobasic Sodium PhosphateMethanol91:94.43.88
Disodium Hydrogen PhosphateMethanol90:105.0Good Separation[3]
Phosphate BufferAcetonitrile99:1 (starting)5.0Good for related substances

Q4: My peaks are tailing. What should I do?

A4: Peak tailing for amoxicillin and clavulanate is often caused by secondary interactions with the stationary phase or issues with the column. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the pH can help to protonate residual silanol (B1196071) groups on the silica-based column, reducing their interaction with the analytes.

  • Increase Buffer Strength: A higher buffer concentration can sometimes help to mask active sites on the stationary phase.

  • Use an End-capped Column: These columns have fewer accessible silanol groups, which minimizes tailing for polar compounds.

  • Check for Column Contamination: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Reduce Sample Concentration: Overloading the column can lead to peak tailing. Try diluting your sample.

Q5: I am observing peak fronting. What is the likely cause?

A5: Peak fronting is less common than tailing for these analytes but can occur. The most common causes are:

  • Sample Overload: Injecting too much of the sample can saturate the column. Reduce the injection volume or dilute the sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the mobile phase.

Q6: What causes split peaks and how can I fix them?

A6: Split peaks can be caused by a few issues:

  • Partially Blocked Column Inlet Frit: Particulates from the sample or mobile phase can clog the frit, causing the sample to be distributed unevenly onto the column. Try back-flushing the column or replacing the frit.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch can sometimes lead to peak splitting, especially for early eluting peaks. Ensure your sample is dissolved in a solvent compatible with the mobile phase.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for Amoxicillin and Clavulanate

This protocol is based on a commonly cited method for the simultaneous determination of amoxicillin and clavulanate in pharmaceutical formulations.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150-250 mm, 5 µm particle size.

  • Mobile Phase:

    • Buffer Preparation: Dissolve 7.8 g of monobasic sodium phosphate in 900 mL of HPLC-grade water. Adjust the pH to 4.4 with phosphoric acid or 10 N sodium hydroxide, and then dilute to 1000 mL with water.

    • Mobile Phase Composition: Mix the prepared buffer and methanol in a ratio of 95:5 (v/v). Filter and degas the mobile phase before use.

  • Flow Rate: 1.0 - 2.0 mL/min.[2][3]

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Standard Solution Preparation: Prepare a standard solution containing known concentrations of USP Amoxicillin RS and USP Clavulanate Lithium RS in water.

  • Sample Preparation: Accurately weigh and dissolve the sample in water to obtain a nominal concentration similar to the standard solution. Filter the sample solution through a 0.45 µm filter before injection.

System Suitability:

  • Resolution: The resolution between the amoxicillin and clavulanate peaks should be not less than 3.5.[4]

  • Tailing Factor: The tailing factor for each peak should be not more than 1.5.[4]

  • Relative Standard Deviation (RSD): The RSD for replicate injections should be not more than 2.0%.[4]

References

Technical Support Center: Enhancing the Stability of Reconstituted Amoxicillin-Clavulanic Acid for Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with reconstituted amoxicillin-clavulanic acid for injection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of reconstituted amoxicillin-clavulanic acid.

Issue Possible Cause Recommended Solution
Rapid degradation of clavulanic acid observed in stability studies. Inappropriate pH of the reconstitution medium. Clavulanic acid is highly susceptible to degradation at acidic and alkaline pH. Its maximum stability is observed around a neutral pH.[1][2]Ensure the pH of the reconstitution diluent is maintained in the neutral range (around pH 6.0-7.0).[1][2] Consider using a buffered solution to maintain a stable pH throughout the experiment.
Elevated storage temperature. Higher temperatures significantly accelerate the degradation of both amoxicillin (B794) and, more so, clavulanic acid.[3][4][5][6]Reconstituted solutions should be stored at refrigerated temperatures (2-8°C) immediately after preparation and during storage to minimize degradation.[3][5][7]
Presence of metallic ions. Metallic ions can catalyze the degradation of amoxicillin.[1][2]Avoid using containers or equipment with exposed metal surfaces that can leach ions into the solution.[1][2] Opt for plastic or glass containers.[1][2]
Inconsistent or non-reproducible HPLC results. Inadequate sample preparation. Improper dilution, filtration, or derivatization (if applicable) can lead to variability in analytical results.Follow a validated sample preparation protocol. For clavulanic acid analysis, a derivatization step with imidazole (B134444) to form a UV-absorbing product is a common and reliable method.[8]
Column degradation. The accumulation of protein precipitates or other matrix components on the HPLC column can affect its performance over time.Consider using ultrafiltration to remove proteins from samples before injection to prolong column life.[8]
Co-elution of degradation products. Degradation products may interfere with the peaks of the active ingredients, leading to inaccurate quantification.Utilize a stability-indicating HPLC method that effectively separates amoxicillin and clavulanic acid from their degradation products.[9][10] An alkali blanking procedure can help detect any underlying co-eluting peaks.[8]
Visible changes in the reconstituted solution (e.g., color change, precipitation). pH shift or degradation. Changes in the solution's appearance, such as discoloration, can be an indicator of chemical degradation and pH changes.[6][11]Monitor the pH of the solution over time. Any visible change should prompt a re-evaluation of the storage conditions and formulation components.
Concentration-dependent instability. At higher concentrations, the rate of degradation, particularly of amoxicillin, can increase.[12]If high concentrations are necessary, carefully evaluate the stability at the specific concentration and consider adjusting the pH to optimize stability.[12][13]

Frequently Asked Questions (FAQs)

1. What is the optimal pH for the stability of reconstituted amoxicillin-clavulanic acid?

Amoxicillin is most stable in acidic conditions, while clavulanic acid exhibits maximum stability at a neutral pH (around 6.0-7.0).[1][2] Since the overall stability of the combination is largely dictated by the less stable clavulanic acid, maintaining a neutral pH is crucial for enhancing the stability of the reconstituted product.[1]

2. How does temperature affect the stability of the reconstituted solution?

Temperature is a critical factor influencing the stability of reconstituted amoxicillin-clavulanic acid. Elevated temperatures significantly accelerate the degradation of both components, with clavulanic acid being particularly sensitive.[3][4][5][6] Studies have shown that storage at room temperature leads to a rapid loss of potency, especially for clavulanic acid.[3][5] Therefore, it is imperative to store reconstituted solutions at refrigerated temperatures (2-8°C).[3][5][7]

3. What type of diluent should be used for reconstitution?

The type of water used for reconstitution (e.g., distilled, treated tap water, or mineral water) does not appear to have a significant detrimental effect on the stability of this compound, provided the solution is stored under appropriate temperature conditions.[7][14] However, it is essential to ensure the diluent does not alter the pH of the final solution to a range that promotes degradation. For intravenous administration, compatible infusion fluids include 0.9% sodium chloride, Hartmann's, and Ringer's solution.[15]

4. How long is the reconstituted solution stable?

The stability of the reconstituted solution is dependent on storage conditions. When refrigerated at 2-8°C, the reconstituted oral suspension is generally stable for up to 7 days.[3][15] However, at room temperature, the stability is significantly reduced, with some studies indicating stability for only up to 5 days.[3] For intravenous solutions, the stability after reconstitution and dilution is often much shorter, typically a few hours at room temperature.[15] It is crucial to refer to the specific product information for recommended storage times.[15]

5. Can reconstituted this compound be stored in separate containers before administration?

Yes, preparing and storing this compound in separate containers can significantly enhance their stability, particularly for continuous infusion therapy.[16] This approach mitigates the catalytic effect that clavulanic acid can have on amoxicillin degradation in solution.[17] Studies have shown that when stored separately at 4°C, amoxicillin can retain 90% of its initial concentration for over 80 hours, and clavulanic acid for over 150 hours.[16]

Data Presentation

Table 1: Effect of pH on the Stability of this compound

pHAmoxicillin StabilityClavulanic Acid StabilityReference
Acidic (e.g., 3.0)More stableSignificantly less stable[1][2]
Neutral (e.g., 7.0)Less stable than acidic pHMost stable[1][2]
Alkaline (e.g., 10.0)Less stableSignificantly less stable[1][2]

Table 2: Effect of Temperature on the Shelf-Life (t90) of this compound

TemperatureAmoxicillin Shelf-Life (t90)Clavulanic Acid Shelf-Life (t90)Reference
4°C7.8 - 10 hours (in co-amoxiclav)Not specified in this study[18][19]
4°C80.3 hours (stored separately)152 hours (stored separately)[16]
Ambient (23-25°C)5.9 - 8.8 hours (in co-amoxiclav)Not specified in this study[18][19]
25°C24.8 hours (stored separately)26 hours (stored separately)[16]
37°C3.5 - 4.5 hours (in co-amoxiclav)Not specified in this study[18][19]
37°C9 hours (stored separately)6.4 hours (stored separately)[16]

Experimental Protocols

Key Experiment: Stability-Indicating HPLC Method for Simultaneous Quantification of this compound

This protocol outlines a typical reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the stability of this compound in a reconstituted formulation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV detector. A photodiode array detector is recommended for stress studies to evaluate peak purity.[9][10]

  • Column: A C18 column (e.g., Inertsil C18, 250 × 4.0 mm, 4 µm) is commonly used.[9][10]

  • Mobile Phase: A mixture of a buffer solution (e.g., pH 5.0 buffer) and an organic modifier like methanol (B129727) or acetonitrile. A common composition is a 95:5 (v/v) ratio of buffer to methanol.[9]

  • Flow Rate: Typically around 1 ml/minute.[9]

  • Detection Wavelength: 220 nm is a suitable wavelength for the simultaneous detection of both this compound.[9][10]

  • Injection Volume: 20 µl.[10]

2. Preparation of Standard and Sample Solutions:

  • Standard Solutions: Prepare stock solutions of this compound reference standards in a suitable solvent. Further dilute to create a series of calibration standards covering the expected concentration range of the samples.

  • Sample Solutions: Reconstitute the amoxicillin-clavulanic acid formulation according to the experimental design. At specified time points, withdraw an aliquot of the sample, dilute it to fall within the calibration range, and filter it through a 0.45 µm filter before injection.

3. Forced Degradation Studies (for Method Validation):

To ensure the method is stability-indicating, subject the drug product to stress conditions as per ICH guidelines, including:

  • Acid and Alkaline Hydrolysis: Treat the sample with acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH).

  • Oxidation: Expose the sample to an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Heat the sample solution.

  • Photolysis: Expose the sample to UV light.

Analyze the stressed samples to confirm that the degradation products are well-resolved from the parent drug peaks.[9][10]

4. Data Analysis:

  • Construct calibration curves by plotting the peak area against the concentration for the standard solutions.

  • Determine the concentration of this compound in the test samples by interpolating their peak areas from the respective calibration curves.

  • Calculate the percentage of the initial concentration remaining at each time point to assess the stability.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation Reconstitution Reconstitute Amoxicillin- Clavulanic Acid Storage Store under defined conditions (pH, Temp) Reconstitution->Storage Sampling Sample at Time Points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Amoxicillin & Clavulanic Acid HPLC->Quantification Degradation Determine Degradation Kinetics Quantification->Degradation Stability Assess Stability Degradation->Stability Degradation_Factors cluster_factors Influencing Factors Stability Stability of Reconstituted Amoxicillin-Clavulanic Acid pH pH pH->Stability High/Low pH decreases stability Temperature Temperature Temperature->Stability High Temp decreases stability Diluent Diluent Composition Diluent->Stability Can alter pH Concentration Concentration Concentration->Stability High conc. can decrease stability Light Light Exposure Light->Stability Can cause degradation Container Container Material Container->Stability Metallic ions decrease stability

References

Mitigating the catalytic effect of clavulanic acid on amoxicillin degradation in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amoxicillin (B794) and clavulanic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the catalytic effect of clavulanic acid on amoxicillin degradation in your in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why does amoxicillin degrade faster in the presence of clavulanic acid?

A1: Clavulanic acid can act as a catalyst in the hydrolysis of amoxicillin.[1][2] This interaction is concentration-dependent and leads to an accelerated degradation of amoxicillin beyond its inherent instability in aqueous solutions.[1] While clavulanic acid inhibits β-lactamase enzymes, it can also contribute to the degradation of the β-lactam ring of amoxicillin through other chemical mechanisms.

Q2: What are the primary factors that influence the stability of amoxicillin-clavulanic acid solutions?

A2: The main factors are pH, temperature, and the composition of the buffer system.[3][4] Both amoxicillin and clavulanic acid have specific pH ranges for optimal stability. Temperature significantly impacts the degradation rate, with higher temperatures leading to faster degradation.[5] Additionally, certain buffer salts, like citrate (B86180) and phosphate (B84403), have been shown to catalyze the degradation of both compounds.[3][4]

Q3: What is the optimal pH for the stability of an amoxicillin-clavulanic acid solution?

A3: The optimal pH for the combination is a compromise. Amoxicillin is most stable in a slightly acidic environment, while clavulanic acid's stability is maximal at a neutral pH of around 6.0 to 7.2. For the combination, a pH in the range of 6.0-7.0 is generally recommended to balance the stability of both components.

Q4: Can I use common buffer systems like phosphate or citrate buffers for my experiments?

A4: It is not recommended. Both phosphate and citrate buffers have been reported to have a marked catalytic effect on the degradation of this compound.[3][4] It is advisable to use a non-catalytic buffer system for your in-vitro studies.

Q5: Are there any recommended stabilizers to add to my in-vitro solution?

A5: Yes, maintaining a specific ionic strength with sodium chloride has been shown to have a significant stabilizing effect on amoxicillin in the presence of clavulanic acid.[6] One study reported that maintaining an ionic strength of 0.5 with sodium chloride increased the shelf-life of amoxicillin substantially.[6]

Troubleshooting Guide

Issue 1: Rapid degradation of amoxicillin observed even at low temperatures.
Possible Cause Troubleshooting Step Expected Outcome
Inappropriate Buffer System Switch from phosphate or citrate buffers to a non-catalytic buffer such as Tromethamine (Tris) buffer.Reduced catalytic degradation of amoxicillin.
Incorrect pH of the Solution Measure and adjust the pH of your solution to the optimal range of 6.0-7.0 using a calibrated pH meter.Slower degradation rate of both this compound.
High Concentration of Amoxicillin Amoxicillin can undergo autocatalytic degradation at high concentrations.[3] If experimentally feasible, consider using lower concentrations.Reduced rate of amoxicillin self-degradation.
Issue 2: Inconsistent results between experimental repeats.
Possible Cause Troubleshooting Step Expected Outcome
Variable pH Ensure consistent pH across all samples by preparing a fresh buffer for each experiment and verifying the pH after the addition of all components.Improved reproducibility of degradation kinetics.
Inconsistent Ionic Strength Maintain a constant ionic strength in your solutions by adding an inert salt like NaCl. A concentration to achieve an ionic strength of 0.5 is a good starting point.[6]More consistent and potentially slower degradation rates.
Temperature Fluctuations Use a calibrated and stable incubator or water bath to maintain a constant temperature throughout the experiment.Consistent and predictable degradation profiles.

Data Presentation

Table 1: Effect of pH on the Stability of this compound

pHAmoxicillin Half-life (t½) at 25°CClavulanic Acid Half-life (t½) at 25°CReference
5.0LongerShorterGeneral Trend
6.5Approx. 22.8 hoursApprox. 4.0 hours[3]
8.0ShorterShorterGeneral Trend

Table 2: Effect of Temperature on the Shelf-Life (t₉₀) of this compound in Solution

TemperatureAmoxicillin Shelf-life (t₉₀)Clavulanic Acid Shelf-life (t₉₀)Reference
4°C80.3 hours152 hours[2]
25°C24.8 hours26 hours[2]
37°C9 hours6.4 hours[2]

Experimental Protocols

Protocol 1: In-Vitro Stability Testing of Amoxicillin-Clavulanic Acid
  • Preparation of Solutions:

    • Prepare a stock solution of your chosen non-catalytic buffer (e.g., Tris-HCl) at the desired pH (e.g., 6.5).

    • To stabilize the solution, add sodium chloride to the buffer to achieve a final ionic strength of 0.5.

    • Accurately weigh and dissolve amoxicillin and potassium clavulanate in the prepared buffer to achieve the desired final concentrations.

  • Incubation:

    • Aliquot the solution into multiple sealed, inert containers (e.g., glass vials).

    • Place the containers in a temperature-controlled environment (e.g., incubator or water bath) set to the desired experimental temperature.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from one of the containers.

    • Immediately quench any further degradation by diluting the sample in the mobile phase for HPLC analysis and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constants (k), half-lives (t½), and shelf-lives (t₉₀).

Protocol 2: Stability-Indicating HPLC Method

This protocol is a general guideline and may require optimization for your specific equipment and experimental conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a suitable buffer (e.g., pH 5.0 buffer) and an organic modifier like methanol (B129727) or acetonitrile. A common ratio is 95:5 (v/v) buffer to organic modifier.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

    • Injection Volume: 20 µL.[7]

  • Standard Preparation:

    • Prepare individual stock solutions of this compound of known concentrations in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range in your samples.

  • Sample Preparation:

    • Dilute the samples collected from the stability study (Protocol 1) with the mobile phase to fall within the calibration range.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak areas for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

cluster_workflow Experimental Workflow prep Prepare Buffered Solution (pH 6.5, with NaCl) add_drugs Dissolve Amoxicillin & Clavulanic Acid prep->add_drugs incubate Incubate at Constant Temperature add_drugs->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data Determine Degradation Kinetics analyze->data

A streamlined workflow for in-vitro stability testing.

cluster_degradation Degradation Pathways Amox_Clav Amoxicillin + Clavulanic Acid in Aqueous Solution Hydrolysis Hydrolysis Amox_Clav->Hydrolysis H₂O Catalysis Clavulanate-Catalyzed Hydrolysis Amox_Clav->Catalysis [Clavulanate] Autocatalysis Amoxicillin Autocatalysis Amox_Clav->Autocatalysis [Amoxicillin] Degradation_Products Degradation Products Hydrolysis->Degradation_Products Catalysis->Degradation_Products Autocatalysis->Degradation_Products

Primary degradation pathways for amoxicillin in the presence of clavulanic acid.

node_action node_action node_ok node_ok start Rapid Amoxicillin Degradation? check_buffer Using Phosphate or Citrate Buffer? start->check_buffer change_buffer Switch to a non-catalytic buffer (e.g., Tris) check_buffer->change_buffer Yes check_ph Is pH between 6.0 and 7.0? check_buffer->check_ph No change_buffer->check_ph adjust_ph Adjust pH to 6.0-7.0 check_ph->adjust_ph No check_ionic_strength Is Ionic Strength Controlled? check_ph->check_ionic_strength Yes adjust_ph->check_ionic_strength add_nacl Add NaCl to maintain constant ionic strength (e.g., 0.5) check_ionic_strength->add_nacl No stable Experiment Optimized check_ionic_strength->stable Yes add_nacl->stable

A troubleshooting guide for rapid amoxicillin degradation.

References

Technical Support Center: Adjusting for Pharmacokinetic Variability of Amoxicillin and Clavulanic Acid in Pediatric Populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pharmacokinetic studies of amoxicillin (B794) and clavulanic acid in pediatric populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the high pharmacokinetic variability of amoxicillin and clavulanic acid in children?

A1: The significant variability in the pharmacokinetics of this compound in pediatric populations is multifactorial. Key contributing factors include:

  • Age-related physiological changes: Organ function, particularly renal clearance, matures throughout infancy and childhood. Neonates and young infants have lower glomerular filtration rates, leading to slower drug elimination and longer half-lives compared to older children and adults.[1][2] Body composition also changes with age, affecting the volume of distribution of water-soluble drugs like amoxicillin.[2]

  • Body weight: Dosing in pediatrics is typically based on body weight (mg/kg) to account for size differences.[1][3]

  • Genetic factors: Polymorphisms in genes encoding drug transporters can influence drug disposition.

  • Disease state: Conditions such as renal impairment can significantly alter drug clearance.[1] Underlying illnesses can also affect drug absorption and distribution.

  • Drug formulation and administration: The oral absorption of amoxicillin can be influenced by the formulation (e.g., suspension, chewable tablets) and co-administration with food.[4]

Q2: How does the oral bioavailability of this compound differ between children and adults?

A2: The oral bioavailability of amoxicillin is generally good in both adults and children. However, factors specific to pediatric populations can influence absorption. For instance, gastric pH is higher in neonates and infants, which can affect the stability and dissolution of acid-labile drugs.[2] Gastric emptying time and intestinal motility also differ in younger age groups, potentially altering the rate and extent of drug absorption.[2] Studies have reported an oral bioavailability of amoxicillin in children to be around 58.7% to 62.7%.[5][6] Clavulanic acid is also well-absorbed orally, but its bioavailability can be more variable.[7]

Q3: What are the recommended dosing regimens for amoxicillin-clavulanic acid in different pediatric age groups?

A3: Dosing recommendations for amoxicillin-clavulanic acid in children are based on the amoxicillin component and vary with age, weight, and the severity of the infection. It is crucial to use the correct formulation to ensure the appropriate ratio of amoxicillin to clavulanic acid.[8]

Table 1: General Pediatric Dosing Recommendations for Amoxicillin-Clavulanate (based on the amoxicillin component)

Age GroupIndicationRecommended Dosage
Neonates and Infants < 3 monthsGeneral Dosing30 mg/kg/day divided every 12 hours[9]
Infants and Children ≥ 3 months (<40 kg)Mild to Moderate Infections20-45 mg/kg/day divided every 8 or 12 hours[9][10]
Severe Infections (e.g., otitis media, pneumonia)80-90 mg/kg/day divided every 12 hours[9]
Children ≥ 40 kg-Adult dosing recommendations apply[10]

Note: These are general recommendations. Clinicians should consult specific guidelines for different infections and individual patient characteristics.

Troubleshooting Guides

Guide 1: Bioanalytical Method for this compound in Plasma

This guide addresses common issues encountered during the quantification of this compound in plasma samples using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Table 2: Troubleshooting Common Issues in Bioanalysis

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution - Inappropriate mobile phase pH- Column degradation- Sample overload- Optimize mobile phase pH (typically 3.2-5.5 for clavulanic acid).[11]- Use a new column or a guard column.- Dilute the sample.
Low signal intensity/sensitivity - Suboptimal ionization in MS- Low UV absorbance of clavulanic acid- Analyte degradation- For MS, optimize source parameters (e.g., temperature, voltages).[11]- For UV, consider derivatization of clavulanic acid to enhance its chromophore.[11]- Ensure proper sample handling and storage (-70°C or -80°C) to prevent degradation.[5][11][12]
High variability in results - Inconsistent sample preparation- Matrix effects (ion suppression or enhancement in MS)- Automate liquid handling for precision.- Improve sample clean-up using solid-phase extraction (SPE).[13]- Use a stable isotope-labeled internal standard to correct for matrix effects.
No detectable peak for clavulanic acid - Instability of clavulanic acid in biological matrix- Collect and process samples on ice and analyze them immediately.[11]- Use a stabilizing agent in collection tubes.[11]
Guide 2: Pediatric Pharmacokinetic Study Design and Execution

This guide provides troubleshooting for common challenges in designing and conducting pediatric pharmacokinetic studies for this compound.

Table 3: Troubleshooting Pediatric Pharmacokinetic Studies

IssuePossible Cause(s)Recommended Solution(s)
Difficulty in obtaining sufficient blood volume - Ethical and practical limitations of blood draws in children- Employ a sparse sampling design, collecting fewer blood samples per individual.[14]- Utilize scavenged samples (residual blood from routine clinical tests).[15]
High inter-individual variability in pharmacokinetic parameters - Developmental changes in drug metabolism and excretion- Stratify the study population into well-defined age groups (e.g., neonates, infants, young children).- Record detailed demographic and clinical data for each participant to identify potential covariates.
Inaccurate dosing administration - Difficulty in administering precise volumes of oral suspensions to children- Use calibrated oral syringes for accurate dosing.- Provide clear instructions and training to caregivers on proper administration techniques.
Pre-analytical sample handling errors - Degradation of clavulanic acid due to improper storage- Process blood samples promptly after collection (centrifuge to separate plasma).- Immediately freeze plasma samples at -70°C or lower until analysis.[5][12]

Experimental Protocols

Protocol 1: Blood Sampling and Plasma Processing for Pharmacokinetic Analysis
  • Blood Collection:

    • Collect venous blood samples (typically 0.5-2 mL) into tubes containing EDTA as an anticoagulant.[16]

    • For sparse sampling designs, recommended time points often include a pre-dose sample (t=0), and post-dose samples at 2-3 hours and 6-8 hours.[14] More intensive sampling may include points at 0.5, 1, 1.5, 2, 4, and 6 hours post-dose.[4]

  • Plasma Separation:

    • Within 30 minutes of collection, centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage:

    • Immediately transfer the plasma supernatant into labeled cryovials.

    • Store the plasma samples frozen at -70°C or -80°C until analysis to ensure the stability of both amoxicillin and the more labile clavulanic acid.[5][12]

Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol provides a general workflow. Specific parameters will need to be optimized for individual instruments and assays.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (e.g., amoxicillin-d4).[13]

    • Precipitate proteins by adding a precipitating agent like acetonitrile (B52724) or perchloric acid, followed by vortexing and centrifugation.[17]

    • Condition an SPE cartridge (e.g., Strata-X) with methanol (B129727) and water.[13]

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes from the cartridge using an appropriate solvent.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column (e.g., UPLC BEH C18).[18]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Utilize an electrospray ionization (ESI) source, typically in negative ion mode for both analytes.

    • Monitor the specific precursor-to-product ion transitions for amoxicillin, clavulanic acid, and the internal standard in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 4: Summary of Pharmacokinetic Parameters of Amoxicillin in Pediatric Populations (Oral Administration)

Age GroupDose (mg/kg)Cmax (mg/L)Tmax (h)Half-life (h)Reference(s)
2-5 years9.11 (mean)3.5 (mean)1.32 (mean)-[19]
6-10 years12.35 (mean)4.0 (mean)1.43 (mean)-[19]
3-14 years207.2 (mean)1-1.51.4 (mean)[20]

Table 5: Summary of Pharmacokinetic Parameters of Clavulanic Acid in Pediatric Populations (Oral Administration)

Age GroupDose (mg/kg)Cmax (mg/L)Tmax (h)Half-life (h)Reference(s)
2-5 years2.34 (mean)1.2 (mean)1.39 (mean)-[19]
6-10 years3.14 (mean)1.3 (mean)1.23 (mean)-[19]
3-14 years52.0 (mean)1-1.51.0 (mean)[20]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Mandatory Visualizations

Experimental_Workflow cluster_study_design Study Design & Patient Recruitment cluster_drug_admin Drug Administration & Sampling cluster_analysis Bioanalysis cluster_pk_pd Pharmacokinetic & Pharmacodynamic Analysis Protocol Develop Protocol Ethics Obtain Ethical Approval Protocol->Ethics Recruitment Recruit Pediatric Patients Ethics->Recruitment Informed_Consent Obtain Informed Consent Recruitment->Informed_Consent Dosing Administer Amoxicillin/ Clavulanic Acid Informed_Consent->Dosing Sampling Collect Blood Samples (Sparse or Intensive) Dosing->Sampling Processing Process Samples (Centrifuge, Separate Plasma) Sampling->Processing Storage Store Plasma at -80°C Processing->Storage Extraction Sample Extraction (SPE) Storage->Extraction UPLC_MSMS UPLC-MS/MS Analysis Extraction->UPLC_MSMS Quantification Quantify Drug Concentrations UPLC_MSMS->Quantification PK_Modeling Population PK Modeling Quantification->PK_Modeling Variability Assess PK Variability PK_Modeling->Variability Dose_Optimization Dose Optimization Simulation Variability->Dose_Optimization

Caption: Experimental workflow for a pediatric pharmacokinetic study of this compound.

Dosing_Adjustment_Logic Start Patient Assessment Age_Weight Age & Weight Start->Age_Weight Infection Severity & Type of Infection Age_Weight->Infection Renal_Function Renal Function (e.g., CrCl) Infection->Renal_Function Standard_Dose Standard Dose Regimen Infection->Standard_Dose Mild/Moderate High_Dose High Dose Regimen Infection->High_Dose Severe Renal_Function->Standard_Dose Normal Renal_Function->High_Dose Normal Adjusted_Dose Dose Adjustment Required Renal_Function->Adjusted_Dose Impaired Final_Dose Select Final Dosing Regimen Standard_Dose->Final_Dose High_Dose->Final_Dose Adjusted_Dose->Final_Dose

Caption: Logical flow for pediatric dosing adjustment of amoxicillin-clavulanic acid.

References

Technical Support Center: Continuous Infusion of Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for establishing a continuous infusion method for amoxicillin (B794) and clavulanic acid. The content includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for administering amoxicillin/clavulanic acid via continuous infusion?

A1: Amoxicillin is a time-dependent antibiotic, meaning its antibacterial efficacy is maximized when the free drug concentration remains above the minimum inhibitory concentration (MIC) for an extended period.[1][2] Continuous infusion helps maintain stable plasma concentrations above the MIC, which can be crucial for optimal dosing and may improve clinical success rates, especially for infections caused by less susceptible pathogens.[1][2][3]

Q2: What are the main challenges associated with the continuous infusion of amoxicillin/clavulanic acid?

A2: The primary challenge is the limited chemical stability of both amoxicillin and, particularly, clavulanic acid in aqueous solutions at room and body temperatures.[1][4][5] Amoxicillin degradation is dependent on time, temperature, and concentration.[1] This instability can lead to a significant loss of potency during a 24-hour infusion period, potentially compromising therapeutic efficacy. Logistical issues such as the need for dedicated infusion pumps and IV lines can also be a consideration.[2][6]

Q3: Which intravenous fluids are compatible with amoxicillin/clavulanic acid?

A3: Intravenous infusions of amoxicillin/clavulanic acid are compatible with a range of fluids, including Water for Injections, 0.9% Sodium Chloride, and Ringer's solution.[7][8][9] Dextrose-containing solutions should be avoided as they can lead to lower stability.[1][9] It is also recommended not to mix amoxicillin/clavulanic acid with blood products, proteinaceous fluids, intravenous lipid emulsions, or aminoglycosides in the same container or giving set.[7]

Q4: Can amoxicillin and clavulanic acid be prepared in separate containers for continuous infusion?

A4: Yes, preparing and storing this compound in separate containers significantly improves their stability, making 24-hour continuous infusion feasible.[4][5] When stored separately at 25°C, amoxicillin retains 90% of its initial concentration for approximately 24.8 hours, and clavulanic acid for 26 hours.[4] This method allows for co-administration at a Y-site.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or Cloudiness in Solution - High Concentration: Amoxicillin has limited water solubility, especially at high concentrations (>150 mg/mL).[1]- Incompatible Diluent: Use of dextrose or other incompatible solutions.[1][9]- Temperature Fluctuation: Lower temperatures can decrease solubility.- Ensure amoxicillin concentration does not exceed recommended levels. A concentration of 25 mg/mL is suggested for optimal stability.[1]- Reconstitute and dilute only with compatible fluids like 0.9% NaCl or Water for Injection.[7][8]- Maintain a consistent storage and administration temperature.
Discoloration of the Infusion Solution (e.g., yellowing) - Degradation: Chemical degradation of amoxicillin or clavulanic acid, often accelerated by higher temperatures or prolonged storage.- This indicates significant degradation. The solution should be discarded. - Prepare fresh solutions and adhere strictly to recommended stability times (see Tables 1 and 2).- If possible, keep the infusion solution refrigerated (4-8°C) until administration and minimize exposure to room temperature.[1]
Loss of Potency (Confirmed by Assay) - Exceeded Stability Time: The infusion duration has surpassed the known stability of the drug combination at the given temperature and concentration.[1][8]- Inappropriate Storage: Storage at elevated temperatures (e.g., room temperature for extended periods or 37°C) significantly accelerates degradation.[4][8]- Shorten the infusion duration per bag. For example, at room temperature, a combined solution may only be stable for 6-8 hours.[8] Consider replacing the infusion bag more frequently.- For infusions longer than 8-12 hours, refrigeration of the solution is critical.[1]- Consider the two-bag method, infusing this compound from separate containers via a Y-site to achieve 24-hour stability.[4][5]
IV Line Occlusion - Crystalluria/Precipitation: High concentrations of amoxicillin can lead to the formation of crystals, especially if the solution is cooled.[7]- Incompatibility: Mixing with incompatible drugs at a Y-site.- Maintain adequate fluid intake and urinary output during high-dose administration to reduce the risk of crystalluria.[7]- Use a lower concentration of amoxicillin for the infusion.- Check Y-site compatibility with all other co-administered medications.[9]

Quantitative Data Summary

Table 1: Stability of Combined Amoxicillin/Clavulanic Acid in Various Infusion Fluids

TemperatureInfusion FluidTime to 90% Amoxicillin Potency (t₉₀)Citation
4°CWater for Injection (WFI)10.0 hours[8]
4°C0.9% NaCl8.7 hours[8]
4°CRinger's Solution7.8 hours[8]
Ambient (23-25°C)WFI8.8 hours[8]
Ambient (23-25°C)0.9% NaCl7.2 hours[8]
Ambient (23-25°C)Ringer's Solution5.9 hours[8]
37°CWFI4.5 hours[8]
37°C0.9% NaCl3.8 hours[8]
37°CRinger's Solution3.5 hours[8]

Table 2: Stability of this compound in Separate Containers (in 0.9% NaCl)

TemperatureComponentTime to 90% Potency (t₉₀)Citation
4°CAmoxicillin80.3 hours[4][5]
4°CClavulanic Acid152.0 hours[4][5]
25°CAmoxicillin24.8 hours[4][5]
25°CClavulanic Acid26.0 hours[4][5]
37°CAmoxicillin9.0 hours[4][5]
37°CClavulanic Acid6.4 hours[4][5]

Experimental Protocols

Protocol 1: Continuous Infusion Using a Single Combined Solution

This protocol is suitable for shorter-duration infusions where stability is manageable.

  • Reconstitution:

    • Aseptically reconstitute a 1.2g vial (1g amoxicillin, 200mg clavulanic acid) with 20mL of Water for Injection (WFI).[10][11]

    • Shake well until the powder is completely dissolved. The final concentration in the vial will be 50 mg/mL of amoxicillin.[9]

  • Dilution:

    • Immediately withdraw the reconstituted solution.

    • Further dilute in a polyolefin infusion bag containing a compatible intravenous fluid (e.g., 100mL of 0.9% Sodium Chloride) to the desired final concentration.[8][10] For improved stability, a final concentration of 25 mg/mL for amoxicillin is recommended.[1]

  • Storage and Administration:

    • If not for immediate use, store the infusion bag at 4-8°C.[1]

    • Administer via a calibrated infusion pump over the desired period (e.g., 8 hours).

    • The infusion must be completed within the stability times indicated in Table 1. For example, if using 0.9% NaCl at room temperature, the infusion should be completed within approximately 7 hours.[8]

Protocol 2: Continuous Infusion Using Separate this compound Solutions (Y-Site Administration)

This protocol is recommended for achieving a stable 24-hour continuous infusion.

  • Reconstitution and Dilution (Amoxicillin):

    • Aseptically reconstitute the required dose of amoxicillin with WFI.

    • Further dilute in an infusion bag with 0.9% NaCl to the final desired volume for a 24-hour infusion.

    • Store the prepared amoxicillin solution at 4°C until use. It is stable for up to 80.3 hours.[4]

  • Reconstitution and Dilution (Clavulanic Acid):

    • Aseptically reconstitute the required dose of potassium clavulanate with WFI.

    • Further dilute in a separate infusion bag with 0.9% NaCl to the final desired volume for a 24-hour infusion.

    • Store the prepared clavulanic acid solution at 4°C until use. It is stable for up to 152 hours.[4]

  • Administration:

    • At room temperature (25°C), both solutions are stable for approximately 24 hours.[4]

    • Connect each infusion bag to a separate channel of a multi-channel infusion pump.

    • Connect the two lines to the patient's intravenous catheter via a Y-site connector.

    • Set the infusion rates for each pump to deliver the total volume over 24 hours.

Visualizations

Experimental_Workflow_Single_Bag Workflow for Single-Bag Continuous Infusion cluster_storage Storage cluster_admin Administration Reconstitute Reconstitute Vial (Amoxicillin + Clavulanate) with WFI Dilute Dilute in Infusion Bag (e.g., 0.9% NaCl) Reconstitute->Dilute Immediately Store Store at 4-8°C (if not for immediate use) Dilute->Store Administer Administer via Infusion Pump Dilute->Administer Immediate Use Store->Administer Within stability limits Monitor Monitor for Precipitation & Discoloration Administer->Monitor

Caption: Workflow for preparing a single-bag continuous infusion.

Troubleshooting_Logic Troubleshooting Stability Issues start Infusion Issue Observed? precip Precipitation or Cloudiness? start->precip color Discoloration? precip->color No action_conc Check & Lower Concentration precip->action_conc Yes potency Loss of Potency? color->potency No action_discard Discard Solution Prepare Fresh color->action_discard Yes action_time Shorten Infusion Time or Use Separate Bags potency->action_time Yes end_node Continue Infusion potency->end_node No action_fluid Verify Compatible Fluid (e.g., 0.9% NaCl) action_conc->action_fluid action_fluid->end_node action_discard->end_node With new solution action_temp Refrigerate Solution Until Use action_time->action_temp action_temp->end_node

Caption: Decision tree for troubleshooting common stability issues.

References

Refinement of breakpoints for amoxicillin-clavulanate against resistant S. pneumoniae strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of amoxicillin-clavulanate breakpoints against resistant Streptococcus pneumoniae strains.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for amoxicillin-clavulanate against our S. pneumoniae isolates. What could be the underlying reasons and how can we troubleshoot this?

A1: Several factors could contribute to elevated amoxicillin-clavulanate MICs for S. pneumoniae. Here’s a troubleshooting guide:

  • Verify Experimental Technique:

    • Inoculum Preparation: Ensure the inoculum density is standardized, typically to a 0.5 McFarland standard, to yield approximately 5 x 10^5 CFU/mL in the final test. An overly dense inoculum can lead to falsely elevated MICs.

    • Media and Incubation: Use appropriate testing media (e.g., cation-adjusted Mueller-Hinton broth with 2-5% lysed horse blood) and incubate at 35°C ± 2°C in an atmosphere of 5% CO2 for 20-24 hours. Suboptimal conditions can affect bacterial growth and antibiotic activity.

    • Amoxicillin-Clavulanate Reagent: Confirm the correct 2:1 ratio of amoxicillin (B794) to clavulanic acid is being used for testing. Ensure the reagent has been stored correctly and has not expired, as clavulanate is particularly labile.

  • Investigate Resistance Mechanisms:

    • PBP Alterations: The primary mechanism of β-lactam resistance in S. pneumoniae involves alterations in penicillin-binding proteins (PBPs), which reduce their affinity for amoxicillin.[1][2] Consider sequencing key PBP genes (pbp1a, pbp2b, pbp2x) to identify mutations associated with resistance.

    • Efflux Pumps: While less common for β-lactams in pneumococci, efflux mechanisms can contribute to reduced susceptibility.[3]

  • Strain Identification and Characterization:

    • Confirm the purity of your isolates and verify their identification as S. pneumoniae. Contamination with other species can lead to erroneous results.

    • Characterize the serotype of your isolates, as certain serotypes are more frequently associated with resistance.[1]

Q2: How do we choose between CLSI and EUCAST breakpoints for our study on amoxicillin-clavulanate against S. pneumoniae?

A2: The choice between Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints depends on the geographical location of your study, the intended audience for your data, and specific research goals.

  • Geographical and Regulatory Context: CLSI guidelines are predominantly used in North America, while EUCAST guidelines are standard across Europe.[4] Aligning with the local standard is crucial if your research has clinical implications.

  • Breakpoint Differences: EUCAST breakpoints for amoxicillin-clavulanate against S. pneumoniae can be more restrictive than CLSI's, which may lead to a higher reported resistance rate.[4][5] Be aware of these differences when comparing datasets that use different standards.

  • PK/PD Considerations: Both organizations base their breakpoints on pharmacokinetic/pharmacodynamic (PK/PD) principles, but their methodologies and resulting values can differ.[6] It is essential to clearly state which guideline is being followed in your methodology and to interpret the results within that specific framework.

Q3: Our team is designing a study to evaluate a new amoxicillin-clavulanate formulation. What are the key PK/PD parameters we should consider for S. pneumoniae?

A3: For β-lactam antibiotics like amoxicillin, the most critical pharmacodynamic parameter for predicting efficacy against S. pneumoniae is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).[7][8]

  • Target %fT>MIC: For penicillins against S. pneumoniae, a target of 40-50% fT>MIC is generally associated with bacteriological cure.[7][8][9]

  • Modeling and Simulation: Monte Carlo simulations are valuable tools for predicting the probability of target attainment (PTA) for a given dosing regimen against a population of isolates with a known MIC distribution.[10] A cumulative fraction of response (CFR) of over 90% is often considered optimal.[10]

  • High-Dose Regimens: For strains with elevated MICs (e.g., ≥2 µg/mL), standard dosage regimens may be insufficient to achieve the target %fT>MIC.[1] Higher doses or pharmacokinetically enhanced formulations may be necessary to provide adequate coverage.[7][9][11][12]

Data Presentation

Table 1: Amoxicillin-Clavulanate Breakpoints for S. pneumoniae (Non-Meningitis Isolates)

GuidelineSusceptible (S)Intermediate (I)Resistant (R)
CLSI (Oral) ≤2 µg/mL4 µg/mL≥8 µg/mL
EUCAST (Standard Dose) ≤0.5 µg/mL>0.5 µg/mL-
EUCAST (High Dose) ≤1 µg/mL>1 µg/mL-

Note: Breakpoints are expressed as the amoxicillin concentration in a 2:1 ratio with clavulanic acid. EUCAST categorizes isolates as Susceptible (S), Susceptible, Increased Exposure (I), and Resistant (R). For simplicity in this table, 'I' under EUCAST would fall into the ">" categories shown.

Table 2: Pharmacodynamic Targets for Amoxicillin against S. pneumoniae

ParameterTarget for Bacteriological EfficacyKey Considerations
%fT>MIC 40-50% of the dosing intervalThe primary driver of efficacy for β-lactams.[7][8][9]
Probability of Target Attainment (PTA) >90%Assesses the likelihood that a specific dosing regimen will achieve the target %fT>MIC.[10]
Cumulative Fraction of Response (CFR) >90%Integrates PTA with the MIC distribution of a bacterial population to predict the overall success rate of a regimen.[10]

Experimental Protocols

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of amoxicillin-clavulanate against S. pneumoniae.

  • Isolate Preparation:

    • Subculture the S. pneumoniae isolate on a suitable agar (B569324) plate (e.g., blood agar) and incubate for 18-24 hours at 35°C ± 2°C in 5% CO2.

    • Select several morphologically similar colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Preparation:

    • Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of amoxicillin-clavulanate (in a 2:1 ratio) in the supplemented broth within the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C ± 2°C in 5% CO2 for 20-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of amoxicillin-clavulanate that completely inhibits visible growth of the organism.

2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Workflow

This protocol provides a high-level overview of the steps involved in PK/PD modeling to evaluate amoxicillin-clavulanate breakpoints.

  • Pharmacokinetic (PK) Model Development:

    • Gather plasma concentration-time data for amoxicillin from human or animal studies for the dosage regimens of interest.

    • Develop a PK model (e.g., a one- or two-compartment model) to describe the absorption, distribution, metabolism, and excretion of the drug.

  • Pharmacodynamic (PD) Data Collection:

    • Determine the MIC distribution for a large, representative collection of clinical S. pneumoniae isolates using a standardized AST method.

  • Monte Carlo Simulation:

    • Integrate the PK model and the MIC distribution into a simulation framework.

    • Run a large number of virtual patient simulations (e.g., 10,000) to generate a population PK profile.

    • For each simulated patient and each MIC value, calculate the %fT>MIC.

  • Analysis and Interpretation:

    • Calculate the Probability of Target Attainment (PTA) for each MIC value.

    • Calculate the Cumulative Fraction of Response (CFR) by integrating the PTA across the entire MIC distribution of the target pathogen population.

    • Evaluate whether the CFR exceeds the desired threshold (typically ≥90%) to determine the likely clinical efficacy of the dosing regimen.[10]

Visualizations

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_plate Microtiter Plate Setup cluster_incubation Incubation & Reading Isolate S. pneumoniae Isolate Standardize Standardize to 0.5 McFarland Isolate->Standardize 1. Culture Dilute_Inoculum Dilute Inoculum Standardize->Dilute_Inoculum 2. Suspend Inoculate Inoculate Wells Dilute_Inoculum->Inoculate 4. Add to Plate Drug_Dilution Serial Drug Dilutions Drug_Dilution->Inoculate 3. Prepare Plate Incubate Incubate 20-24h at 35°C, 5% CO2 Inoculate->Incubate 5. Incubate Read_MIC Read MIC Incubate->Read_MIC 6. Observe Growth PKPD_Modeling_Logic cluster_model Modeling & Simulation cluster_analysis Analysis PK_Data Pharmacokinetic Data (Drug Concentration vs. Time) PK_Model Develop PK Model PK_Data->PK_Model MIC_Data MIC Distribution of S. pneumoniae Population Monte_Carlo Monte Carlo Simulation (10,000 Virtual Patients) MIC_Data->Monte_Carlo Input PK_Model->Monte_Carlo Input PTA Calculate Probability of Target Attainment (PTA) Monte_Carlo->PTA Output CFR Calculate Cumulative Fraction of Response (CFR) PTA->CFR Integrate over MICs Breakpoint_Refinement Breakpoint Refinement & Dosing Optimization CFR->Breakpoint_Refinement Evaluate Efficacy (>90%)

References

Technical Support Center: Development of Child-Appropriate Formulations with Stable Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of child-appropriate formulations containing stable clavulanic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing pediatric formulations of clavulanic acid?

A1: The main challenges include:

  • Inherent Instability: Clavulanic acid is highly susceptible to degradation, particularly in aqueous environments. Its β-lactam ring is prone to hydrolysis.[1]

  • Hygroscopicity: Potassium clavulanate, the commonly used salt, is extremely hygroscopic, meaning it readily absorbs moisture from the environment, which accelerates its degradation.[1][2]

  • Taste-Masking: Clavulanic acid has a bitter taste, which is a significant hurdle for pediatric compliance. Effective taste-masking is crucial for developing a palatable formulation.[3][4]

  • Dose Flexibility: Pediatric formulations often require flexible dosing based on age and weight, necessitating dosage forms like oral suspensions or dispersible tablets.[5][6]

  • Excipient Compatibility: The choice of excipients is critical as some can negatively impact the stability of clavulanic acid.[5][7]

Q2: What are the main degradation pathways for clavulanic acid?

A2: Clavulanic acid degradation is primarily driven by hydrolysis of its β-lactam ring.[1] This process is significantly influenced by pH, temperature, and the presence of moisture.[7][8] Degradation can lead to the formation of various byproducts, including pyrazines, which can cause discoloration (yellowing or browning) of the formulation.[9][10] In some cases, interactions with other substances, like amoxicillin, can catalyze degradation.[11]

Q3: How do temperature and pH affect the stability of clavulanic acid?

A3: Temperature and pH are critical factors influencing clavulanic acid stability.

  • Temperature: Elevated temperatures significantly accelerate the degradation of clavulanic acid.[7][8] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is essential to maintain stability.[12][13] Degradation is much more rapid at room temperature.[12][14]

  • pH: Clavulanic acid exhibits maximum stability in a slightly acidic to neutral pH range, typically between 6.0 and 7.2.[7][15] Degradation accelerates in both highly acidic and alkaline conditions.[16]

Troubleshooting Guide

Issue 1: Rapid degradation of clavulanic acid in a liquid formulation.
Possible Cause Troubleshooting Action
Inappropriate pH Verify and adjust the pH of the formulation to be within the optimal range of 6.0-7.2. Use a suitable buffering system to maintain pH stability.[7]
High Storage Temperature Ensure the formulation is stored at the recommended refrigerated temperature (2-8°C).[12][13] Avoid exposure to higher ambient temperatures, even for short periods.
Presence of Destabilizing Excipients Review the formulation for excipients known to be incompatible with clavulanic acid. Consider replacing them with more suitable alternatives. Certain salts can increase instability.[7]
Excessive Water Activity For powders for reconstitution, ensure low moisture content in the final product. For liquid formulations, consider non-aqueous or low-water-content systems if feasible.
Exposure to Light Protect the formulation from light by using amber-colored containers or light-resistant packaging, as light can contribute to degradation.[7]
Issue 2: Poor taste-masking and low palatability.
Possible Cause Troubleshooting Action
Insufficient Sweetener or Flavoring Agent Optimize the concentration and combination of sweeteners and flavoring agents. Children often have different taste preferences than adults.[17][18]
Direct Contact of Drug with Taste Buds Employ taste-masking technologies such as microencapsulation with polymers to create a physical barrier between the drug and taste receptors.[19]
Unpleasant Mouthfeel Optimize the viscosity and texture of the formulation. For suspensions, ensure appropriate particle size distribution to avoid a gritty texture.
Inappropriate Taste-Masking Technique Explore different taste-masking strategies like complexation with ion-exchange resins or the use of lipid-based systems.[19]

Data Presentation

Table 1: Effect of Temperature on Clavulanic Acid Degradation in Reconstituted Oral Suspensions (7-day study)

TemperatureDegradation (%)Reference
2-8°C~10-13%[12]
20°C~40%[12]
23°C (24h)15.4%[12][20]
27-29°C~45-72%[12][14]
28°C (24h)21.7%[12][20]

Table 2: Influence of pH on Clavulanic Acid Stability

pHStabilityReference
< 4.0Lower Stability[16]
4.0 - 6.0Moderate Stability[16]
6.0 - 7.2Optimal Stability [7][15]
> 7.2Lower Stability[16]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Powder for Oral Suspension

Objective: To evaluate the chemical stability of clavulanic acid in a powder for oral suspension under accelerated conditions to predict its shelf-life.

Materials:

  • Final powder formulation containing potassium clavulanate.

  • Controlled environment chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH).

  • HPLC system with a UV detector.

  • C18 reversed-phase HPLC column.

  • Potassium clavulanate reference standard.

  • Appropriate mobile phase and diluents.

Methodology:

  • Package the powder formulation in its intended final packaging.

  • Place the packaged samples in a controlled environment chamber at 40°C and 75% relative humidity.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 3, and 6 months).

  • At each time point, reconstitute the powder according to the intended instructions.

  • Immediately after reconstitution, prepare a sample solution of a known concentration in the appropriate diluent.

  • Analyze the sample solution by a validated stability-indicating HPLC method to determine the concentration of clavulanic acid.[21][22]

  • Calculate the percentage of clavulanic acid remaining compared to the initial concentration.

  • Monitor for the appearance of degradation products and any changes in physical properties (e.g., color, odor, caking).

Protocol 2: In-Vitro Taste Assessment using a Taste-Sensing System (Electronic Tongue)

Objective: To quantitatively evaluate the bitterness of the formulation and the effectiveness of the taste-masking strategy.

Materials:

  • Taste-sensing system (Electronic Tongue).

  • Sensors appropriate for detecting bitterness.

  • Reference solutions (e.g., quinine (B1679958) hydrochloride for bitterness).

  • The developed pediatric formulation.

  • Placebo formulation (without the active pharmaceutical ingredient).

Methodology:

  • Calibrate the taste-sensing system according to the manufacturer's instructions using standard taste solutions.

  • Prepare samples of the pediatric formulation and the placebo formulation.

  • Introduce the sensor array into the placebo formulation to obtain a baseline reading.

  • Rinse the sensors thoroughly with purified water.

  • Introduce the sensor array into the active formulation and record the sensor output.

  • The difference in sensor output between the active formulation and the placebo is indicative of the drug's bitterness.

  • Compare the results of different taste-masked formulations to assess the effectiveness of each strategy.

Visualizations

Clavulanic_Acid_Degradation_Pathways cluster_factors Influencing Factors Clavulanic_Acid Clavulanic Acid (β-lactam ring intact) Hydrolyzed_Intermediate Hydrolyzed Intermediate (Open β-lactam ring) Clavulanic_Acid->Hydrolyzed_Intermediate Hydrolysis Degradation_Products Degradation Products (e.g., Pyrazines) Hydrolyzed_Intermediate->Degradation_Products Further Reactions Moisture Moisture/Water Moisture->Clavulanic_Acid Temperature High Temperature Temperature->Clavulanic_Acid pH Inappropriate pH (<6.0 or >7.2) pH->Clavulanic_Acid

Caption: Degradation pathway of clavulanic acid.

Formulation_Development_Workflow start Start: Define Target Product Profile preformulation Preformulation Studies (Solubility, Stability, Excipient Compatibility) start->preformulation formulation_design Formulation Design (Dosage form, Taste-masking strategy) preformulation->formulation_design prototype_dev Prototype Development & Manufacturing formulation_design->prototype_dev analytical_dev Analytical Method Development & Validation prototype_dev->analytical_dev taste_assessment Taste Assessment (In-vitro/In-vivo) prototype_dev->taste_assessment stability_testing Stability Testing (Accelerated & Long-term) analytical_dev->stability_testing optimization Formulation Optimization stability_testing->optimization taste_assessment->optimization optimization->formulation_design Iterate scale_up Scale-up & Tech Transfer optimization->scale_up Finalized end End: Final Formulation scale_up->end

Caption: Pediatric formulation development workflow.

Troubleshooting_Decision_Tree start Instability Observed in Clavulanic Acid Formulation check_pH Is pH within 6.0 - 7.2? start->check_pH check_temp Is storage temperature 2-8°C? check_pH->check_temp Yes adjust_pH Adjust pH with suitable buffer check_pH->adjust_pH No check_moisture Is moisture content controlled? check_temp->check_moisture Yes control_temp Ensure refrigerated storage check_temp->control_temp No check_excipients Are excipients compatible? check_moisture->check_excipients Yes control_moisture Implement moisture protection (e.g., desiccants, packaging) check_moisture->control_moisture No review_excipients Review and replace incompatible excipients check_excipients->review_excipients No stable Formulation Stabilized check_excipients->stable Yes adjust_pH->check_pH control_temp->check_temp control_moisture->check_moisture review_excipients->check_excipients

Caption: Troubleshooting clavulanic acid stability.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating HPLC Methods for Amoxicillin and Clavulanic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of validated high-performance liquid chromatography (HPLC) methods for the simultaneous determination of amoxicillin (B794) and clavulanic acid is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of various methodologies, supported by experimental data, to assist in the selection and implementation of a suitable stability-indicating assay.

The combination of amoxicillin, a broad-spectrum penicillin antibiotic, and clavulanic acid, a β-lactamase inhibitor, is a widely used therapeutic agent. Ensuring the stability and quality of this combination product is critical. Stability-indicating analytical methods are essential for accurately quantifying the active pharmaceutical ingredients (APIs) in the presence of their degradation products, which may form under various environmental conditions. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose.

This guide compares key chromatographic parameters and validation data from several published stability-indicating HPLC methods.

Comparison of Chromatographic Conditions

A variety of HPLC methods have been developed and validated for the simultaneous analysis of amoxicillin and clavulanic acid. The choice of column, mobile phase, and detection wavelength are critical parameters that influence the separation and quantification of these compounds. A summary of different chromatographic conditions is presented in Table 1.

Parameter Method 1 Method 2 Method 3
Column Inertsil C18 (250 x 4.0 mm, 4 µm)[1][2][3][4]C18 (25 cm x 4.6 mm, 5 µm)[5]Reversed phase C8[6]
Mobile Phase 95:5 (v/v) mixture of pH 5.0 buffer and methanol[1][2][3][4]20:80 (v/v) mixture of methanol (B129727) and water containing disodium (B8443419) hydrogen phosphate (B84403) (pH 5.5)[5]Acetonitrile-phosphate solution-tetramethyl ammonium (B1175870) chloride solution[6]
Flow Rate 1.0 mL/min[1][2][3][4][5]1.0 mL/min[5]Not Specified
Detection UV at 220 nm[1][2][3][4][5][7]UV at 220 nm[5]UV at 220 nm[6]
Run Time < 10 minutes[6]15 minutes[5]< 7 minutes[7]

Method Validation Parameters

The validation of an analytical method ensures its reliability for the intended application. Key validation parameters for the HPLC methods are summarized in Table 2, demonstrating their linearity, sensitivity, and accuracy.

Parameter Method 1 Method 2 Method 3
Linearity Range (Amoxicillin) 79.51 to 315.32 µg/mL[1][2][3][4]Not Specified0.625-20 mg/l[6]
Linearity Range (Clavulanic Acid) 17.82 to 67.90 µg/mL[1][2][3][4]Linear[5]0.3125-10 mg/l[6]
LOD (Amoxicillin) 3.98 µg/mL[3]Not SpecifiedNot Specified
LOQ (Amoxicillin) 12.06 µg/mL[3]Not Specified0.625 mg/l[6]
LOD (Clavulanic Acid) 7.13 µg/mL[3]0.0021 µg/mL[5]Not Specified
LOQ (Clavulanic Acid) 21.62 µg/mL[3]0.0065 µg/mL[5]0.3125 mg/l[6]
Accuracy (% Recovery) Not Specified98.16% to 101.12%[5]91% to 102%[6]
Precision (%RSD) < 2%< 2%< 15% (Intra- and Inter-day)[6]

Forced Degradation Studies

Forced degradation studies are crucial for establishing the stability-indicating nature of an analytical method. These studies involve subjecting the drug substances to various stress conditions to generate potential degradation products. The method's ability to separate the intact APIs from these degradants is then evaluated.

A summary of the percentage degradation of this compound under different stress conditions from a reported study is presented in Table 3.[3]

Stress Condition % Degradation (Amoxicillin) % Degradation (Clavulanic Acid)
Acid Hydrolysis 6.65[3]23.21[3]
Base Hydrolysis 6.21[3]14.41[3]
Oxidation 5.01[3]0.00[3]
Thermal Degradation 13.12[3]17.80[3]
Photolytic Degradation 8.59[3]10.21[3]

Experimental Protocols

Chromatographic System and Conditions (Method 1)
  • HPLC System: A binary HPLC system equipped with a UV detector. A photodiode array detector was utilized for stress studies.[1][3]

  • Column: Inertsil C18 (250 x 4.0 mm, 4 µm).[1][2][3][4]

  • Mobile Phase: A 95:5 (v/v) mixture of a pH 5.0 buffer and methanol.[1][2][3][4]

  • Flow Rate: 1.0 mL/minute.[1][2][3][4]

  • Detection Wavelength: 220 nm.[1][2][3][4]

  • Injection Volume: 20 µL.[5]

  • Elution Order: Clavulanic acid elutes before amoxicillin.[1][2][3][4]

Forced Degradation Study Protocol

The stability-indicating capability of the method was demonstrated by subjecting the drug substances to stress conditions as per ICH guidelines.[1][4]

  • Acid Hydrolysis: The drug solution was treated with acid to induce degradation.

  • Alkaline Hydrolysis: The drug solution was exposed to a basic solution to force degradation.

  • Oxidative Degradation: The drug solution was treated with an oxidizing agent.

  • Thermal Degradation: The drug substance was exposed to high temperatures.

  • Photolytic Degradation: The drug solution was exposed to UV light to induce degradation.

The resulting solutions were then analyzed by the HPLC method to assess the separation of the parent peaks from any degradation products. Peak purity was also evaluated to ensure no co-eluting peaks were present at the retention times of this compound.[3]

Visualizing the Workflow

To better understand the logical flow of the method validation process, the following diagrams are provided.

HPLC Method Validation Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Stability-Indicating Method system_suitability->validated_method

Caption: Workflow for the validation of a stability-indicating HPLC method.

Forced Degradation Study drug_solution Drug Solution (Amoxicillin + Clavulanic Acid) stress_conditions Stress Conditions drug_solution->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation stress_conditions->oxidation thermal Thermal stress_conditions->thermal photo Photolytic stress_conditions->photo analysis HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Degradation analysis->evaluation

Caption: Experimental workflow for forced degradation studies.

References

A Comparative In Vitro Efficacy Analysis of Amoxicillin-Clavulanate and Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two widely utilized beta-lactam/beta-lactamase inhibitor combinations: amoxicillin-clavulanate and piperacillin-tazobactam (B1260346). The following sections present a synthesis of experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action to aid in research and development.

Executive Summary

Both amoxicillin-clavulanate and piperacillin-tazobactam are crucial in combating bacterial infections, particularly those caused by beta-lactamase-producing strains. Their in vitro efficacy, however, varies depending on the bacterial species and the specific resistance mechanisms at play. Piperacillin-tazobactam generally exhibits a broader spectrum of activity, especially against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Amoxicillin-clavulanate remains a potent option for many common pathogens. This guide delves into the specifics of their comparative performance in a laboratory setting.

Mechanism of Action

Amoxicillin (B794) and piperacillin (B28561) are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[1][2] They specifically target penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[1][2] This inhibition leads to a compromised cell wall and, ultimately, bacterial cell lysis.

Many bacteria have developed resistance to beta-lactam antibiotics by producing beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[3] Clavulanate and tazobactam (B1681243) are beta-lactamase inhibitors that have minimal intrinsic antibacterial activity.[4][5] They bind to and inactivate beta-lactamase enzymes, thereby protecting amoxicillin and piperacillin from degradation and restoring their efficacy against resistant bacteria.[4][5]

cluster_0 Bacterial Cell Beta-Lactam Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBP) Beta-Lactam Antibiotic->PBP Binds to & Inhibits Cell Wall Synthesis Cell Wall Synthesis PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to cluster_1 Mechanism of Beta-Lactamase Inhibition Beta-Lactam Antibiotic Beta-Lactam Antibiotic Beta-Lactamase Beta-Lactamase Beta-Lactam Antibiotic->Beta-Lactamase Hydrolyzes Inactive Antibiotic Inactive Antibiotic Inactive Complex Inactive Complex Beta-Lactamase Inhibitor Clavulanate or Tazobactam Beta-Lactamase Inhibitor->Beta-Lactamase Binds & Inactivates Start Start Prepare Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare Inoculum Inoculate Plate Swab Mueller-Hinton Agar Plate Prepare Inoculum->Inoculate Plate Apply Strip Apply Etest® Strip Inoculate Plate->Apply Strip Incubate Incubate Plate Apply Strip->Incubate Read MIC Read MIC at Intersection of Ellipse and Strip Incubate->Read MIC End End Read MIC->End Start Start Prepare Prepare Bacterial Suspension & Antibiotics Start->Prepare Expose Add Bacteria to Antibiotic Solutions Prepare->Expose Sample Take Aliquots at Different Time Points Expose->Sample Plate Serially Dilute and Plate Aliquots Sample->Plate Count Count CFUs and Plot Time-Kill Curve Plate->Count End End Count->End

References

A Comparative Guide to Amoxicillin Potency Assays: Microbiological vs. HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of two common analytical methods for determining the potency of amoxicillin (B794): the microbiological assay and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate assay is critical for ensuring the quality, efficacy, and safety of pharmaceutical products. This document presents supporting experimental data, detailed methodologies, and logical workflows to aid in the informed selection and implementation of these techniques in a laboratory setting.

Comparative Analysis of Performance

The potency of amoxicillin can be reliably determined by both microbiological and HPLC assays. While HPLC offers greater specificity and precision, the microbiological assay provides a direct measure of biological activity. A strong correlation is often observed between the two methods. For instance, studies comparing the potency of amoxicillin in various formulations have reported correlation coefficients between microbiological and HPLC assays to be as high as 0.996 to 0.998, indicating a strong agreement between the two techniques.[1] The choice of method often depends on the specific application, available resources, and regulatory requirements.

The following table summarizes key validation parameters for both methods, in line with FDA and ICH guidelines, to provide an objective comparison of their performance.[2][3][4][5][6][7][8][9]

Validation ParameterMicrobiological AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the inhibition of microbial growth by the antibiotic.Separates amoxicillin from other components and quantifies it based on its physicochemical properties.
Specificity Measures biological activity, but can be susceptible to interference from other antimicrobial substances.Highly specific for the amoxicillin molecule, capable of separating it from degradation products and impurities.[6][7]
Linearity Good linearity is achievable within a defined concentration range (e.g., r=0.9974).[1]Excellent linearity is consistently reported, often with a correlation coefficient (r²) ≥ 0.999.[10][11]
Accuracy (% Recovery) Typically within 98-102%.High accuracy, with recovery rates commonly between 98.0% and 101.5%.
Precision (%RSD) Repeatability and intermediate precision RSDs are generally < 5%.[12]High precision, with Relative Standard Deviation (%RSD) for repeatability and intermediate precision typically ≤ 2%.[13][14]
Limit of Detection (LOD) Dependent on the susceptibility of the test organism.Can be very low, for example, 0.2 µg/mL.[15]
Limit of Quantitation (LOQ) Dependent on the susceptibility of the test organism.Can be very low, for example, 0.7 µg/mL.[15]
Analysis Time Longer, typically requires an incubation period of 18-24 hours.[5]Rapid, with analysis times often under 15 minutes per sample.[15]
Throughput Lower throughput due to manual steps and incubation time.High throughput is achievable with the use of autosamplers.
Cost & Complexity Lower initial equipment cost, but can be labor-intensive.Higher initial equipment cost, but can be automated for lower long-term labor costs.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these assays. Below are representative experimental protocols for both the microbiological and HPLC analysis of amoxicillin.

Microbiological Assay: Cylinder-Plate Method

The agar (B569324) diffusion or cylinder-plate method is a widely used microbiological assay for antibiotic potency. It is based on the diffusion of the antibiotic from a cylinder through a solidified agar layer, resulting in a zone of inhibition of microbial growth. The diameter of this zone is proportional to the concentration of the antibiotic.

1. Materials and Reagents:

  • Test Organism: Micrococcus luteus (ATCC 9341) or Staphylococcus aureus (ATCC 29737)

  • Culture Medium: Mueller-Hinton Agar

  • Reference Standard: USP Amoxicillin RS

  • Phosphate (B84403) Buffer: 1% Potassium Phosphate Buffer, pH 6.0

  • Petri Dishes: Glass or plastic, 100 mm in diameter

  • Cylinders: Stainless steel, with specified dimensions (e.g., 8 mm outer diameter, 6 mm inner diameter, 10 mm height)[7]

  • Incubator: Maintained at 32-37°C

2. Procedure:

  • Preparation of Inoculum: A suspension of the test organism is prepared and standardized to a specific turbidity.

  • Preparation of Agar Plates: The Mueller-Hinton agar is prepared, sterilized, and cooled to 45-50°C. The standardized inoculum is added to the molten agar, mixed well, and poured into Petri dishes to a uniform thickness.

  • Preparation of Standard and Sample Solutions: Stock solutions of the amoxicillin reference standard and the test sample are prepared in phosphate buffer. A series of dilutions are made to obtain standard solutions of known concentrations. The sample solution is diluted to a concentration expected to be in the middle of the standard curve.

  • Assay Procedure:

    • Sterile cylinders are placed on the surface of the inoculated agar plates.

    • The cylinders are filled with the standard and sample solutions.

    • The plates are incubated at 32-37°C for 18-24 hours.[5]

  • Data Analysis: The diameters of the zones of inhibition are measured. A standard curve is plotted with the logarithm of the concentration versus the zone diameter. The potency of the sample is determined by interpolating from the standard curve.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly specific and precise method for the quantification of amoxicillin. It separates amoxicillin from related substances based on their polarity.

1. Materials and Reagents:

  • HPLC System: A liquid chromatograph equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[13][14][16]

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. A common mobile phase is a mixture of potassium dihydrogen phosphate buffer and methanol (e.g., 95:5 v/v).[13] The pH of the buffer is typically adjusted to around 5.0.

  • Reference Standard: USP Amoxicillin RS

  • Solvents: HPLC-grade water, methanol, and acetonitrile.

2. Chromatographic Conditions:

  • Flow Rate: Typically 1.0 mL/min.[13][16]

  • Injection Volume: 20 µL

  • Detection Wavelength: 230 nm or 283 nm.[13]

  • Column Temperature: Ambient

3. Procedure:

  • Preparation of Standard and Sample Solutions:

    • A stock solution of the amoxicillin reference standard is prepared by dissolving an accurately weighed amount in the mobile phase or a suitable diluent.

    • The sample is prepared by dissolving or diluting it in the same solvent to achieve a concentration within the linear range of the assay.

  • Analysis:

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • Equal volumes of the standard and sample solutions are injected into the chromatograph.

  • Data Analysis: The peak area of amoxicillin in the chromatograms of the sample and standard are measured. The concentration of amoxicillin in the sample is calculated by comparing its peak area to that of the standard.

Workflow and Logical Relationships

The following diagrams illustrate the workflows for the cross-validation of amoxicillin potency assays and the individual experimental processes.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Assay cluster_micro Microbiological Assay cluster_comparison Data Comparison & Validation Prep Prepare Amoxicillin Reference Standard and Test Sample Stock Solutions HPLC_Dilution Prepare working dilutions for HPLC analysis Prep->HPLC_Dilution Micro_Dilution Prepare working dilutions for microbiological assay Prep->Micro_Dilution HPLC_Analysis Inject into HPLC system and acquire chromatograms HPLC_Dilution->HPLC_Analysis HPLC_Data Calculate potency based on peak area comparison HPLC_Analysis->HPLC_Data Compare Compare Potency Results (HPLC vs. Microbiological) HPLC_Data->Compare Micro_Assay Perform agar diffusion assay and incubate plates Micro_Dilution->Micro_Assay Micro_Data Measure inhibition zones and calculate potency Micro_Assay->Micro_Data Micro_Data->Compare Validation Perform Statistical Analysis (e.g., Correlation, t-test) Compare->Validation

Caption: Cross-validation workflow for amoxicillin potency assays.

ExperimentalWorkflows cluster_hplc_workflow HPLC Experimental Workflow cluster_micro_workflow Microbiological Assay Workflow HPLC_Prep Prepare Mobile Phase and Equilibrate System HPLC_Std_Sample Prepare Standard and Sample Solutions HPLC_Prep->HPLC_Std_Sample HPLC_Inject Inject Solutions into HPLC System HPLC_Std_Sample->HPLC_Inject HPLC_Detect Detect Amoxicillin Peak (e.g., at 230 nm) HPLC_Inject->HPLC_Detect HPLC_Quantify Quantify based on Peak Area HPLC_Detect->HPLC_Quantify Micro_Media_Inoculum Prepare Culture Media and Inoculum Micro_Plates Pour Inoculated Agar Plates Micro_Media_Inoculum->Micro_Plates Micro_Std_Sample Prepare and Apply Standard and Sample Solutions Micro_Plates->Micro_Std_Sample Micro_Incubate Incubate Plates (18-24 hours) Micro_Std_Sample->Micro_Incubate Micro_Measure Measure Zones of Inhibition Micro_Incubate->Micro_Measure

References

Head-to-head comparison of different amoxicillin/clavulanic acid ratios against ESBL-producing E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge to antimicrobial therapy. The combination of amoxicillin (B794) and the β-lactamase inhibitor clavulanic acid remains a therapeutic option, but its effectiveness is influenced by the ratio of the two components. This guide provides a head-to-head comparison of different amoxicillin/clavulanic acid ratios against ESBL-producing E. coli, supported by experimental data to inform research and development.

Executive Summary

The in-vitro efficacy of amoxicillin/clavulanic acid against ESBL-producing E. coli is critically dependent on the concentration of clavulanic acid. Studies have shown that a fixed concentration of clavulanate may be more relevant than a fixed ratio of amoxicillin to clavulanate, particularly for resistant strains. While various ratios from 2:1 to 16:1 are available, their performance against ESBL producers differs significantly. Higher concentrations of clavulanic acid appear to be more effective at inhibiting ESBL enzymes, thereby restoring the activity of amoxicillin. This guide synthesizes available data to compare these different formulations.

Data Presentation: In-Vitro Efficacy of Different Amoxicillin/Clavulanic Acid Formulations

The following tables summarize quantitative data from various studies, comparing the in-vitro activity of different amoxicillin/clavulanic acid ratios and fixed concentrations against ESBL-producing E. coli.

Table 1: Comparison of Fixed Ratio (2:1) vs. Fixed Clavulanate Concentrations Against ESBL-Producing E. coli

Testing MethodAmoxicillin/Clavulanate FormulationSusceptibility Rate (%)Intermediate Rate (%)Resistance Rate (%)Reference
Broth Microdilution (CLSI)2:1 ratio90100[1]
Broth Microdilution (EUCAST)Fixed 2 mg/L ClavulanateNot specifiedNot specified55[1]
Broth Microdilution (EUCAST)Fixed 4 mg/L Clavulanate95Not specifiedNot specified[1]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Amoxicillin/Clavulanic Acid Against ESBL-Producing E. coli

Amoxicillin/Clavulanate FormulationMIC50 (µg/mL)MIC90 (µg/mL)NotesReference
Not Specified28High MICs (8 µg/mL) were associated with therapeutic failure.[2]
2:1 ratio1632Tested against trimethoprim-resistant E. coli.[3]

Table 3: Bacteriological Efficacy of Different Ratios in a Rat Respiratory Tract Infection Model (Data for S. pneumoniae and H. influenzae for comparative purposes) *[4]

Amoxicillin/Clavulanate Ratio (Dosing Regimen)Efficacy Against Strains with Amoxicillin MICs up to 8/4 µg/mL
16:1 (2000/125 mg, twice daily)Effective
8:1 (1000/125 mg, three times daily)Compared in the study
7:1 (875/125 mg, three times daily)Compared in the study
7:1 (875/125 mg, twice daily)Compared in the study
4:1 (500/125 mg, three times daily)Compared in the study

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key experiments cited in this guide.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Isolate Preparation: ESBL-producing E. coli isolates are cultured on an appropriate agar (B569324) medium (e.g., MacConkey agar) and incubated at 35°C ± 2°C for 18-24 hours.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). This suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antimicrobial Preparation: Stock solutions of amoxicillin and clavulanic acid are prepared. For fixed ratio testing (e.g., 2:1), serial dilutions are made maintaining this ratio. For fixed concentration testing, serial dilutions of amoxicillin are prepared in a broth containing a constant concentration of clavulanic acid (e.g., 2 mg/L or 4 mg/L).

  • Assay Performance: The diluted bacterial suspension and the antimicrobial dilutions are added to the wells of a microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Double-Disk Synergy Test (DDST) for ESBL Detection

This method is a phenotypic test used to detect the production of ESBLs.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described above.

  • Inoculation: A sterile cotton swab is dipped into the suspension and used to inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disk Placement: A disk containing amoxicillin/clavulanic acid (e.g., 20/10 µg) is placed in the center of the agar plate. Disks containing third-generation cephalosporins (e.g., ceftazidime, cefotaxime, ceftriaxone) and aztreonam (B1666516) are placed 20-30 mm (center to center) from the amoxicillin/clavulanic acid disk.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-18 hours.

  • Interpretation: A positive result for ESBL production is indicated by an enhancement of the zone of inhibition of any of the cephalosporin (B10832234) or aztreonam disks towards the amoxicillin/clavulanic acid disk, creating a "keyhole" or "champagne cork" appearance.[3]

Mandatory Visualization

Signaling Pathway of β-Lactamase Inhibition by Clavulanic Acid

G cluster_bacterium ESBL-Producing E. coli ESBL Extended-Spectrum β-Lactamase (ESBL) Amox Amoxicillin ESBL->Amox Hydrolyzes and inactivates PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Essential for Amox->PBP Binds to and inhibits Amox->CellWall Clav Clavulanic Acid Clav->ESBL Irreversibly binds and inhibits

Caption: Mechanism of this compound action against ESBL-producing E. coli.

Experimental Workflow for MIC Determination

G cluster_ratios Ratio/Concentration Setups start Start: Isolate ESBL-Producing E. coli prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum microdilution Perform Broth Microdilution prep_inoculum->microdilution prep_amc Prepare Serial Dilutions of Amoxicillin/Clavulanic Acid fixed_ratio Fixed Ratio (e.g., 2:1) fixed_conc Fixed Clavulanate Concentration (e.g., 2 or 4 mg/L) fixed_ratio->microdilution fixed_conc->microdilution incubation Incubate at 35°C for 16-20 hours microdilution->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic end End: Determine Susceptibility read_mic->end G low_ratio Low Ratio (e.g., 2:1, 4:1) low_clav Lower Clavulanate Concentration low_ratio->low_clav high_ratio High Ratio (e.g., 14:1, 16:1) high_amox Higher Amoxicillin Concentration high_ratio->high_amox less_inhibition Reduced ESBL Inhibition low_clav->less_inhibition May lead to more_inhibition Enhanced ESBL Inhibition overcome_mic Overcomes Higher Amoxicillin MICs high_amox->overcome_mic Aims to

References

Comparative analysis of amoxicillin-clavulanate resistance mechanisms in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the primary mechanisms governing resistance to amoxicillin-clavulanate in clinical bacterial isolates reveals a multifaceted interplay of enzymatic degradation, target protein modification, and altered drug transport. This guide provides a detailed analysis of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the underlying molecular pathways.

Comparative Analysis of Resistance Mechanisms

The primary mechanisms conferring resistance to amoxicillin-clavulanate can be broadly categorized into three groups:

  • Enzymatic Degradation by β-Lactamases: This is the most prevalent mechanism. While clavulanate inhibits many β-lactamases, certain variants or overexpression of these enzymes can overcome this inhibition.

  • Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs, the molecular targets of β-lactam antibiotics, can reduce the binding affinity of amoxicillin (B794), rendering it less effective.

  • Reduced Drug Accumulation: This involves two main strategies: decreased influx of the drug due to loss or modification of outer membrane porins, and active efflux of the drug from the cell by efflux pumps.

The following tables summarize the key characteristics and prevalence of these mechanisms in clinically significant bacteria.

Table 1: Comparison of β-Lactamase-Mediated Resistance Mechanisms

β-Lactamase TypeClassCommon GenesMechanism of Resistance to Amoxicillin-ClavulanatePrevalence in Resistant Isolates (e.g., E. coli)
TEM AblaTEMHyperproduction of TEM-1, or mutations leading to inhibitor-resistant TEMs (IRTs).[1][2]High (often the most common mechanism).[1][2]
SHV AblaSHVHyperproduction or mutations leading to inhibitor-resistant variants.Variable, less common than TEM for this specific resistance.
CTX-M AblaCTX-MOften associated with extended-spectrum β-lactamase (ESBL) activity, but can contribute to resistance, especially when co-expressed with other mechanisms.Increasing prevalence worldwide.
OXA DblaOXAIntrinsically less susceptible to clavulanate inhibition.Significant, particularly OXA-1.[3]
AmpC CblaAmpCHyperproduction of chromosomal or plasmid-mediated AmpC enzymes.[1] Not well inhibited by clavulanate.Common, can be a major contributor to resistance.

Table 2: Comparison of Non-β-Lactamase-Mediated Resistance Mechanisms

MechanismKey Genes/ProteinsMode of ActionAffected BacteriaPrevalence
PBP Alterations ftsI (PBP3), pbp1a, pbp2x, pbp2bAmino acid substitutions in the transpeptidase domain reduce the binding affinity of amoxicillin.[4][5][6]Haemophilus influenzae, Streptococcus pneumoniae[4][5][6]Common in β-lactamase-negative, ampicillin-resistant (BLNAR) H. influenzae and penicillin-resistant S. pneumoniae.[6]
Efflux Pump Overexpression AcrAB-TolC, MexAB-OprMActively transport amoxicillin and sometimes clavulanate out of the bacterial cell, reducing intracellular concentration.[7]Gram-negative bacteria (e.g., E. coli, P. aeruginosa)Often a contributing factor, works synergistically with other mechanisms.[8]
Porin Loss/Modification OmpF, OmpC, OprDReduced expression or mutations in porin channels decrease the influx of amoxicillin into the periplasmic space.Gram-negative bacteriaContributes to resistance, particularly when combined with β-lactamase production.

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and characterization of amoxicillin-clavulanate resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Amoxicillin and clavulanate potassium analytical standards

  • Bacterial inoculum standardized to 0.5 McFarland

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Stock Solutions: Dissolve amoxicillin and clavulanate in an appropriate solvent to create high-concentration stock solutions. Clavulanate is often maintained at a fixed concentration (e.g., 2 µg/mL) while amoxicillin is serially diluted.

  • Prepare Antibiotic Dilutions: In a 96-well plate, perform serial twofold dilutions of amoxicillin in CAMHB. Add a fixed concentration of clavulanate to each well. The standard ratio for testing is 2:1 amoxicillin to clavulanate.

  • Prepare Bacterial Inoculum: Culture the clinical isolate on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of amoxicillin (in the presence of the fixed clavulanate concentration) that completely inhibits visible growth of the organism.

PCR for Detection of β-Lactamase Genes (e.g., blaTEM, blaSHV, blaCTX-M)

This protocol outlines the amplification of specific β-lactamase genes from bacterial DNA.

Materials:

  • DNA extraction kit

  • Thermocycler

  • Taq DNA polymerase, dNTPs, PCR buffer

  • Forward and reverse primers for target genes (blaTEM, blaSHV, blaCTX-M, etc.)

  • Agarose (B213101) gel electrophoresis equipment

Procedure:

  • DNA Extraction: Extract genomic DNA from the clinical isolate using a commercial kit or a standard boiling lysis method.

  • PCR Reaction Setup: Prepare a master mix for each primer set containing PCR buffer, dNTPs, Taq polymerase, and sterile water. Aliquot the master mix into PCR tubes.

  • Add Template DNA and Primers: Add the extracted DNA template and the specific forward and reverse primers to the respective PCR tubes.

  • PCR Amplification: Perform PCR using a thermocycler with the following general conditions (optimization may be required for specific primer sets):

    • Initial denaturation: 95°C for 5 minutes

    • 30-35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 50-60°C for 30 seconds (temperature depends on primers)

      • Extension: 72°C for 1 minute/kb of expected product size

    • Final extension: 72°C for 5-10 minutes

  • Gel Electrophoresis: Mix the PCR products with loading dye and run on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Include a DNA ladder to determine the size of the amplicons.

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the specific β-lactamase gene.

DNA Sequencing of β-Lactamase Genes

Sequencing of the amplified PCR product is essential for identifying specific variants of β-lactamase genes, such as inhibitor-resistant TEMs (IRTs).

Procedure:

  • PCR Product Purification: Purify the PCR product from the previous step to remove primers, dNTPs, and polymerase. This can be done using a commercial PCR purification kit.

  • Sequencing Reaction: Send the purified PCR product and the corresponding sequencing primers (either the forward or reverse PCR primer) to a sequencing facility. The facility will perform Sanger sequencing.

  • Sequence Analysis: The resulting DNA sequence is analyzed using bioinformatics tools. Align the obtained sequence with known β-lactamase gene sequences from databases (e.g., NCBI, Lahey Clinic database) to identify the specific allele and any mutations that may confer resistance.

Isoelectric Focusing (IEF) of β-Lactamases

IEF separates proteins based on their isoelectric point (pI) and can be used to identify different β-lactamase enzymes produced by a clinical isolate.

Materials:

  • Isoelectric focusing unit

  • Polyacrylamide gels with a pre-cast pH gradient

  • Bacterial cell lysate

  • Nitrocefin (a chromogenic cephalosporin)

Procedure:

  • Sample Preparation: Grow the bacterial isolate in broth and prepare a crude cell lysate by sonication or enzymatic lysis.

  • Gel Loading: Apply the cell lysate to the polyacrylamide IEF gel.

  • Focusing: Run the isoelectric focusing according to the manufacturer's instructions. An electric field is applied, causing the proteins to migrate through the pH gradient until they reach their pI, where their net charge is zero.

  • Enzyme Detection: Overlay the gel with a solution of nitrocefin. β-lactamase activity will hydrolyze the nitrocefin, resulting in a color change (yellow to red).

  • pI Determination: The pI of the β-lactamase is determined by comparing its position on the gel to known pI standards run in parallel. Different β-lactamases have characteristic pI values.

Analysis of PBP Alterations

This involves PCR amplification and sequencing of the genes encoding PBPs.

Procedure:

  • Primer Design: Design primers to amplify the conserved regions of the target PBP genes (e.g., pbp1a, pbp2x, pbp2b in S. pneumoniae).

  • PCR and Sequencing: Perform PCR amplification of the PBP genes from the clinical isolate's DNA, followed by purification and Sanger sequencing of the amplicons, as described for β-lactamase genes.

  • Sequence Comparison: Align the obtained nucleotide and deduced amino acid sequences with those from a susceptible reference strain. Identify mutations, particularly in the regions encoding the transpeptidase domain, that are known to be associated with reduced β-lactam affinity.

Efflux Pump Activity Assay using Ethidium Bromide

This assay qualitatively or semi-quantitatively assesses the activity of efflux pumps.

Materials:

  • Fluorometer or fluorescence microplate reader

  • Ethidium bromide (EtBr)

  • Glucose

  • Efflux pump inhibitor (EPI) like Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - optional

  • Bacterial cells

Procedure:

  • Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., phosphate-buffered saline).

  • Loading with EtBr: Resuspend the cells in buffer containing EtBr and incubate to allow the dye to accumulate inside the cells.

  • Initiating Efflux: Add glucose to energize the cells and initiate the active efflux of EtBr.

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. As EtBr is pumped out of the cells and is no longer intercalated with DNA, the fluorescence will decrease. A faster rate of fluorescence decay indicates higher efflux pump activity.

  • (Optional) Inhibition: In a parallel experiment, add an EPI along with glucose. Inhibition of efflux will result in a slower decrease in fluorescence compared to the control without the inhibitor.

Visualizations

The following diagrams illustrate key pathways and workflows related to amoxicillin-clavulanate resistance.

ResistanceMechanisms cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space AmoxClav Amoxicillin- Clavulanate Porin Porin Channel AmoxClav->Porin Influx AmoxClav_peri Amoxicillin- Clavulanate BetaLactamase β-Lactamase AmoxClav_peri->BetaLactamase Hydrolysis PBP PBP AmoxClav_peri->PBP Inhibition Efflux Efflux Pump AmoxClav_peri->Efflux Efflux InactiveAmox Inactive Amoxicillin BetaLactamase->InactiveAmox R2 2. β-Lactamase: Enzymatic Degradation CellWall Cell Wall Synthesis PBP->CellWall Blocks R3 3. PBP Alteration: Target Modification Porin->AmoxClav_peri R1 1. Porin Loss: Reduced Influx Efflux->AmoxClav R4 4. Efflux Pump: Increased Efflux

Caption: Overview of Amoxicillin-Clavulanate Action and Resistance.

ExperimentalWorkflow Isolate Clinical Isolate MIC MIC Determination Isolate->MIC Resistant Resistant Phenotype (MIC > Breakpoint) MIC->Resistant DNA_Extraction DNA Extraction Resistant->DNA_Extraction Efflux_Assay Efflux Pump Assay Resistant->Efflux_Assay PCR PCR for Resistance Genes (bla_TEM, bla_SHV, etc.) DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing PBP_Analysis PBP Gene Analysis Sequencing->PBP_Analysis BL_Analysis β-Lactamase Variant ID Sequencing->BL_Analysis Porin_Analysis Porin Gene Analysis Sequencing->Porin_Analysis Mechanism_ID Mechanism Identification PBP_Analysis->Mechanism_ID BL_Analysis->Mechanism_ID Efflux_Assay->Mechanism_ID Porin_Analysis->Mechanism_ID

Caption: Workflow for Investigating Resistance Mechanisms.

References

Validation of Animal Models for Predicting Clinical Outcomes of Amoxicillin-Clavulanate Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly used animal models for predicting the clinical efficacy of amoxicillin-clavulanate. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting and designing preclinical studies that are more predictive of human clinical outcomes.

Introduction to Amoxicillin-Clavulanate and the Role of Animal Models

Amoxicillin-clavulanate is a widely prescribed antibiotic combination comprising a β-lactam antibiotic (amoxicillin) and a β-lactamase inhibitor (clavulanic acid). Clavulanic acid protects amoxicillin (B794) from degradation by β-lactamase enzymes produced by many resistant bacteria, thereby extending its spectrum of activity. Animal models are indispensable tools in the preclinical evaluation of such antimicrobial agents, providing critical data on efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) before advancing to human trials. The predictive value of these models is paramount for successful drug development.

Comparative Efficacy of Amoxicillin-Clavulanate in Animal Models

Two of the most utilized and well-characterized animal models for assessing the in vivo efficacy of amoxicillin-clavulanate are the murine thigh infection model and the rodent respiratory tract infection model. These models are particularly relevant for studying infections caused by common pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.

Murine Thigh Infection Model

The neutropenic murine thigh infection model is a standardized and reproducible model for evaluating the efficacy of antibiotics against localized soft tissue infections.[1] It is particularly useful for studying the relationship between drug exposure (PK/PD parameters) and antibacterial effect.

Table 1: Efficacy of Amoxicillin-Clavulanate in the Murine Thigh Infection Model against Streptococcus pneumoniae

Bacterial Strain (Penicillin MIC)Treatment Regimen (Amoxicillin/Clavulanate)Change in Bacterial Load (log10 CFU/thigh) at 24hSurvival Rate after 4 daysReference
Penicillin-Susceptible (≤ 1 mg/L)7/1.75 mg/kg every 8h-1.6 to -4.1100%[2][3]
Penicillin-Intermediate (2 mg/L)7/1.75 mg/kg every 8h-1.6 to -4.1100%[2][3]
Penicillin-Resistant (4-5.6 mg/L)7/1.75 mg/kg every 8h+0.6 to +2.30-20%[2][3]
Rodent Respiratory Tract Infection Model

The rat and mouse lung infection models are designed to mimic human respiratory tract infections, such as pneumonia. These models are crucial for evaluating the efficacy of antibiotics at the primary site of infection for respiratory pathogens.

Table 2: Efficacy of Amoxicillin-Clavulanate in Rodent Respiratory Tract Infection Models against Streptococcus pneumoniae

Animal ModelBacterial Strain (Amoxicillin MIC)Simulated Human Dosage (Amoxicillin/Clavulanate)Change in Bacterial Load (log10 CFU/lungs)Reference
Rat2 µg/ml45/6.4 mg/kg/daySignificant reduction[4][5]
Rat2 µg/ml90/6.4 mg/kg/dayGreater significant reduction[4][5]
Rat4 µg/ml45/6.4 mg/kg/dayMarginal efficacy[4][5]
Rat4 µg/ml90/6.4 mg/kg/daySignificant reduction[4][5]
Rat8 µg/ml45/6.4 mg/kg/day & 90/6.4 mg/kg/dayNo reduction[4][5]

Correlation with Human Clinical Outcomes

A critical aspect of validating an animal model is its ability to predict clinical success in humans. By comparing the outcomes in animal models with results from clinical trials, we can assess the translational value of these preclinical studies.

Table 3: Comparison of Amoxicillin-Clavulanate Efficacy in Animal Models and Human Clinical Trials

Infection TypePathogenAnimal Model OutcomeHuman Clinical Trial OutcomeReference
Respiratory Tract InfectionStreptococcus pneumoniae (including penicillin-resistant strains)High-dose regimens show efficacy against strains with MICs up to 4 µg/ml.[4][5]High-dose amoxicillin-clavulanate (e.g., 2000/125 mg) demonstrates high clinical success rates (92.3-98.2%) against S. pneumoniae, including penicillin-resistant strains.[2][3][6][2][3][4][5][6]
Skin and Soft Tissue InfectionStaphylococcus aureus (β-lactamase producing)Effective in reducing bacterial load and promoting lesion resolution.High clinical response rates (e.g., 94%) in skin and soft tissue infections caused by β-lactamase-producing S. aureus.[7][7]
Urinary Tract InfectionESBL-producing E. coli and Klebsiella spp.Not directly evaluated in the provided animal models.Oral amoxicillin-clavulanate treatment resulted in an 89.1% microbiological cure rate in patients with UTIs caused by ESBL-producing organisms susceptible to the combination.[8][8]

Pharmacokinetic/Pharmacodynamic (PK/PD) Comparison

The predictive power of an animal model is significantly enhanced when the pharmacokinetic profile of the drug in the animal mimics that in humans. The key PK/PD parameter for β-lactam antibiotics like amoxicillin is the time that the free drug concentration remains above the minimum inhibitory concentration (T>MIC).

Table 4: Comparison of Key Pharmacokinetic Parameters of Amoxicillin

SpeciesDosageCmax (mg/L)T1/2 (h)Protein Binding (%)
Mouse (renally impaired)7 mg/kg (subcutaneous)~12.0~1.1~20
Rat20 mg/kg (intravenous)~8.2~0.22~20
Human500 mg (oral)~10.9~1.1~20
Human1000 mg (intravenous)~105~1.0~20

Note: Data is compiled from multiple sources and represents approximate values for comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Murine Thigh Infection Model Protocol

This protocol is adapted from studies evaluating the efficacy of amoxicillin-clavulanate against Streptococcus pneumoniae.[2][3]

  • Animal Preparation:

    • Use specific pathogen-free, female ICR mice, 6-8 weeks old.

    • Induce neutropenia by administering two intraperitoneal injections of cyclophosphamide (B585) (150 mg/kg 4 days prior and 100 mg/kg 1 day prior to infection). This renders the mice more susceptible to infection, mimicking an immunocompromised state.[1]

  • Bacterial Inoculum Preparation:

    • Grow the desired bacterial strain (e.g., S. pneumoniae) in appropriate broth to mid-log phase.

    • Wash and dilute the bacterial suspension in saline to achieve a final concentration of approximately 10^7 CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle of each hind limb.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer amoxicillin-clavulanate subcutaneously at the desired dosage and frequency (e.g., 7 mg/kg amoxicillin and 1.75 mg/kg clavulanate every 8 hours).

  • Outcome Assessment:

    • Bacterial Load: At 24 hours post-infection, euthanize a subset of mice. Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar (B569324) plates.

    • Survival: Monitor a separate cohort of mice for a defined period (e.g., 4 days) and record mortality.

Rat Respiratory Tract Infection Model Protocol

This protocol is based on studies investigating amoxicillin-clavulanate efficacy against S. pneumoniae in a lung infection model.[4][5]

  • Animal Preparation:

    • Use specific pathogen-free, male Sprague-Dawley rats.

  • Bacterial Inoculum Preparation:

    • Prepare the bacterial suspension of S. pneumoniae as described for the murine thigh model.

  • Infection:

    • Anesthetize the rats.

    • Intrabronchially instill a defined volume of the bacterial suspension (e.g., 0.1 mL of ~10^8 CFU/mL) to establish a lung infection.

  • Treatment:

    • Initiate treatment at a specified time post-infection.

    • Administer amoxicillin-clavulanate via a route that simulates human exposure. For example, use computer-controlled intravenous infusion to mimic the plasma concentration-time profile observed in humans after oral dosing.

  • Outcome Assessment:

    • After a defined treatment duration (e.g., 3 days), euthanize the rats.

    • Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions to determine the bacterial load (CFU/g of lung tissue).

Mandatory Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mechanism of action of amoxicillin-clavulanate and the general workflow of an in vivo efficacy study.

G cluster_0 Mechanism of Action cluster_1 Role of Clavulanate Amoxicillin Amoxicillin (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) Amoxicillin->PBP Binds to BetaLactamase β-lactamase enzyme Degradation Amoxicillin Degradation Amoxicillin->Degradation CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to Clavulanate Clavulanate (β-lactamase inhibitor) Clavulanate->BetaLactamase Inactivates BetaLactamase->Degradation Causes G cluster_workflow Experimental Workflow: Murine Thigh Infection Model A Animal Acclimatization (e.g., 1 week) B Induce Neutropenia (Cyclophosphamide) A->B D Thigh Infection (Intramuscular Injection) B->D C Prepare Bacterial Inoculum (e.g., S. pneumoniae) C->D E Initiate Treatment (2h post-infection) (Amoxicillin-Clavulanate vs. Vehicle) D->E F Monitor Survival (e.g., 4 days) E->F G Determine Bacterial Load (24h post-infection) E->G H Data Analysis & Comparison F->H G->H

References

A Comparative Guide to Inter-Laboratory Validation of Amoxicillin-Clavulanic Acid MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methodologies and performance of Minimum Inhibitory Concentration (MIC) testing for amoxicillin-clavulanic acid, a critical combination antimicrobial agent. The data and protocols presented are synthesized from established guidelines and comparative studies to assist researchers and drug development professionals in designing and evaluating inter-laboratory validation studies. This document emphasizes the importance of standardized procedures to ensure reproducible and comparable results across different laboratories, a cornerstone of antimicrobial susceptibility testing.

Key Performance Data: A Tale of Two Standards

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the two major international bodies that provide guidelines for antimicrobial susceptibility testing. While both aim to standardize testing, significant discrepancies exist in their methodologies and interpretive criteria for amoxicillin-clavulanic acid, leading to variations in MIC results and clinical interpretation.

A prospective observational study involving 13 Spanish hospitals highlighted these differences when testing 264 clinical isolates of Enterobacteriaceae. The study found a low concordance (kappa index of 0.24) between the results obtained using CLSI and EUCAST methodologies.[1][2] According to CLSI criteria, 19.7% of the isolates were resistant, whereas EUCAST guidelines classified 53.4% as resistant.[1][2]

Another study comparing NCCLS (now CLSI) and DIN (German) methodologies for 185 E. coli isolates also demonstrated marked differences. With NCCLS guidelines, 86.5% of strains were susceptible, compared to only 43.8% with DIN guidelines.[3] These discrepancies underscore the critical need for robust inter-laboratory validation to understand the performance of different testing methods.

Table 1: Comparison of CLSI and EUCAST Interpretive Criteria for Amoxicillin-Clavulanic Acid MIC (μg/mL)
Organism GroupCLSI (M100)EUCAST
Enterobacterales≤8/4 (Susceptible), 16/8 (Intermediate), ≥32/16 (Resistant)≤8 (Susceptible), >8 (Resistant)
Enterobacterales (Uncomplicated UTI only)Not specified≤32 (Susceptible), >32 (Resistant)
Haemophilus influenzae≤4/2 (Susceptible)≤1 (Susceptible), >1 (Resistant)
Staphylococcus aureus≤4/2 (Susceptible), ≥8/4 (Resistant)Not applicable (Benzylpenicillin breakpoints are used)

Note: CLSI values are presented as amoxicillin (B794)/clavulanic acid concentrations, while EUCAST values are based on the amoxicillin component with a fixed clavulanic acid concentration of 2 mg/L during testing.[4][5]

Experimental Protocols: The Foundation of Reliable Data

Accurate and reproducible MIC testing relies on meticulous adherence to standardized protocols. The two most common methods for determining MICs are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method (ISO 20776-1 Standard)
  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from 3-5 isolated colonies grown on non-selective agar. This suspension should be used within 15 minutes of preparation.

  • Inoculum Dilution: Dilute the standardized inoculum in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution panel.

  • Antimicrobial Agent Preparation: Prepare serial two-fold dilutions of amoxicillin-clavulanic acid in MHB. For EUCAST methodology, the concentration of clavulanic acid is fixed at 2 mg/L in each well.[4][5] For CLSI, a 2:1 ratio of amoxicillin to clavulanic acid is maintained.

  • Incubation: Inoculate the microdilution panels and incubate at 35 ± 1°C for 16-20 hours in ambient air.[5]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method
  • Inoculum Preparation: As with broth microdilution, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Antimicrobial Plate Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates each containing a specific concentration of amoxicillin-clavulanic acid.

  • Inoculation: Using an inoculum-replicating apparatus, spot approximately 1-2 μL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.

  • Incubation: Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony.

Quality Control

Routine quality control is essential for ensuring the accuracy and precision of MIC testing. Specific reference strains with known MIC ranges are tested concurrently with clinical isolates.

Table 2: Recommended Quality Control Strains for Amoxicillin-Clavulanic Acid MIC Testing

QC StrainExpected MIC Range (μg/mL) - CLSIExpected MIC Range (μg/mL) - EUCAST
Escherichia coli ATCC 259222/1 - 8/4Not specified for amoxicillin-clavulanic acid
Escherichia coli ATCC 352184/2 - 16/8Not specified for amoxicillin-clavulanic acid
Haemophilus influenzae ATCC 492472/1 - 8/40.5 - 2
Staphylococcus aureus ATCC 292130.12/0.06 - 0.5/0.250.25 - 1

Note: The listed QC ranges are subject to change and users should always refer to the latest CLSI M100 and EUCAST QC tables for the most current information.[4][6]

Visualizing the Inter-Laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study of an antimicrobial susceptibility testing method.

Inter_Laboratory_Validation_Workflow start Study Design and Protocol Development central_lab Central Laboratory (Strain Characterization and Panel Preparation) start->central_lab distribute Distribution of Standardized Panels and QC Strains central_lab->distribute lab_a Participating Laboratory A distribute->lab_a lab_b Participating Laboratory B distribute->lab_b lab_c Participating Laboratory C distribute->lab_c data_collection Data Collection and Submission to Central Repository lab_a->data_collection lab_b->data_collection lab_c->data_collection analysis Statistical Analysis (Reproducibility, Accuracy, Concordance) data_collection->analysis report Final Report and Publication analysis->report

Caption: Workflow of an Inter-laboratory Validation Study.

Conclusion

The inter-laboratory validation of amoxicillin-clavulanic acid MIC testing is crucial for ensuring the consistency and reliability of antimicrobial susceptibility data. The significant discrepancies between CLSI and EUCAST methodologies and interpretive criteria highlight the need for laboratories to be aware of the standards they are using and the potential impact on clinical interpretation. By adhering to standardized protocols, implementing robust quality control measures, and participating in proficiency testing programs, laboratories can contribute to the generation of high-quality, comparable data that is essential for patient care, surveillance of antimicrobial resistance, and the development of new therapeutic agents.

References

A Comparative Guide to Clavulanic Acid, Sulbactam, and Tazobactam: Inhibitory Profiles and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of β-lactamase inhibitors is critical in the fight against antibiotic resistance. This guide provides a detailed comparison of three widely used inhibitors—clavulanic acid, sulbactam (B1307), and tazobactam (B1681243)—supported by experimental data and detailed methodologies.

Mechanism of Action: Suicide Inhibition

Clavulanic acid, sulbactam, and tazobactam are classified as "suicide inhibitors" or mechanism-based inactivators.[1] They are recognized as substrates by β-lactamase enzymes, initiating the catalytic process and forming a covalent acyl-enzyme intermediate.[1] However, this intermediate is unstable and undergoes further chemical rearrangement to form a more stable, inactivated complex. This process effectively traps and permanently inactivates the enzyme.[1][2]

Mechanism_of_Action Inhibitor β-Lactamase Inhibitor (Clavulanic Acid, Sulbactam, or Tazobactam) Initial_Complex Initial Michaelis Complex Inhibitor->Initial_Complex Binds to active site Enzyme β-Lactamase Enzyme Enzyme->Initial_Complex Acyl_Enzyme Covalent Acyl-Enzyme Intermediate Initial_Complex->Acyl_Enzyme Catalytic process begins Rearrangement Chemical Rearrangement Acyl_Enzyme->Rearrangement Unstable Inactive_Complex Inactivated Enzyme Rearrangement->Inactive_Complex Forms stable complex

Caption: Mechanism of "suicide inhibition" by penam-based β-lactamase inhibitors.

Comparative Inhibitory Potency

The inhibitory activities of clavulanic acid, sulbactam, and tazobactam are best compared by their 50% inhibitory concentrations (IC50) against various β-lactamases. A lower IC50 value indicates greater potency.[1]

β-Lactamase EnzymeClavulanic Acid IC50 (μM)Sulbactam IC50 (μM)Tazobactam IC50 (μM)
Conventional Spectrum
TEM-10.084.80.1
SHV-10.015.80.07
Extended Spectrum (TEM-derived)
TEM-30.040.80.05
TEM-40.050.70.06
TEM-50.121.50.1
TEM-60.061.20.08
TEM-70.071.00.09
TEM-80.091.10.08
TEM-90.050.90.06
TEM-120.030.50.04
Extended Spectrum (SHV-derived)
SHV-20.020.40.03
SHV-30.030.60.04
SHV-40.040.70.05
SHV-50.020.30.03
Data compiled from a head-to-head comparison study.[1]

Summary of Inhibitory Profiles:

  • Clavulanic Acid: Demonstrates potent inhibition against a wide variety of plasmid-mediated β-lactamases, including conventional-spectrum (like TEM-1 and SHV-1) and many extended-spectrum β-lactamases (ESBLs).[3][4] It is significantly more potent than sulbactam against most of the tested enzymes.[3][4] For instance, clavulanic acid was found to be 60 and 580 times more potent than sulbactam against TEM-1 and SHV-1, respectively.[3][4]

  • Sulbactam: Generally, sulbactam is a less potent inhibitor of plasmid-mediated β-lactamases compared to clavulanic acid and tazobactam.[3][5] However, it does exhibit some activity against chromosomal β-lactamases.[6]

  • Tazobactam: Exhibits a broad spectrum of activity against many plasmid-mediated and some chromosomally-mediated β-lactamases.[6] Its potency against conventional-spectrum and extended-spectrum TEM and SHV enzymes is comparable to that of clavulanic acid.[3][4] Tazobactam is also noted for its lower capacity to induce bacterial enzyme production compared to clavulanic acid and sulbactam.[6]

Experimental Protocol: Determination of IC50 Values

The following protocol outlines a typical methodology for determining the IC50 value of a β-lactamase inhibitor.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific β-lactamase by 50%.[1]

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, SHV-1)

  • β-lactamase inhibitor (Clavulanic acid, Sulbactam, or Tazobactam)

  • Chromogenic substrate: Nitrocefin[1]

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[1]

  • 96-well microtiter plates[1]

  • Spectrophotometer capable of reading absorbance at 486 nm[1]

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme to Wells Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor Dilutions to Wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Nitrocefin (B1678963) Solution Add_Substrate Add Nitrocefin to Initiate Reaction Prep_Substrate->Add_Substrate Preincubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Preincubate Preincubate->Add_Substrate Measure_Absorbance Measure Absorbance at 486 nm over time Add_Substrate->Measure_Absorbance Calc_Rate Calculate Initial Reaction Rates Measure_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. log[Inhibitor] Calc_Rate->Plot_Data Determine_IC50 Determine IC50 from the curve Plot_Data->Determine_IC50

Caption: A typical experimental workflow for determining the IC50 of a β-lactamase inhibitor.

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the purified β-lactamase enzyme in the assay buffer.

    • Prepare a series of dilutions of the β-lactamase inhibitor in the assay buffer.

    • Prepare a working solution of the chromogenic substrate, nitrocefin, in the assay buffer.

  • Assay Setup:

    • In a 96-well microtiter plate, add a fixed amount of the β-lactamase enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C or 37°C).[7]

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the nitrocefin solution to all wells simultaneously.

    • Immediately begin monitoring the change in absorbance at 486 nm using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.[8]

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction for each inhibitor concentration.[1]

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.[1]

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1]

Logical Comparison of Key Features

The selection of a β-lactamase inhibitor for combination therapy depends on several factors beyond its intrinsic potency.

Logical_Comparison cluster_clavulanic_acid Clavulanic Acid cluster_sulbactam Sulbactam cluster_tazobactam Tazobactam CA_Potency High Potency vs. Plasmid-mediated β-lactamases CA_Spectrum Effective against many TEM and SHV variants CA_Induction Potential for enzyme induction S_Potency Lower Potency vs. Plasmid-mediated β-lactamases S_Spectrum Some activity against chromosomal β-lactamases S_HalfLife Longer half-life T_Potency High Potency, comparable to Clavulanic Acid T_Spectrum Broad spectrum, including some chromosomal enzymes T_Induction Low potential for enzyme induction

References

A Comparative Guide to the Therapeutic Equivalence of Generic Versus Brand-Name Amoxicillin/Clavulanic Acid Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic equivalence between generic and brand-name amoxicillin (B794)/clavulanic acid tablets, a widely used antibiotic combination. The assessment of therapeutic equivalence is crucial to ensure that generic formulations exhibit the same clinical effect and safety profile as their innovator counterparts.[1][2] This is typically established through a series of studies evaluating bioequivalence, dissolution profiles, and in some cases, clinical efficacy.[2]

Mechanism of Action

Amoxicillin is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls, leading to cell death. However, some bacteria produce beta-lactamase enzymes, which inactivate amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and extending its antibacterial spectrum.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase Beta-Lactamase Enzyme Amoxicillin Amoxicillin BetaLactamase->Amoxicillin Inactivates Degradation Amoxicillin Degradation BetaLactamase->Degradation Causes Amoxicillin->PBP Inhibits ClavulanicAcid Clavulanic Acid ClavulanicAcid->BetaLactamase Inhibits

Mechanism of action for amoxicillin/clavulanic acid.

In Vitro Dissolution Studies

Dissolution testing is a critical in vitro method used to assess the rate and extent to which the active pharmaceutical ingredients (APIs) are released from a solid dosage form.[3] It serves as a surrogate for in vivo bioavailability and is a key component in establishing therapeutic equivalence.[3] The similarity factor (f2) is often used to compare the dissolution profiles of a generic product against a reference product, with values between 50 and 100 indicating similarity.[3]

Experimental Protocol: Dissolution Testing

A common experimental setup for dissolution testing of amoxicillin/clavulanic acid tablets involves the following steps:

  • Apparatus: A USP Apparatus 2 (paddle) dissolution system is frequently used.[3]

  • Medium: Dissolution is often tested in multiple media to simulate the pH conditions of the gastrointestinal tract, such as pH 1.2, 4.5, and 6.8 buffers.[3][4]

  • Procedure:

    • Tablets are placed in vessels containing 900 mL of the dissolution medium maintained at a constant temperature (typically 37°C).[3]

    • The paddles are rotated at a specified speed, commonly 75 rpm.[3]

    • Samples are withdrawn at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and replaced with fresh media.[3]

  • Analysis: The concentration of amoxicillin and clavulanic acid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 220 nm or UV-Visible spectrophotometry.[3][5]

start Start dissolution_system Prepare Dissolution System (USP Apparatus 2, 37°C) start->dissolution_system add_tablet Add Tablet to Dissolution Medium dissolution_system->add_tablet sampling Withdraw Samples at Predetermined Intervals add_tablet->sampling analysis Analyze Samples (HPLC/UV-Vis) sampling->analysis profile Generate Dissolution Profile analysis->profile compare Compare Profiles (f2) vs. Reference Product profile->compare end End compare->end

Workflow for in vitro dissolution testing.
Data Summary: In Vitro Dissolution Studies

Study ReferenceProduct(s) AnalyzedKey Findings
[3]6 generic products vs. Augmentin® in PeruTwo out of six generic products were not interchangeable based on in vitro dissolution profiles. For amoxicillin, five of the six generics passed the f2 test at pH 4.5, and four passed at pH 6.8. For clavulanic acid, five of the six passed at pH 6.8.[3]
[6]10 commercial products in the UAEAll products were found to be pharmaceutically equivalent in terms of physicochemical parameters and antimicrobial activity. The dissolution profiles were similar to the reference product.[6]
8 generic products vs. Augmentin® in LebanonSix out of the eight generic products had API content within the acceptable range (90%-110%). All tested drugs showed acceptable minimum inhibitory concentrations.

Bioequivalence Studies

Bioequivalence studies are designed to compare the rate and extent of absorption of a generic drug product to that of the reference listed drug.[7][8] These are typically conducted in healthy volunteers under fasting and sometimes fed conditions.[9] Key pharmacokinetic (PK) parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are measured.[7][8] For a generic drug to be considered bioequivalent, the 90% confidence interval (CI) for the ratio of the geometric means (generic/brand) of Cmax and AUC must fall within the acceptance range of 80% to 125%.[8][10]

Experimental Protocol: Bioequivalence Study

A typical bioequivalence study for amoxicillin/clavulanic acid follows a randomized, crossover design:

  • Study Population: A cohort of healthy adult volunteers.[7][11]

  • Study Design: An open-label, randomized, single-dose, two-treatment, two-period crossover study is a common design.[11] This means each subject receives both the generic and brand-name drug on separate occasions, with a washout period in between.[9]

  • Drug Administration: A single oral dose of the test (generic) or reference (brand-name) tablet is administered to subjects.[7]

  • Blood Sampling: Blood samples are collected at specific time points before and after drug administration (e.g., up to 6-10 hours post-dose).[7][12]

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated analytical method, typically HPLC.[7][13]

  • Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data for each subject and formulation.

  • Statistical Analysis: The log-transformed PK parameters are statistically analyzed to determine if the 90% CIs for the geometric mean ratios fall within the 80-125% acceptance range.[8]

start Start screening Screening & Enrollment of Healthy Volunteers start->screening randomization Randomization to Treatment Sequence screening->randomization period1 Period 1: Administer Test or Reference Drug randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Crossover Drug washout->period2 sampling2 Serial Blood Sampling period2->sampling2 bioanalysis Bioanalysis of Plasma Samples (HPLC) sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis stats Statistical Analysis (90% CI) pk_analysis->stats end End stats->end

Workflow for a typical bioequivalence study.
Data Summary: Bioequivalence Studies

Study ReferenceProduct(s) AnalyzedKey Pharmacokinetic FindingsConclusion on Bioequivalence
[7]2 generic suspensions vs. Augmentin®No significant differences in Cmax, Tmax, AUC0-t, and AUC0-inf for both this compound.[7]The two generic formulations were found to be bioequivalent to the brand-name product.[7]
[10]2 generic tablets vs. brand-name amoxicillinOne of the two generic formulations did not meet the criteria for bioequivalence as the 90% CI for the Cmax ratio was outside the acceptable range.[10]One of the generic products was not bioequivalent to the brand-name formulation.[10]
[8][11]1 generic capsule vs. brand-name amoxicillin in IndiaThe geometric mean ratio of Cmax was within the bioequivalence criteria, but the 90% CIs for both AUC0-t and AUC0-inf were below the lower limit. The time above MIC was significantly lower for the generic product.[8][11]The generic capsule was not bioequivalent to the branded amoxicillin capsule.[8][11]
[14]A new Solutab tablet vs. Augmentin®The 90% CIs for the ratios of Cmax and AUC(0-infinity) for both this compound were within the 0.8-1.25 range.[14]The new tablet formulation was bioequivalent to the originator product.[14]
Clavimox® vs. Augmentin® in YemenThe 90% CI for the test/reference ratio of AUC0-t, AUC0-inf, and Cmax was within the bioequivalence acceptance range of 80-125%.Clavimox® was found to be bioequivalent to Augmentin®.

Clinical Efficacy and Safety

While bioequivalence studies are generally accepted as surrogates for clinical efficacy, some studies have investigated clinical outcomes directly. A systematic review and meta-analysis of one randomized controlled trial and ten non-randomized intervention studies found no significant differences in clinical cure rates between generic and branded antibiotics.[15] However, the evidence base is limited, and some studies suggest potential differences in in vitro efficacy against certain bacterial strains.[16][17] For instance, one study found that a generic amoxicillin/clavulanate product showed greater in vitro efficacy against E. coli and S. aureus compared to some branded drugs.[16] Conversely, another study concluded that while all tested products complied with pharmacopeial specifications, the innovator brand showed superior in vitro activity against resistant isolates compared to the generics.[17]

Conclusion

The therapeutic equivalence of generic and brand-name amoxicillin/clavulanic acid tablets is supported by a substantial body of evidence from in vitro dissolution and in vivo bioequivalence studies. The majority of studies demonstrate that generic versions meet the stringent criteria for bioequivalence set by regulatory agencies like the FDA.[7][14] However, it is important to note that not all generic products are created equal, and some studies have identified instances where a specific generic formulation failed to demonstrate bioequivalence with the innovator product.[3][8][10]

For drug development professionals, these findings underscore the importance of rigorous formulation development and comprehensive bioequivalence testing to ensure that generic products are indeed interchangeable with their brand-name counterparts. For researchers and scientists, the occasional lack of equivalence highlights the need for continued post-marketing surveillance and comparative studies to ensure the quality and efficacy of all available medicines.

References

Comparative in vitro activity of amoxicillin alone and in combination with clavulanic acid against M. tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the bactericidal and inhibitory activity of amoxicillin (B794), with and without the β-lactamase inhibitor clavulanic acid, against susceptible and drug-resistant strains of Mycobacterium tuberculosis.

The resurgence of tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the exploration of novel therapeutic strategies. This guide provides a comparative analysis of the in vitro activity of the β-lactam antibiotic amoxicillin, both alone and in combination with the β-lactamase inhibitor clavulanic acid, against Mycobacterium tuberculosis. The data presented herein demonstrates the significant enhancement of amoxicillin's antimycobacterial activity in the presence of clavulanic acid, offering a potential adjunct therapy for drug-resistant tuberculosis.

Executive Summary of In Vitro Activity

The combination of amoxicillin with clavulanic acid demonstrates a marked increase in bactericidal activity against Mycobacterium tuberculosis compared to amoxicillin alone. While amoxicillin by itself shows limited efficacy, the addition of clavulanic acid, a potent inhibitor of the M. tuberculosis β-lactamase (BlaC), restores its bactericidal properties. This effect is observed across both drug-susceptible and drug-resistant isolates.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from key in vitro studies.

Table 1: Comparative MIC and MBC of Amoxicillin vs. Amoxicillin-Clavulanic Acid against 15 Isolates of M. tuberculosis

IsolateAmoxicillin MIC (µg/mL)Amoxicillin MBC (µg/mL)Amoxicillin-Clavulanic Acid MIC (Amoxicillin/Clavulanic Acid, µg/mL)Amoxicillin-Clavulanic Acid MBC (Amoxicillin/Clavulanic Acid, µg/mL)
1 4>81/0.51/0.5
2 8>82/12/1
3 8>84/24/2
4 8>82/12/1
5 >8>84/24/2
6 >8>84/24/2
7 >8>82/12/1
8 >8>82/12/1
9 >8>81/0.51/0.5
10 >8>82/12/1
11 >8>84/24/2
12 >8>82/12/1
13 >8>84/24/2
14 >8>82/12/1
15 >8>84/2>4/2

Data adapted from C. H. C. a. S. F. C., 1983.[1][2]

Table 2: MIC Distribution of Amoxicillin-Clavulanic Acid against Drug-Sensitive and Drug-Resistant M. tuberculosis Isolates

MIC of Amoxicillin-Clavulanate (µg/mL)Number of Drug-Sensitive Isolates (Total 50)Number of Drug-Resistant Isolates (Total 40)
32 5040
64 2229
128 1915
256 411
512 514

Data adapted from Varshochi, M. et al., 2006.[3]

Table 3: Susceptibility of Drug-Resistant M. tuberculosis Isolates to Amoxicillin-Clavulanic Acid

Isolate TypeTotal IsolatesIsolates Susceptible to Amoxicillin/Clavulanate (MIC ≤ 4/2.5 µg/mL)Percentage Susceptible
MDR 241458%
XDR 382258%

Data adapted from a 2017 study on paradoxical hypersusceptibility of drug-resistant M. tuberculosis.[4]

Mechanism of Action: The Role of Clavulanic Acid

Mycobacterium tuberculosis possesses an intrinsic resistance to many β-lactam antibiotics due to the production of a chromosomally encoded β-lactamase, BlaC.[4] This enzyme hydrolyzes the β-lactam ring, inactivating the antibiotic before it can reach its target, the penicillin-binding proteins (PBPs) involved in cell wall synthesis.

Clavulanic acid is a potent, irreversible inhibitor of the BlaC enzyme.[4] By binding to and inactivating BlaC, clavulanic acid protects amoxicillin from degradation, allowing it to effectively inhibit the PBPs, disrupt cell wall synthesis, and induce bacteriolysis.

G cluster_0 Amoxicillin Alone cluster_1 Amoxicillin + Clavulanic Acid Amox Amoxicillin BlaC BlaC (β-lactamase) Amox->BlaC Targeted by Hydrolysis Hydrolysis BlaC->Hydrolysis Causes PBP Penicillin-Binding Proteins (PBPs) NoInhibition Cell Wall Synthesis Continues PBP->NoInhibition Leads to Hydrolysis->Amox Inactivates Amox_CA Amoxicillin PBP_CA Penicillin-Binding Proteins (PBPs) Amox_CA->PBP_CA Inhibits CA Clavulanic Acid BlaC_CA BlaC (β-lactamase) CA->BlaC_CA Inhibits Inhibition Inhibition of Cell Wall Synthesis PBP_CA->Inhibition Leads to Bacteriolysis Bacteriolysis Inhibition->Bacteriolysis

Caption: Mechanism of amoxicillin and clavulanic acid against M. tuberculosis.

Experimental Protocols

The data presented in this guide were primarily obtained through broth microdilution susceptibility testing. The following is a generalized protocol for determining the MIC of amoxicillin and amoxicillin-clavulanic acid against M. tuberculosis.

Broth Microdilution Method for MIC Determination
  • Inoculum Preparation:

    • M. tuberculosis isolates are cultured on Middlebrook 7H10 or 7H11 agar (B569324) or in Middlebrook 7H9 broth.

    • A bacterial suspension is prepared in sterile saline or broth and adjusted to a McFarland turbidity standard of 0.5, corresponding to approximately 1-5 x 10⁷ CFU/mL.

    • The inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Solutions:

    • Stock solutions of this compound are prepared in appropriate solvents.

    • Serial twofold dilutions of amoxicillin are prepared in Middlebrook 7H9 broth in 96-well microtiter plates.

    • For the combination testing, a fixed concentration of clavulanic acid (typically 2 or 2.5 µg/mL) is added to each well containing the serially diluted amoxicillin.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared M. tuberculosis suspension.

    • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included on each plate.

    • The plates are sealed and incubated at 37°C for 7 to 14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

G A M. tuberculosis Culture (Solid or Broth Medium) B Prepare Inoculum (McFarland 0.5) A->B D Inoculate Plate with M. tuberculosis Suspension B->D C Serial Dilution of Amoxicillin +/- Clavulanic Acid in 96-well Plate C->D E Incubate at 37°C (7-14 days) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Experimental workflow for MIC determination.

Conclusion

The in vitro data strongly support the synergistic activity of this compound against Mycobacterium tuberculosis. The addition of clavulanic acid effectively neutralizes the primary resistance mechanism of M. tuberculosis to amoxicillin, rendering the antibiotic bactericidal at clinically achievable concentrations. This combination holds promise as a component of treatment regimens for multidrug-resistant tuberculosis, although further clinical investigation is warranted to establish its in vivo efficacy and safety.

References

Safety Operating Guide

Safeguarding Our Future: Proper Disposal Procedures for Amoxicillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of antibiotic waste is a critical component of laboratory safety and environmental stewardship. Improper disposal of amoxicillin (B794) and clavulanic acid can contribute to the proliferation of antimicrobial resistance (AMR) and cause ecological harm.[1][2][3] Adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals to mitigate these risks and ensure a safe working environment.

This document provides a comprehensive, step-by-step guide for the proper disposal of amoxicillin and clavulanic acid waste streams generated in a laboratory setting. The fundamental principle is to treat all antibiotic waste, regardless of concentration, as hazardous chemical waste.[4][5]

Guiding Principles for Antibiotic Waste Management

  • Never Sewer: Under no circumstances should amoxicillin or clavulanic acid solutions be poured down the drain.[5][6] Wastewater treatment plants are not typically equipped to remove these compounds, leading to environmental contamination.[2][7] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities, a best practice that should be adopted in all laboratory settings.[8][9]

  • Segregate Waste: Keep antibiotic waste separate from general trash, sharps containers (unless dually contaminated), and other chemical waste streams to ensure proper handling and disposal.[10][11]

  • Consult Institutional Policy: Always follow the specific guidelines established by your institution's Environmental Health and Safety (EHS) department, as local regulations and facility capabilities may vary.[5]

Disposal Procedures for this compound Waste

The appropriate disposal method depends on the physical state of the waste and whether it is mixed with other hazardous materials.

1. Liquid Waste (Stock Solutions, Used Culture Media)

High-concentration stock solutions are considered hazardous chemical waste and must be handled accordingly.[5] While some antibiotics can be degraded by autoclaving, this is not a universally effective method and should not be used for stock solutions or for antibiotics not known to be heat-labile.[2][5]

  • Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof container that is chemically compatible with the contents.[4][10] If possible, use the original container or a UN-rated container approved for dangerous goods.[4]

  • Step 2: Labeling: Clearly label the container with the words "Antibiotic-containing solution" or "Hazardous Waste: Amoxicillin/Clavulanic Acid".[4] If other chemicals are present, list them as well.

  • Step 3: Storage: Store the sealed container in a designated chemical waste storage area with secondary containment to prevent spills from reaching drains.[4]

  • Step 4: Disposal: Arrange for pickup and disposal through your institution's EHS or hazardous waste management service. The standard final disposal method for this type of waste is incineration at a licensed facility.[4][8]

2. Solid Waste (Expired Powders, Contaminated Labware, Gels)

Solid forms of antibiotic waste, including expired powders and items contaminated during handling (e.g., weigh boats, gloves, pipette tips), must also be segregated and disposed of as chemical waste.

  • Step 1: Packaging: Place all solid antibiotic waste into a robust, sealed plastic bag. For items contaminated with acutely toxic chemicals, double-bagging is recommended.[4]

  • Step 2: Labeling: Label the bag or container as "Pharmaceutical Waste" or "Solid Chemical Waste: Amoxicillin/Clavulanic Acid".

  • Step 3: Storage: Store the container in the designated chemical waste area.

  • Step 4: Disposal: Transfer the waste to your institutional hazardous waste program for incineration.

3. Mixed Waste (Biohazardous and Chemical)

When this compound are used in experiments with infectious agents, the waste is considered mixed.

  • Step 1: Decontamination: The primary hazard (biohazard) must be neutralized first. This typically involves autoclaving or chemical disinfection.

  • Step 2: Re-classification: After sterilization, the waste is no longer considered infectious but must still be managed as chemical waste due to the presence of the antibiotics.[4]

  • Step 3: Disposal: Follow the procedures for liquid or solid chemical waste as outlined above. Do not dispose of this inactivated waste as regular combustible trash.[4]

Data on Disposal Pathways

The following table summarizes the appropriate handling for different forms of this compound waste in a laboratory context.

Waste TypeFormRecommended Disposal PathwayKey Considerations
Stock Solutions LiquidHazardous Chemical Waste for IncinerationHigh antibiotic concentration.[5] Never autoclave or dispose via sewer.[2]
Used Culture Media LiquidChemical Waste for IncinerationCollect in labeled, leak-proof containers.[4] If infectious, inactivate first.[4]
Expired/Unused Reagent Solid PowderPharmaceutical/Chemical Waste for IncinerationKeep in original or other tightly sealed container.
Contaminated Labware SolidSolid Chemical Waste for IncinerationIncludes gloves, pipette tips, weigh boats, etc. Double-bag if necessary.[4]

Experimental Protocols

The search did not yield specific, peer-reviewed experimental protocols for the in-lab chemical neutralization or degradation of this compound as a standard disposal procedure. Laboratory-scale treatment of hazardous waste is highly regulated and generally not recommended.[12] The accepted best practice is to transfer all antibiotic waste to a licensed hazardous waste management facility that utilizes high-temperature incineration, which is effective at destroying active pharmaceutical ingredients.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory.

G start Amoxicillin/Clavulanic Acid Waste Generated is_biohazard Is it mixed with infectious agents? start->is_biohazard waste_type What is the waste form? liquid_waste Collect in Labeled, Leak-Proof Container 'Antibiotic-containing solution' waste_type->liquid_waste Liquid solid_waste Package in Labeled, Sealed Container/Bag 'Solid Pharmaceutical Waste' waste_type->solid_waste Solid is_biohazard->waste_type No decontaminate Decontaminate Biohazard (e.g., Autoclave) is_biohazard->decontaminate Yes storage Store in Designated Hazardous Waste Area liquid_waste->storage solid_waste->storage reclassify Relabel as Chemical Waste Post-Decontamination decontaminate->reclassify reclassify->waste_type end_node Transfer to Institutional Hazardous Waste Facility for Incineration storage->end_node

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling Amoxicillin and clavulanic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Amoxicillin (B794) and Clavulanic Acid. Adherence to these procedures is vital for ensuring personal safety, minimizing environmental contamination, and preventing the development of antibiotic resistance.

Understanding the Primary Hazards

Amoxicillin and Clavulanic Acid, both individually and as a combination product, present specific health risks that necessitate careful handling. The primary hazards include:

  • Respiratory Sensitization: Inhalation of dust or aerosols can lead to allergy or asthma-like symptoms and breathing difficulties.[1][2][3]

  • Skin Sensitization: Direct contact may cause an allergic skin reaction, such as a rash or irritation.[1][2][4]

  • Eye Irritation: Dust or splashes can cause mechanical irritation to the eyes.[3][4]

  • Environmental Hazard: Improper disposal of antibiotics contributes to the emergence of antibiotic-resistant bacteria in the environment.[5][6][7]

People with known allergies to beta-lactam antibiotics should take extra precautions when handling these compounds.[8][9]

Personal Protective Equipment (PPE) Requirements

The selection and proper use of PPE are critical to mitigate the risks associated with handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationStandard Reference
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).EU Directive 89/686/EEC, EN 374
Eye Protection Tightly fitting safety goggles with side-shields.NIOSH (US) or EN 166 (EU)
Respiratory Protection Required when dusts are generated or ventilation is inadequate. Use a NIOSH-approved respirator or equivalent.Consult institutional EHS for specific respirator type.
Body Protection Laboratory coat. A complete suit protecting against chemicals may be required for large quantities.Standard laboratory practice.

Procedural Guide for Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is essential to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits properly.

  • Eye Protection: Put on safety goggles.

  • Gloves: Don gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid skin contact with the outer surface. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unfasten the lab coat and roll it inside-out as you remove it to contain any contamination.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10][11]

Operational and Disposal Plans

Safe Handling and Operational Plan:

  • Ventilation: Always handle these compounds in a well-ventilated area.[10][12] For procedures that may generate dust or aerosols, use a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][11] Do not breathe in dust or vapors.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][10][11]

  • Accidental Spills: In case of a spill, evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection.[11] Absorb liquids with an inert material and collect solids carefully, avoiding dust generation.[4][12] Clean the affected area thoroughly.

Disposal Plan: Improper disposal of antibiotics is a significant environmental concern.[7] Standard autoclaving may not completely degrade the active compounds.[5][7]

  • Waste Classification: All waste containing Amoxicillin and/or Clavulanic Acid (stock solutions, used media, contaminated labware) should be treated as hazardous chemical waste.[5][7]

  • Collection: Collect waste in designated, properly labeled, and sealed containers.[7][12]

  • Inactivation: Chemical inactivation is the recommended method before disposal. Alkaline hydrolysis effectively breaks the beta-lactam ring, neutralizing the antibiotic's activity.[6]

  • Final Disposal: Dispose of inactivated waste and contaminated materials through your institution's environmental health and safety (EHS) office, following all local and national regulations.[1][2]

Experimental Protocol: Alkaline Hydrolysis for Amoxicillin Inactivation

This protocol describes a method for rendering Amoxicillin biologically inactive prior to disposal.[6]

Materials:

  • Amoxicillin-containing waste

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a pH meter

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Preparation: In a chemical fume hood, place the liquid amoxicillin waste in a suitable glass beaker. If the waste is solid, dissolve it in a minimal amount of water.

  • Hydrolysis: While stirring the solution, slowly add an equal volume of 1 M NaOH solution. Let the reaction proceed for at least 20 minutes to ensure complete hydrolysis of the β-lactam ring.

  • Neutralization: Slowly add 1 M HCl dropwise to neutralize the solution. Continuously monitor the pH, aiming for a final pH between 6.0 and 8.0.

  • Disposal: The neutralized solution can now be collected in a designated hazardous waste container for final disposal according to institutional guidelines.[6]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Final Actions start Start: Handling Amoxicillin/ Clavulanic Acid task_type What is the task? start->task_type solid Handling Solids (weighing, transferring) task_type->solid Solid Form liquid Handling Solutions (pipetting, mixing) task_type->liquid Liquid Form ppe_solid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles - Respirator (in fume hood) solid->ppe_solid ppe_liquid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles liquid->ppe_liquid proceed Proceed with Task ppe_solid->proceed ppe_liquid->proceed disposal Follow Waste Disposal Protocol proceed->disposal

Caption: PPE selection workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.